molecular formula C6H10O B051907 1,2-Epoxy-5-hexene CAS No. 10353-53-4

1,2-Epoxy-5-hexene

Cat. No.: B051907
CAS No.: 10353-53-4
M. Wt: 98.14 g/mol
InChI Key: MUUOUUYKIVSIAR-UHFFFAOYSA-N
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Description

1,2-Epoxy-5-hexene is a highly valuable chiral epoxide that serves as a critical synthetic intermediate in organic chemistry and pharmaceutical research. This compound features both an epoxide ring and a terminal alkene, providing two distinct reactive sites for sequential functionalization, enabling the construction of complex molecular architectures. Key Research Applications: Versatile Chiral Building Block: This epoxide is extensively employed in asymmetric synthesis for the production of biologically active compounds and natural products. It has been utilized in the synthesis of γ-butanolides, β-hydroxy morpholine amides, and various heterocyclic systems like isothiazolidine-1,1-dioxides. Pharmaceutical Synthesis: It is a key starting material for active pharmaceutical ingredients (APIs), including cannabinoid receptor modulators and the C20–C26 fragment of the anticancer drug Halaven® (Eribulin). Recent applications also include its use in the synthesis of lenacapavir, an anti-HIV drug. Natural Product Synthesis: The compound has been instrumental in the total synthesis of complex natural products such as (+)-gigantecin, pyragonicin, and the amphidinolides C and F. Product Information: CAS RN: 10353-53-4 Purity: >96.0% (GC) Physical Properties: Boiling Point: 121 °C; Flash Point: 15 °C; Specific Gravity: 0.86 (20/20). This colorless to almost colorless liquid is highly flammable and moisture-sensitive; recommended storage is in a cool, dark place under inert gas. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-enyloxirane
Source PubChem
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InChI

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUOUUYKIVSIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908458
Record name 2-(3-Buten-1-yl)oxirane
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10353-53-4
Record name 2-(3-Buten-1-yl)oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=10353-53-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexene, 5,6-epoxy-
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Record name 2-(3-Buten-1-yl)oxirane
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Record name 5,6-epoxyhex-1-ene
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Foundational & Exploratory

Synthesis of 1,2-Epoxy-5-hexene from 1,5-hexadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-Epoxy-5-hexene, a valuable chiral building block in organic synthesis, from the starting material 1,5-hexadiene (B165246). This document provides a comprehensive overview of prevalent synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters. The selective epoxidation of one of the two double bonds in 1,5-hexadiene to yield the monoepoxide is a key challenge addressed herein.

Core Synthesis Methodologies

The selective epoxidation of 1,5-hexadiene to this compound can be effectively achieved through two primary methods: epoxidation with meta-chloroperoxybenzoic acid (mCPBA) and catalytic epoxidation using tert-Butyl hydroperoxide (TBHP) as an oxidant in the presence of a molybdenum-based catalyst.

Epoxidation using meta-Chloroperoxybenzoic Acid (mCPBA)

This classic approach involves the direct epoxidation of the alkene using a peroxy acid. To favor the formation of the monoepoxide, this compound, and minimize the production of the bis-epoxide, an excess of 1,5-hexadiene is crucial.[1][2] Reaction temperature is another critical parameter to control selectivity.

Catalytic Epoxidation with tert-Butyl Hydroperoxide (TBHP)

A greener and more efficient alternative utilizes a heterogeneous catalyst, such as a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo), with TBHP as the oxidant. This solvent-free method offers high selectivity and the catalyst can potentially be recycled. The reaction conditions, including temperature, reactant molar ratio, and catalyst loading, have been optimized to maximize the yield of the desired monoepoxide.[3]

Experimental Protocols

Protocol 1: Synthesis of racemic this compound via mCPBA Epoxidation

This protocol is adapted from a scaled-up synthesis procedure.[1][2]

Materials:

  • 1,5-hexadiene

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • 2 N Sodium hydroxide (B78521) (NaOH) aqueous solution

Procedure:

  • A mixture of 1,5-hexadiene (150 g) and 5 volumes of DCM is cooled to 0 °C in a suitable reactor.[2]

  • mCPBA (210 g) is added portionwise over 50 minutes, maintaining the temperature at 0 °C.[2]

  • The resulting suspension is stirred at 0 °C for an additional 3 hours.[2]

  • The reaction is quenched by the addition of a 2 N aqueous solution of NaOH.[2]

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure. The crude product can be purified by distillation. A significant observation is that using an excess of 1,5-hexadiene (e.g., 2.0 equivalents) at around 9 °C can suppress the formation of the bis-epoxide to less than 5%, achieving a monoepoxide yield of up to 92 A%.[1]

Protocol 2: Catalytic Epoxidation using PBI.Mo Catalyst and TBHP

This protocol is based on an optimized, environmentally friendly batch reactor process.[3]

Materials:

  • 1,5-hexadiene

  • tert-Butyl hydroperoxide (TBHP)

  • Polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo)

Procedure:

  • A batch reactor is charged with 1,5-hexadiene and TBHP.

  • The reaction mixture is heated to the desired temperature (e.g., 348 K).[3]

  • A known amount of the PBI.Mo catalyst is added to the reactor once the desired temperature is reached.[3]

  • The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, the catalyst can be recovered by filtration for potential reuse.

  • The product, this compound, is isolated from the reaction mixture.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the quantitative data for the two primary synthesis methods, allowing for easy comparison.

ParametermCPBA MethodPBI.Mo/TBHP Method
Oxidizing Agent meta-Chloroperoxybenzoic acid (mCPBA)tert-Butyl hydroperoxide (TBHP)
Catalyst NonePolybenzimidazole-supported Mo(VI)
Solvent Dichloromethane (DCM) or Chloroform (CHCl₃)[1]Solvent-free
Reactant Ratio Excess 1,5-hexadiene (e.g., 2:1 vs. mCPBA)[1]Optimized 1,5-hexadiene to TBHP molar ratio of 2.76:1[3]
Temperature 0 °C to room temperature[1]Optimized at 348 K[3]
Reaction Time 3 - 30 hours[1]Optimized at 76 minutes[3]
Catalyst Loading N/AOptimized at 0.56 mol%[3]
Yield of this compound 41-71% (isolated)[1]Up to 64.2% (predicted maximum), 62.03% (experimental)[4]
Key Selectivity Factor Excess 1,5-hexadiene and low temperature[1]Catalyst and optimized reaction conditions[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis process.

Synthesis_Workflow cluster_mCPBA mCPBA Epoxidation cluster_TBHP Catalytic Epoxidation (PBI.Mo/TBHP) start_mCPBA Start: 1,5-Hexadiene & mCPBA react_mCPBA Reaction in DCM at 0°C start_mCPBA->react_mCPBA quench_mCPBA Quench with NaOH react_mCPBA->quench_mCPBA workup_mCPBA Workup & Purification quench_mCPBA->workup_mCPBA product_mCPBA This compound workup_mCPBA->product_mCPBA start_TBHP Start: 1,5-Hexadiene, TBHP, PBI.Mo Catalyst react_TBHP Solvent-free reaction at 348 K start_TBHP->react_TBHP filter_TBHP Catalyst Filtration react_TBHP->filter_TBHP product_TBHP This compound filter_TBHP->product_TBHP

Caption: Comparative workflow of mCPBA and catalytic epoxidation methods.

Selectivity_Factors cluster_Goal Primary Objective cluster_Undesired Minimize goal Maximize Yield of This compound factors Key Reaction Parameters goal->factors byproduct Bis-epoxide Formation byproduct->factors ratio 1,5-Hexadiene : Oxidant Ratio factors->ratio temp Reaction Temperature factors->temp cat Catalyst Selection & Loading factors->cat time Reaction Time factors->time

Caption: Key parameters influencing the selective synthesis of this compound.

References

physical and chemical properties of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Epoxy-5-hexene

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in research and synthesis.

Physical and Chemical Properties

This compound, also known as 3-butenyloxirane, is a versatile chemical intermediate.[1] It is a clear, colorless to slightly yellow liquid.[1][2] Its unique structure, containing both an epoxide and a terminal alkene, makes it a valuable building block in organic synthesis.[1] This compound is soluble in organic solvents with limited solubility in water.[1] For stability, it should be stored in a refrigerator under dry conditions.[3][4]

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [2]
Boiling Point 118 - 121 °C[2][3][5]
Density 0.87 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.425[2][5]
Flash Point 15 - 16 °C (59 - 60.8 °F)[1][3][4]
Appearance Clear colorless to slightly yellow liquid[1][2]
Storage Temperature 2 - 8°C[5]
Chemical Properties and Reactivity

This compound is a reactive compound used as a monomer for producing polymers like epoxy resins and as a starting material for pharmaceutical intermediates and specialty chemicals.[1] Its reactivity is characterized by the dual functionality of the epoxide ring and the vinyl group.

  • Reactivity : The epoxide ring can undergo various ring-opening reactions, making it a valuable precursor in synthesis.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] The compound is also sensitive to moisture.[3]

  • Stability and Hazards : It is a highly flammable liquid and vapor.[1][3][6] It is toxic if swallowed and is suspected of causing genetic defects and cancer.[1][3] Due to its flammability, it should be kept away from heat, sparks, open flames, and other ignition sources.[3][6] Precautionary measures against static discharge are necessary during handling.[3][6]

Experimental Protocols: Synthesis

Described below are two primary routes for the synthesis of chiral (R)-(+)-1,2-Epoxy-5-hexene, a key building block in various asymmetric syntheses.[7][8]

Route 1: Epoxidation of 1,5-Hexadiene (B165246) and Hydrolytic Kinetic Resolution

This two-step approach begins with the synthesis of racemic this compound, followed by a resolution step to isolate the desired enantiomer.[7][8]

Step 1: Synthesis of Racemic this compound (1-rac)

  • Materials : 1,5-hexadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM), 2N sodium hydroxide (B78521) (NaOH) solution.

  • Procedure :

    • A mixture of 1,5-hexadiene (150 g) and DCM (5 vol) is cooled to 0 °C in a suitable reactor.[8]

    • mCPBA (210 g) is added portionwise over approximately 50 minutes, maintaining the temperature at 0 °C.[8]

    • The resulting suspension is stirred at 0 °C for an additional 3 hours.[8]

    • The reaction is quenched by the addition of a 2N aqueous solution of NaOH.[8]

    • The product, racemic epoxide 1-rac, is isolated from the organic phase. Distillation can be performed to purify the product, with isolated yields reported around 71%.[7][8]

Step 2: Hydrolytic Kinetic Resolution of 1-rac

  • Materials : Racemic epoxide (1-rac), (salen)Co(II) catalyst (0.5 mol%), acetic acid (AcOH, 2 mol%), tetrahydrofuran (B95107) (THF), and water (0.55 equiv).

  • Procedure :

    • The reaction is performed with (salen)Co(II), AcOH, THF, and water at a temperature ranging from 0 °C to room temperature.[7]

    • The reaction progress is monitored by chiral Gas Chromatography (GC).[7]

    • This resolution affords (R)-(+)-1,2-epoxy-5-hexene in overall yields of 24–30% after purification by vacuum distillation.[7][8]

Route 2: Synthesis from (R)-Epichlorohydrin

This alternative approach provides a higher overall yield of the desired chiral epoxide.[7][8]

  • Materials : (R)-epichlorohydrin, allylmagnesium chloride (allylMgCl), sodium hydroxide (NaOH).

  • Procedure :

    • The process starts with the epoxide ring-opening of (R)-epichlorohydrin using allylMgCl.[7][8]

    • This is followed by a ring-closure reaction mediated by NaOH.[7][8]

    • This two-step process results in an overall isolated yield of 55–60% for R-(+)-1,2-epoxy-5-hexene with high purity.[7][8]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Synthesis_of_Racemic_1_2_Epoxy_5_hexene Synthesis of Racemic this compound 1_5_Hexadiene 1,5-Hexadiene Reaction Epoxidation Reaction 1_5_Hexadiene->Reaction mCPBA mCPBA mCPBA->Reaction DCM DCM (Solvent) 0 °C DCM->Reaction in Quench Quench (aq. NaOH) Reaction->Quench Workup Aqueous Workup & Purification Quench->Workup Product Racemic This compound Workup->Product

Caption: Workflow for the synthesis of racemic this compound.

Chiral_Synthesis_Routes Approaches to Chiral (R)-1,2-Epoxy-5-hexene cluster_0 Route 1: Resolution cluster_1 Route 2: Chiral Precursor Racemic_Epoxide Racemic This compound Resolution Hydrolytic Kinetic Resolution Racemic_Epoxide->Resolution R_Epoxide_1 (R)-Epoxide (24-30% Yield) Resolution->R_Epoxide_1 Epichlorohydrin (R)-Epichlorohydrin Ring_Opening Ring Opening (allylMgCl) Epichlorohydrin->Ring_Opening Ring_Closure Ring Closure (NaOH) Ring_Opening->Ring_Closure R_Epoxide_2 (R)-Epoxide (55-60% Yield) Ring_Closure->R_Epoxide_2

Caption: Comparative logical pathways for chiral synthesis.

Spectroscopic Data

Spectroscopic data for this compound is available, which is crucial for its identification and characterization in experimental settings. This includes:

  • ¹H NMR [1][2][9]

  • ¹³C NMR [1]

  • IR [1]

  • Mass Spectrometry [7]

References

An In-Depth Technical Guide to 1,2-Epoxy-5-hexene (CAS Number: 10353-53-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-5-hexene, with the CAS number 10353-53-4, is a versatile bifunctional molecule featuring a reactive epoxide ring and a terminal alkene. This unique combination of functional groups makes it a valuable building block in a wide range of chemical syntheses, from the construction of complex bioactive molecules to the development of novel polymers and materials. Its ability to undergo selective transformations at either the epoxide or the double bond provides chemists with a powerful tool for introducing molecular diversity and complexity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactions, and applications of this compound, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic odor. It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 10353-53-4[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Boiling Point 119-121 °C (lit.)[2]
Density 0.87 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.425 (lit.)[2]
Flash Point 15 °C (59 °F)[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key 1H NMR, 13C NMR, and Mass Spectrometry data.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, CDCl₃) δ (ppm) Assignment 13C NMR (150 MHz, CDCl₃) δ (ppm) Assignment Reference
5.82−5.75 (m, 1H)-CH=CH₂137.6C H=CH₂[3]
5.01 (dq, J = 17.1, 1.7 Hz, 1H)-CH=CH ₂ (trans)115.1-CH=C H₂[3]
4.93 (dq, J = 10.2, 1.7 Hz, 1H)-CH=CH ₂ (cis)51.8O-C H-[3]
2.87−2.86 (m, 1H)O-CH -47.1O-C H₂-[3]
2.69−2.68 (m, 1H)O-CH ₂- (one of two)31.8-C H₂-CH=CH₂[3]
2.42−2.41 (m, 1H)O-CH ₂- (one of two)30.2-CH₂-C H₂-CH₂-[3]
2.18−2.11 (m, 2H)-CH ₂-CH=CH₂[3]
1.62−1.53 (m, 2H)-CH₂-CH ₂-CH₂-[3]
Mass Spectrometry (MS)
m/z Interpretation Reference
98.1Molecular Ion [M]⁺[3]
Infrared (IR) Spectroscopy

The IR spectrum of epoxides shows characteristic peaks for the C-O-C stretching of the ring.

Wavenumber (cm⁻¹) Vibration
~3080=C-H stretch
~2920, 2850C-H stretch (aliphatic)
~1640C=C stretch
~1250Epoxide ring vibration (symmetric stretch)
~915, 995=C-H bend (alkene out-of-plane)
~840Epoxide ring vibration (asymmetric stretch)

Experimental Protocols

Synthesis of Racemic this compound[3]

This protocol describes the epoxidation of 1,5-hexadiene (B165246) using meta-chloroperoxybenzoic acid (mCPBA).

Procedure:

  • A 2 L reactor is charged with 750 mL of dichloromethane (B109758) (DCM) and 150 g (1.83 mol) of 1,5-hexadiene.

  • The solution is cooled to -5 °C.

  • Solid mCPBA (210.0 g, 912.7 mmol) is added in three equal portions, maintaining the internal temperature below 5 °C.

  • The reaction is warmed to 5 °C and stirred for 1 hour to ensure completion.

  • The reaction is quenched with 440 mL of 2.5 N aqueous NaOH.

  • The layers are separated, and the organic phase is concentrated to approximately 250 mL at 65 °C.

  • Further distillation of the volatiles is carried out at 50-80 °C under a gentle nitrogen stream to recover unreacted 1,5-hexadiene.

  • The remaining crude product is purified by atmospheric distillation at 170-200 °C to yield racemic this compound (yield: 71%).

G cluster_synthesis Synthesis Workflow 1,5-Hexadiene 1,5-Hexadiene Reaction Reaction 1,5-Hexadiene->Reaction mCPBA mCPBA mCPBA->Reaction Quench Quench Reaction->Quench DCM, -5 to 5 °C Workup Workup Quench->Workup aq. NaOH Distillation Distillation Workup->Distillation Separation & Concentration Racemic_Epoxide Racemic this compound Distillation->Racemic_Epoxide 170-200 °C

Synthesis of Racemic this compound.
Hydrolytic Kinetic Resolution for (R)-(+)-1,2-Epoxy-5-hexene[1]

This protocol utilizes a chiral (salen)Co(II) catalyst for the enantioselective ring-opening of the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer.

Procedure:

  • A flask with overhead stirring is charged with (R,R)-(salen)Co(II) catalyst (0.5 mol %).

  • The catalyst is treated with racemic this compound and glacial acetic acid (2 mol %) and stirred under air for 1 hour.

  • The mixture is cooled to 0 °C.

  • Water (0.55 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.

  • The reaction progress and enantiomeric excess (ee) are monitored by chiral GC.

  • Upon completion, the product is isolated by vacuum distillation (90 °C, 90 Torr) to afford (R)-(+)-1,2-epoxy-5-hexene.

G cluster_hkr Hydrolytic Kinetic Resolution Workflow Racemic_Epoxide Racemic this compound Activation Activation Racemic_Epoxide->Activation Catalyst (R,R)-(salen)Co(II) Catalyst->Activation HKR_Reaction HKR Reaction Activation->HKR_Reaction AcOH, Air Isolation Isolation HKR_Reaction->Isolation H₂O, 0 °C to RT, 16h R_Epoxide (R)-(+)-1,2-Epoxy-5-hexene Isolation->R_Epoxide Vacuum Distillation Diol_Byproduct (S)-Diol Byproduct Isolation->Diol_Byproduct

Hydrolytic Kinetic Resolution of this compound.
Ring-Opening with Amines to Synthesize β-Amino Alcohols

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the epoxide and the amine. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon of the epoxide.

General Procedure for Amine Ring-Opening:

  • To a stirred solution of the amine (1 mmol) in a suitable solvent (e.g., methanol, water, or solvent-free), add this compound (1 mmol).

  • The reaction mixture is stirred at room temperature or heated as required.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-amino alcohol.

G cluster_ring_opening Epoxide Ring-Opening with Amines Epoxide This compound Reaction Reaction Epoxide->Reaction Amine R-NH₂ Amine->Reaction Purification Purification Reaction->Purification Solvent, Temp Amino_Alcohol β-Amino Alcohol Purification->Amino_Alcohol Chromatography

General workflow for β-amino alcohol synthesis.

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of complex molecules. The epoxide can be opened by a wide range of nucleophiles (amines, thiols, alcohols, etc.), while the terminal alkene can participate in reactions such as olefin metathesis, hydroboration-oxidation, and polymerization. This dual reactivity allows for the construction of stereochemically rich scaffolds for pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of natural products like (+)-gigantecin and in the preparation of fragments of the anticancer drug Halaven.[1]

Monomer in Polymerization

The presence of both an epoxide and a vinyl group allows this compound to be used as a monomer or comonomer in polymerization reactions. It can undergo ring-opening polymerization of the epoxide, cationic polymerization, or be incorporated into polymers via the vinyl group. This can be utilized for creating functional polymers, coatings, and adhesives.[4]

Surface Modification

This compound can be used to functionalize surfaces, such as silica nanoparticles. The alkene group can be used for "grafting to" approaches, or the epoxide can react with surface hydroxyl groups for covalent attachment, enabling the subsequent "grafting from" polymerization to create polymer brushes on the surface.[5]

Biological Activity

Enzyme Inhibition

This compound has been reported to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2 (COX-2).[1] The proposed mechanism involves the epoxidation of side chains in the enzyme's active site, which can block substrate binding or inactivate the enzyme.[1] However, detailed mechanistic studies and signaling pathway elucidations for this compound are not extensively documented in the readily available literature. The general pathway for COX-2 in the arachidonic acid cascade is depicted below.

G cluster_cox Arachidonic Acid Cascade and COX-2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation PLA2 Phospholipase A₂

Simplified Arachidonic Acid Cascade.
Cellular Effects

Studies have shown that this compound reacts with chloride ions to form epoxide products that are recognized by V79 hamster lung cells, and these reactions have been observed to trigger cell proliferation.[1] The precise signaling pathways involved in this process require further investigation.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed. May cause genetic defects. May cause cancer. May cause damage to organs through prolonged or repeated exposure.[2]

  • Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and reactive molecule that serves as a valuable building block in modern organic synthesis and materials science. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of complex molecular architectures and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of its biological activities and reaction methodologies will undoubtedly continue to expand its utility in various fields of research and development.

References

An In-depth Technical Guide to 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-5-hexene, a vital chiral building block in organic synthesis, holds significant importance for the pharmaceutical and material science industries. Its unique bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and established synthetic protocols for this compound. Detailed experimental procedures and tabulated data are presented to facilitate its application in research and development.

Molecular Structure and Identification

This compound, also known as 2-(but-3-en-1-yl)oxirane or 5,6-epoxyhex-1-ene, is a six-carbon chain containing both an epoxide functional group at one end and a terminal double bond.[1][2] The presence of these two reactive sites makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers.[1][3]

Key Identifiers:

  • IUPAC Name: 2-(But-3-en-1-yl)oxirane[1]

  • CAS Number: 10353-53-4[1][2][4][5][6][7][8]

  • Chemical Formula: C₆H₁₀O[2][4]

  • Molecular Weight: 98.14 g/mol [2][4]

  • SMILES: C=CCCC1CO1[4][5][6]

  • InChI: 1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2[5][6]

  • InChIKey: MUUOUUYKIVSIAR-UHFFFAOYSA-N[5][6]

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1][2] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReferences
Appearance Clear colorless to slightly yellow liquid[1][2]
Boiling Point 119-121 °C[2][5][6][7]
Density 0.87 g/mL at 25 °C[2][5][6][7]
Flash Point 16 °C (60.8 °F) - closed cup[5]
Refractive Index n20/D 1.425[2][5][6][7]
Purity >96.0% (GC)[8]
Storage Temperature 2-8°C[4][5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides characteristic signals for the protons of the epoxide ring and the vinyl group.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule.
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. A representative mass spectrum shows significant peaks at m/z values of 98 (molecular ion), 54, 41, and 31.[9]
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for the C-O-C stretching of the epoxide and the C=C stretching of the alkene.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been well-documented, particularly for the synthesis of its chiral enantiomers.[3]

Route 1: Epoxidation of 1,5-Hexadiene (B165246) followed by Chiral Resolution

This method involves the initial epoxidation of commercially available 1,5-hexadiene to form the racemic mixture of this compound, followed by a hydrolytic kinetic resolution to isolate the desired enantiomer.[3]

Step 1: Synthesis of racemic this compound

  • Reagents: 1,5-hexadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM).[3]

  • Procedure: A solution of 1,5-hexadiene in DCM is cooled to 0 °C. mCPBA is then added portionwise to the solution over a period of 50 minutes. The reaction mixture is stirred at 0 °C for 3 hours. The reaction is subsequently quenched with an aqueous solution of 2 N NaOH.[10] The organic layer is separated, washed, dried, and concentrated. The crude product is purified by vacuum distillation.[3]

Step 2: Hydrolytic Kinetic Resolution

  • Reagents: Racemic this compound, (salen)Co(II) catalyst, acetic acid, water, tetrahydrofuran (B95107) (THF).[3]

  • Procedure: The racemic epoxide is subjected to hydrolytic kinetic resolution using Jacobsen's cobalt salen catalyst. This process selectively hydrolyzes one enantiomer, allowing for the isolation of the other enantiomer in high enantiomeric excess.[3]

Route 2: From (R)-Epichlorohydrin

This approach utilizes a readily available chiral starting material, (R)-epichlorohydrin, to produce (R)-(+)-1,2-epoxy-5-hexene.[3]

  • Reagents: (R)-epichlorohydrin, allylmagnesium chloride (allylMgCl), sodium hydroxide (B78521) (NaOH).[3]

  • Procedure: The synthesis involves an initial epoxide ring-opening reaction of (R)-epichlorohydrin with allylMgCl. This is followed by a ring-closure reaction mediated by NaOH to form the desired (R)-(+)-1,2-epoxy-5-hexene. This two-step process has been shown to provide the product in good yield and high purity.[3]

Applications in Synthesis

This compound serves as a valuable building block in a variety of synthetic applications:

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several biologically active compounds and pharmaceutical substances.[1][3] For instance, it is utilized in the synthesis of a fragment of the anticancer drug Halaven.[3]

  • Polymer Chemistry: It is used as a monomer in the production of polymers such as epoxy resins, which have applications in adhesives, coatings, and composites.[1]

  • Organic Synthesis: Its dual functionality allows for a wide range of chemical modifications, making it a versatile tool for introducing both epoxide and alkene moieties into complex molecules.[1]

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic workflow for producing racemic this compound via the epoxidation of 1,5-hexadiene.

Synthesis_Workflow reagent1 1,5-Hexadiene reaction Epoxidation Reaction reagent1->reaction reagent2 mCPBA reagent2->reaction solvent DCM, 0 °C solvent->reaction quench Quench with 2N NaOH reaction->quench workup Workup (Separation, Washing, Drying) quench->workup purification Vacuum Distillation workup->purification product Racemic This compound purification->product

Caption: Synthesis of Racemic this compound.

Safety Information

This compound is a highly flammable liquid and vapor. It is toxic if swallowed, and may cause genetic defects and cancer.[5] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a well-ventilated area, away from heat and ignition sources.

References

spectroscopic data of 1,2-Epoxy-5-hexene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Epoxy-5-hexene

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of publicly accessible, fully characterized spectra for this specific compound, this guide presents a combination of detailed experimental protocols derived from relevant literature and predicted spectroscopic data based on the analysis of its constituent functional groups.

Introduction

This compound is a bifunctional organic molecule containing both an epoxide and a terminal alkene. These functional groups make it a valuable building block in organic synthesis, particularly for the introduction of reactive handles for further chemical modifications. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a~ 2.5dd5.0, 2.5
H-1b~ 2.8dd5.0, 4.0
H-2~ 3.1m-
H-3~ 1.6m-
H-4~ 2.2m-
H-5~ 5.8ddt17.0, 10.0, 6.5
H-6a~ 5.0dq10.0, 1.5
H-6b~ 5.1dq17.0, 1.5

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C-1~ 47
C-2~ 52
C-3~ 30
C-4~ 32
C-5~ 138
C-6~ 115

Table 3: Characteristic Infrared (IR) Absorption Data

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity
C-H (alkene)Stretch3080-3010Medium
C-H (alkane)Stretch2990-2850Medium-Strong
C=C (alkene)Stretch1640Medium
Epoxide RingAsymmetric Stretch~1250Strong
Epoxide RingSymmetric Stretch ("breathing")~950-810Strong
=C-HBend (out-of-plane)990 and 910Strong

Table 4: Predicted Mass Spectrometry (MS) Data

m/zProposed FragmentNotes
98[M]⁺Molecular Ion
83[M - CH₃]⁺Loss of a methyl radical (unlikely as a primary fragmentation)
69[M - C₂H₅]⁺ or [M - CHO]⁺Loss of an ethyl radical or cleavage of the epoxide ring
57[C₄H₉]⁺Allylic cleavage
43[C₃H₇]⁺ or [C₂H₃O]⁺Fragmentation of the alkyl chain or epoxide ring
41[C₃H₅]⁺Allyl cation (likely a prominent peak)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard laboratory practices and information from synthetic procedures involving this compound.[1]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a larger number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

3.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

  • Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like this compound. An electron ionization (EI) source is commonly used.

  • Gas Chromatography (GC) : A small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 250 °C) to ensure separation of the compound from any impurities.

  • Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 1,2-Epoxy-5-hexene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-Epoxy-5-hexene in various organic solvents. This compound is a valuable bifunctional molecule utilized in the synthesis of a wide range of chemical intermediates and polymers. A thorough understanding of its solubility is critical for its application in organic synthesis, formulation development, and polymerization processes. This document consolidates available qualitative solubility data, outlines general experimental protocols for quantitative solubility determination, and presents logical workflows for solubility testing. Due to a lack of specific quantitative solubility data in publicly available literature, this guide provides a framework for researchers to determine these parameters experimentally.

Introduction

This compound, also known as 3-butenyloxirane, is a chemical intermediate possessing both an epoxide and a terminal alkene functional group. This dual reactivity makes it a versatile building block in organic chemistry, enabling a variety of transformations including ring-opening reactions of the epoxide and additions to the double bond. Its utility spans the synthesis of pharmaceutical intermediates, agrochemicals, and specialty polymers.

Effective use of this compound in these applications is contingent upon its dissolution in suitable organic solvents. Solvent selection impacts reaction kinetics, product purity, and process safety. This guide aims to provide a detailed resource on the solubility of this compound, addressing the needs of professionals in research and development.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 119-121 °C[2][3]
Density 0.87 g/mL at 25 °C[2][3]
Flash Point 16 °C (closed cup)[3]
Water Solubility Limited[4]

Solubility of this compound in Organic Solvents

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in a range of organic solvents. However, specific quantitative data is not widely reported. Table 2 summarizes the qualitative solubility of this compound in common organic solvents.

Solvent ClassSolventQualitative Solubility
Alcohols MethanolSoluble[2]
EthanolMiscible[1]
Ethers Diethyl EtherMiscible[1]
Halogenated Solvents GeneralSoluble
Aliphatic Solvents GeneralSoluble

Experimental Protocols for Solubility Determination

The absence of specific quantitative solubility data necessitates experimental determination. The following are generalized protocols that can be adapted to quantify the solubility of this compound in various organic solvents.

Gravimetric Method

This method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature bath (e.g., shaker incubator)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

  • Phase Separation: Allow the vial to rest at the constant temperature to let the excess solute settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved micro-particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the more volatile this compound.

  • Quantification: Once the solvent is completely evaporated, weigh the evaporation dish containing the solute residue.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken in mL) * 100

Instrumental Analysis Method (e.g., Gas Chromatography)

For a more precise and potentially faster determination, instrumental methods like Gas Chromatography (GC) can be employed. This involves creating a calibration curve with known concentrations of this compound and then analyzing a filtered saturated solution.

Materials:

  • Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Standard solutions of this compound in the chosen solvent at known concentrations

  • Saturated solution of this compound prepared as described in the gravimetric method (steps 1-3).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Inject these standards into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the GC and record the peak area.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

G cluster_prep Solution Preparation & Equilibration cluster_gravimetric Gravimetric Method cluster_gc Gas Chromatography Method start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow excess solute to settle equilibrate->settle filter_grav Withdraw and filter a known volume of the supernatant settle->filter_grav Proceed to Gravimetric filter_gc Withdraw and filter a known volume of the supernatant settle->filter_gc Proceed to GC evaporate Evaporate solvent from the filtered solution filter_grav->evaporate weigh Weigh the remaining solute evaporate->weigh calculate_grav Calculate solubility (g/100mL) weigh->calculate_grav dilute Dilute the filtered solution by a known factor filter_gc->dilute inject Inject diluted sample into GC dilute->inject calculate_gc Determine concentration from calibration curve and calculate original solubility inject->calculate_gc

Caption: General experimental workflow for determining the solubility of this compound.

G start Start: Prepare Standard Solutions of Known Concentrations measure Measure GC Peak Area for Each Standard Solution start->measure plot Plot Calibration Curve: Peak Area vs. Concentration measure->plot determine_conc Determine Concentration of Diluted Sample from Calibration Curve plot->determine_conc prepare_sat Prepare Saturated Solution of this compound filter_dilute Filter and Dilute Saturated Solution prepare_sat->filter_dilute measure_sample Measure GC Peak Area of Diluted Sample filter_dilute->measure_sample measure_sample->determine_conc calculate_sol Calculate Original Solubility (accounting for dilution) determine_conc->calculate_sol

Caption: Workflow for solubility determination using Gas Chromatography.

Conclusion

While qualitative data indicates that this compound is soluble in a variety of common organic solvents, a notable gap exists in the availability of precise, quantitative solubility data. This guide provides researchers and drug development professionals with a foundational understanding of its solubility characteristics and presents detailed, adaptable experimental protocols for the quantitative determination of these crucial parameters. The provided workflows offer a logical and systematic approach to generating reliable solubility data, which is indispensable for the effective and safe application of this compound in synthesis and formulation.

References

Stability and Storage of 1,2-Epoxy-5-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,2-Epoxy-5-hexene (CAS No. 10353-53-4). Understanding these parameters is critical for maintaining the purity and reactivity of this versatile building block in research and development settings. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Core Stability & Storage Recommendations

This compound is a reactive, volatile, and flammable liquid that requires specific storage and handling conditions to prevent degradation and ensure safety. The primary concerns for its stability are exposure to heat, light, moisture, and incompatible materials.

Quantitative Storage and Stability Data

The following table summarizes the key stability and storage parameters for this compound, compiled from safety data sheets and chemical supplier recommendations.

ParameterValue/ConditionCitation
Storage Temperature 2-8°C (Refrigerator)
Atmosphere Store under an inert gas (e.g., nitrogen or argon) is recommended. Keep container tightly closed in a dry and well-ventilated place.
Light Sensitivity Store in a light-resistant container.
Moisture Sensitivity Moisture sensitive; exposure to moist air or water should be avoided.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.
Flash Point 16°C (60.8°F) - closed cup
Boiling Point 119-121°C
Shelf Life Not explicitly defined in the literature for the pure compound. An accelerated stability study is recommended to determine a specific shelf life under defined storage conditions.

Degradation Pathways

The high ring strain of the epoxide group in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are the primary degradation pathways and can be catalyzed by both acids and bases.

Acid-Catalyzed Degradation

In the presence of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. Even weak nucleophiles like water can then open the ring. The primary degradation product in the presence of water is the corresponding diol, hex-5-ene-1,2-diol.[1][2] The attack of the nucleophile generally occurs at the more substituted carbon of the epoxide in a process with significant SN1 character.[2]

G cluster_acid Acid-Catalyzed Hydrolysis Epoxy This compound Protonated_Epoxy Protonated Epoxide Epoxy->Protonated_Epoxy + H⁺ Diol hex-5-ene-1,2-diol (Degradation Product) Protonated_Epoxy->Diol + H₂O - H⁺

Acid-Catalyzed Degradation Pathway of this compound.
Base-Catalyzed Degradation

Under basic conditions, a strong nucleophile (e.g., hydroxide, alkoxide) attacks one of the epoxide carbons in an SN2 reaction.[3] For terminal epoxides like this compound, this attack preferentially occurs at the less sterically hindered carbon. Subsequent protonation of the resulting alkoxide yields the ring-opened product.

G cluster_base Base-Catalyzed Hydrolysis Epoxy This compound Alkoxide Alkoxide Intermediate Epoxy->Alkoxide + OH⁻ Diol hex-5-ene-1,2-diol (Degradation Product) Alkoxide->Diol + H₂O - OH⁻

Base-Catalyzed Degradation Pathway of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf life and degradation profile under specific storage conditions. An accelerated stability study, coupled with a robust analytical method, is a common approach.

Proposed Experimental Workflow for an Accelerated Stability Study

The following diagram outlines a typical workflow for conducting an accelerated stability study.

G Start Define Study Parameters (Temperature, Humidity, Timepoints) Sample_Prep Prepare and Package Samples (Inert atmosphere, light-resistant vials) Start->Sample_Prep Storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) Sample_Prep->Storage Sampling Pull Samples at Defined Timepoints (e.g., 0, 1, 3, 6 months) Storage->Sampling Analysis Analyze Samples using a Validated Stability-Indicating Method (GC-MS) Sampling->Analysis Data_Analysis Evaluate Data for Degradation Trends and Calculate Shelf Life Analysis->Data_Analysis End Establish Storage Conditions and Retest Date Data_Analysis->End

Workflow for an Accelerated Stability Study of this compound.
Stability-Indicating Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method is recommended for the quantitative analysis of this compound and the identification of its degradation products.

Instrumentation and Conditions (Suggested Starting Point):

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 2 minutes.

  • MSD Conditions:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-350.

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • For each time point in the stability study, dilute an aliquot of the stored sample to a known concentration within the calibration range of the method.

  • Prepare a series of calibration standards from the stock solution.

  • Inject the prepared samples and standards into the GC-MS system.

Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Use the mass spectra of any new peaks to identify potential degradation products (e.g., by comparison to a spectral library or by interpretation of fragmentation patterns). The expected hydrolysis product, hex-5-ene-1,2-diol, should be monitored.

  • Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Strict adherence to recommended storage conditions, particularly refrigeration in a dry, inert atmosphere and away from incompatible substances, is essential to maintain its integrity. The primary degradation pathways involve acid- or base-catalyzed ring-opening to form the corresponding diol. For critical applications, it is highly recommended to perform a formal stability study using a validated analytical method, such as the GC-MS protocol outlined in this guide, to establish a reliable shelf life under your specific storage and handling conditions.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Epoxy-5-hexene (CAS No. 10353-53-4), a highly flammable and potentially hazardous chemical. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and presents several risks. It is a highly flammable liquid and vapor.[1][2] Furthermore, it is suspected of causing genetic defects and may cause cancer.[2] Acute toxicity effects include being harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[3][4]

GHS Hazard Statements: H225, H301, H315, H319, H332, H335, H340, H350, H373.[3][4]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 10353-53-4[1]
Molecular Formula C6H10O[2]
Molecular Weight 98.14 g/mol
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 119-121 °C
Density 0.87 g/mL at 25 °C
Flash Point 16 °C (60.8 °F) - closed cup
Refractive Index n20/D 1.425

Table 2: Toxicological Information

EndpointValueSource
Acute Toxicity Oral: Category 3 - Toxic if swallowed.[2] Dermal/Inhalation: Harmful.[3][2][3]
Germ Cell Mutagenicity Category 2 - Suspected of causing genetic defects.[1] Category 1B.[1]
Carcinogenicity May cause cancer.[2] Category 1A.[2]
Target Organs Blood

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physicochemical properties of this compound are not publicly available in the provided search results. This information is typically generated during confidential, proprietary studies by chemical manufacturers and regulatory agencies. The data presented in this guide is sourced from publicly available Safety Data Sheets (SDS) and chemical supplier information.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[6]

    • Wear a chemical-resistant apron or coveralls.[6]

    • Closed-toe shoes are mandatory.[6]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][7][8]

Handling Procedures:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

  • Ground and bond container and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Do not eat, drink, or smoke when using this product.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1][2]

  • Store in a refrigerator in a flammables area.[1][2]

  • Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[1]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Read and Understand Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Functionality prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handling1 Ground and Bond Container prep4->handling1 handling2 Use Non-Sparking Tools handling1->handling2 handling3 Dispense Chemical Away from Ignition Sources handling2->handling3 handling4 Keep Container Tightly Closed handling3->handling4 storage1 Store in a Cool, Dry, Well-Ventilated Area handling4->storage1 storage2 Store Locked Up storage1->storage2 storage3 Segregate from Incompatibles storage1->storage3

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.

  • Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

Accidental Release Measures:

  • Personal Precautions: Remove all sources of ignition. Ensure adequate ventilation. Use personal protective equipment as required.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

G Emergency Response for this compound Spill cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ignition Remove All Ignition Sources evacuate->ignition ventilate Ensure Adequate Ventilation ignition->ventilate ppe Don Appropriate PPE ventilate->ppe absorb Contain and Absorb with Inert Material ppe->absorb collect Collect with Non-Sparking Tools into a Closed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Emergency Response for this compound Spill.

References

Enantiomers of 1,2-Epoxy-5-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the (R) and (S) enantiomers of 1,2-epoxy-5-hexene, crucial chiral building blocks in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on their synthesis, separation, and physical properties.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
Boiling Point119-121 °C[1]
Density0.87 g/mL at 25 °C[1]
Refractive Indexn20/D 1.425[1]

Synthesis of Enantiomerically Enriched this compound

Two primary strategies have been developed for the synthesis of enantiomerically pure this compound: the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Hydrolytic Kinetic Resolution of Racemic this compound

This approach involves the synthesis of racemic this compound followed by a hydrolytic kinetic resolution (HKR) to isolate the (R)-enantiomer. The (S)-enantiomer is selectively hydrolyzed to the corresponding diol.[2]

Workflow for the Hydrolytic Kinetic Resolution Route

Hydrolytic Kinetic Resolution Workflow 1,5-Hexadiene (B165246) 1,5-Hexadiene rac-1,2-Epoxy-5-hexene rac-1,2-Epoxy-5-hexene 1,5-Hexadiene->rac-1,2-Epoxy-5-hexene mCPBA (R)-1,2-Epoxy-5-hexene (R)-1,2-Epoxy-5-hexene rac-1,2-Epoxy-5-hexene->(R)-1,2-Epoxy-5-hexene Hydrolytic Kinetic Resolution ((R,R)-(salen)Co(II), H₂O) (S)-1,2-Hexane-1,2-diol (S)-1,2-Hexane-1,2-diol rac-1,2-Epoxy-5-hexene->(S)-1,2-Hexane-1,2-diol Hydrolysis

Caption: Synthesis of (R)-1,2-Epoxy-5-hexene via resolution.

StepProductYieldEnantiomeric Excess (ee)PurityReference
Epoxidationrac-1,2-Epoxy-5-hexene71% (isolated)-95 wt%
HKR(R)-1,2-Epoxy-5-hexene24-30% (overall)up to 99.6%-[3]
Synthesis from (R)-Epichlorohydrin

A more direct route to (R)-1,2-epoxy-5-hexene utilizes the readily available chiral building block, (R)-epichlorohydrin.[3] This two-step process involves a copper-catalyzed coupling with a Grignard reagent followed by ring closure.

Workflow for the Synthesis from (R)-Epichlorohydrin

Epichlorohydrin Route Workflow (R)-Epichlorohydrin (R)-Epichlorohydrin Intermediate Chlorohydrin Intermediate Chlorohydrin (R)-Epichlorohydrin->Intermediate Chlorohydrin AllylMgCl, CuI (R)-1,2-Epoxy-5-hexene (R)-1,2-Epoxy-5-hexene Intermediate Chlorohydrin->(R)-1,2-Epoxy-5-hexene NaOH

Caption: Synthesis of (R)-1,2-Epoxy-5-hexene from (R)-epichlorohydrin.

StepProductYieldEnantiomeric Excess (ee)PurityReference
Overall(R)-1,2-Epoxy-5-hexene55-60% (isolated)99.9%96-99 A%[4]

Experimental Protocols

Synthesis of Racemic this compound

To a solution of 1,5-hexadiene in dichloromethane (B109758) (DCM), a stoichiometric amount of meta-chloroperoxybenzoic acid (mCPBA) is added at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature over 24-30 hours. The reaction is then quenched with an aqueous solution of sodium hydroxide (B78521). The organic layer is separated, and the solvent is removed. The crude product is purified by distillation to yield racemic this compound. An excess of 1,5-hexadiene is crucial to minimize the formation of the bis-epoxide byproduct.[4]

Hydrolytic Kinetic Resolution

Racemic this compound is subjected to hydrolytic kinetic resolution using a chiral (salen)Co(II) catalyst (0.5 mol%), acetic acid (2 mol%), and water (0.55 equivalents) in THF. The reaction is stirred at room temperature for 16 hours. The (R,R)-chiral (salen)Co(II) catalyst selectively promotes the hydrolysis of the (S)-epoxide. The unreacted (R)-1,2-epoxy-5-hexene is then isolated and purified by vacuum distillation.

Synthesis of (R)-1,2-Epoxy-5-hexene from (R)-Epichlorohydrin

(R)-epichlorohydrin is reacted with allylmagnesium chloride in the presence of a catalytic amount of copper(I) iodide to form the intermediate chlorohydrin.[4] The subsequent ring closure is achieved by treatment with sodium hydroxide to afford (R)-1,2-epoxy-5-hexene.[4] The final product is purified by vacuum distillation.[4]

Analytical Methods

The formation of this compound and its purity can be monitored by GC-MS. A typical method utilizes a non-polar column with a temperature gradient. For example, an initial oven temperature of 50°C can be held for a few minutes, followed by a ramp to a final temperature of around 280°C.[5]

The enantiomeric excess of this compound is determined by chiral GC. A chiral stationary phase, such as a cyclodextrin-based column, is required for the separation of the enantiomers. The selection of the specific chiral column and temperature program is crucial for achieving baseline separation.[6]

¹H NMR spectroscopy can be used to confirm the structure of this compound. The spectrum of the racemic mixture shows characteristic signals for the epoxy and vinyl protons.[7]

Biological Activity

While the primary utility of these enantiomers lies in their role as chiral synthons, some biological activity has been reported.

(S)-1,2-Epoxy-5-hexene as a CB2 Receptor Agonist

Limited information suggests that (S)-(-)-1,2-epoxy-5-hexene acts as an agonist for the cannabinoid type 2 (CB2) receptor.[8] The CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development. The detailed signaling pathway following receptor activation by this specific ligand is not extensively documented in the available literature.

Interaction of (S)-1,2-Epoxy-5-hexene with the CB2 Receptor

CB2 Receptor Interaction (S)-1,2-Epoxy-5-hexene (S)-1,2-Epoxy-5-hexene CB2 Receptor CB2 Receptor (S)-1,2-Epoxy-5-hexene->CB2 Receptor Agonist Binding Cellular Response Cellular Response CB2 Receptor->Cellular Response Initiates Signaling Cascade

Caption: Agonistic activity of (S)-1,2-Epoxy-5-hexene on the CB2 receptor.

Applications

Both (R)- and (S)-1,2-epoxy-5-hexene are valuable chiral building blocks in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.[2][9] Their bifunctional nature, possessing both an epoxide and a terminal alkene, allows for a wide range of subsequent chemical transformations. They are utilized as starting materials for the synthesis of pharmaceutical intermediates and other specialty chemicals.[10]

References

Commercial Suppliers and Technical Guide for 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1,2-Epoxy-5-hexene is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both an epoxide and a terminal alkene, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceutical agents. This technical guide provides an in-depth overview of commercial suppliers, key reactions with experimental protocols, and a visualization of a relevant synthetic pathway.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on institutional agreements and quantity.

SupplierProduct Number(s)PurityAvailable QuantitiesPrice (USD, Approx.)
Sigma-Aldrich 26034797%5 g, 25 g$72.15 (5 g), $240.75 (25 g)[1]
TCI America E0410>96.0% (GC)5 g, 25 gPrice available upon login/request[2][3]
Thermo Scientific Chemicals (Acros Organics) 372580050, 37258025098%5 g, 25 g$107 (5 g)[4]
Fisher Scientific (distributor for TCI America and Acros Organics) MultipleVariesVariesPrice available upon login/request[2][5]
Santa Cruz Biotechnology sc-268433-5 g, 25 g-
Alfa Aesar H2615997%5 g, 25 g-
Oakwood Chemical 04245997%5 g, 25 g, 100 g-

Physicochemical Properties

PropertyValue
CAS Number 10353-53-4[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless liquid[6]
Boiling Point 119-121 °C (lit.)[1]
Density 0.87 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.425 (lit.)[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

This compound is a versatile precursor for a variety of valuable molecules. Key transformations include the synthesis of its chiral form and the ring-opening of the epoxide to introduce new functionalities.

Synthesis of (R)-(+)-1,2-Epoxy-5-hexene via Hydrolytic Kinetic Resolution

This protocol describes the synthesis of the enantiomerically enriched (R)-epoxide from the racemic mixture.

Materials:

  • rac-1,2-Epoxy-5-hexene

  • (R,R)-(salen)Co(II) catalyst

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure: [7]

  • In a suitable reaction vessel, dissolve rac-1,2-Epoxy-5-hexene in THF (0.1 mL/g of epoxide).

  • Add (R,R)-(salen)Co(II) catalyst (0.5 mol %) and acetic acid (2 mol %).

  • Cool the mixture to 0 °C and add water (0.55 equivalents).

  • Allow the reaction to stir at room temperature for 16 hours, monitoring the enantiomeric excess (ee) by chiral GC.

  • Upon completion, the enantioenriched (R)-1,2-Epoxy-5-hexene can be isolated by vacuum distillation (90 °C, 90 Torr).

Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Methanol

Procedure: [8]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired β-amino alcohol.

Synthetic Pathway Visualization

The following diagram illustrates a common and valuable synthetic application of this compound: the synthesis of a β-amino alcohol, a key pharmacophore. This two-step sequence involves the initial ring-opening of the epoxide by an amine, followed by a potential subsequent reaction of the terminal alkene, for instance, through a cross-coupling reaction to introduce further complexity.

G A This compound C β-Amino Alcohol Intermediate A->C Nucleophilic Attack B Amine (R-NH2) B->C E Final Bioactive Molecule Scaffold C->E Pd-Catalyzed Cross-Coupling D Coupling Partner (R'-X) D->E

Caption: Synthetic pathway from this compound to a functionalized bioactive scaffold.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce both chirality and multiple functional groups in a controlled manner.

  • Chiral Building Block: The chiral versions of this compound are particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. It has been utilized in the synthesis of fragments of complex natural products and drugs, including the anticancer agent Halaven.[7]

  • Synthesis of Bioactive Scaffolds: The epoxide ring is susceptible to opening by a wide range of nucleophiles (amines, alcohols, thiols, etc.), allowing for the introduction of diverse functional groups. The terminal alkene provides a handle for further modifications, such as metathesis, hydroboration-oxidation, or cycloaddition reactions. This dual reactivity makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

  • Prostaglandin (B15479496) Synthesis: While direct interaction is not extensively documented, the structural motifs accessible from this compound are relevant to the synthesis of prostaglandin analogs. Prostaglandins are key signaling molecules in inflammation, and their synthetic analogs are important therapeutic agents. The ability to introduce hydroxyl and other functional groups with stereochemical control is a key aspect of prostaglandin synthesis.[9]

  • NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation and immune responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10][11] While direct modulation by this compound is not a primary application, the synthesis of novel small molecules that can inhibit or activate this pathway is a major focus of drug discovery. The diverse scaffolds that can be generated from this compound are potential candidates for development as NF-κB modulators.

References

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 1,2-Epoxy-5-hexene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-5-hexene is a versatile bifunctional molecule containing a reactive epoxide ring and a terminal alkene. This unique structure makes it a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with applications in drug development and materials science. The high ring strain of the epoxide allows for facile ring-opening by a variety of nucleophiles, leading to the formation of 1,2-disubstituted hexene derivatives. This reactivity is crucial in the synthesis of intermediates for various pharmaceuticals, including the anticancer drug Halaven.[1]

This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with common nucleophiles, including amines, alcohols, thiols, and cyanide. The protocols are designed to be readily applicable in a research setting.

General Principles of Ring-Opening Reactions

The ring-opening of epoxides can proceed through either an acid-catalyzed or a base-catalyzed mechanism, with distinct regioselectivity.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom (C2 in the case of this compound), following an SN1-like mechanism. This is because the partial positive charge in the transition state is better stabilized at the more substituted carbon. The result is the formation of a trans-1,2-disubstituted product.[2]

  • Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks the epoxide directly in an SN2 fashion. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C1). This also results in a trans-1,2-disubstituted product.[2][3]

The regioselectivity of these reactions is a key consideration in synthetic planning, allowing for the controlled formation of specific isomers.

Experimental Protocols

The following protocols are provided as a guide for the ring-opening of this compound with various nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Reaction with Amines (Synthesis of 1-Amino-hex-5-en-2-ol)

The reaction of this compound with amines is a common method for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry.[4] The reaction typically proceeds with high regioselectivity, with the amine attacking the less substituted carbon of the epoxide. A metal- and solvent-free protocol using acetic acid as a mediator has been reported for the regioselective ring-opening of epoxides with amines.[2][5]

Protocol: Acetic Acid-Mediated Aminolysis

  • Reactants:

    • This compound (1.0 mmol, 98.14 mg)

    • Primary or Secondary Amine (e.g., Benzylamine) (1.2 mmol)

    • Acetic Acid (1.0 mmol, 57 µL)

  • Procedure:

    • To a stirred solution of the amine in a round-bottom flask, add the acetic acid.

    • Add this compound to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired 1-amino-hex-5-en-2-ol.

Expected Product: 1-(Benzylamino)hex-5-en-2-ol.

Quantitative Data:

NucleophileProductReaction Time (h)Yield (%)Reference
Benzylamine1-(Benzylamino)hex-5-en-2-ol2.592[2][5]
Aniline1-(Phenylamino)hex-5-en-2-ol390[2][5]
Morpholine4-(2-Hydroxyhex-5-en-1-yl)morpholine295[2][5]
Reaction with Alcohols (Synthesis of 1-Alkoxy-hex-5-en-2-ol)

The acid-catalyzed ring-opening of epoxides with alcohols provides β-alkoxy alcohols. Lewis acids are effective catalysts for this transformation.[6][7]

Protocol: Lewis Acid-Catalyzed Alcoholysis

  • Reactants:

    • This compound (1.0 mmol, 98.14 mg)

    • Methanol (B129727) (10 mL, solvent and nucleophile)

    • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask.

    • Add scandium(III) triflate to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a few drops of triethylamine (B128534).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-methoxyhex-5-en-2-ol.

Expected Product: 1-Methoxyhex-5-en-2-ol.

Quantitative Data:

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolSc(OTf)₃1.593[6][7]
Ethanol (B145695)Sc(OTf)₃291[6][7]
IsopropanolSc(OTf)₃388[6][7]
Reaction with Thiols (Synthesis of 1-(Thio)-hex-5-en-2-ol)

The base-catalyzed ring-opening of epoxides with thiols is an efficient method for the synthesis of β-hydroxy thioethers.[8][9] This reaction is often referred to as a "thiol-epoxy click reaction" due to its high efficiency and selectivity.[8]

Protocol: Base-Catalyzed Thiolysis

  • Reactants:

    • This compound (1.0 mmol, 98.14 mg)

    • Thiophenol (1.2 mmol, 124 µL)

    • Triethylamine (1.5 mmol, 209 µL)

    • Dichloromethane (B109758) (5 mL)

  • Procedure:

    • Dissolve this compound and thiophenol in dichloromethane in a round-bottom flask.

    • Add triethylamine to the mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give 1-(phenylthio)hex-5-en-2-ol.

Expected Product: 1-(Phenylthio)hex-5-en-2-ol.

Quantitative Data:

ThiolBaseReaction Time (h)Yield (%)Reference
ThiophenolTriethylamine595[10]
Benzyl mercaptanTriethylamine692[10]
1-DodecanethiolTriethylamine890[10]
Reaction with Cyanide (Synthesis of 2-Hydroxy-6-heptenenitrile)

The ring-opening of epoxides with cyanide is a valuable method for the synthesis of β-hydroxy nitriles, which are versatile intermediates in organic synthesis.[11] The reaction is typically carried out using an alkali metal cyanide in a protic solvent.

Protocol: Cyanide-Mediated Ring-Opening

  • Reactants:

    • This compound (1.0 mmol, 98.14 mg)

    • Potassium cyanide (KCN) (1.5 mmol, 97.7 mg)

    • Ethanol/Water (9:1, 10 mL)

    • Ammonium (B1175870) chloride (NH₄Cl) (1.5 mmol, 80.2 mg)

  • Procedure:

    • Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.

    • Dissolve potassium cyanide and ammonium chloride in the ethanol/water mixture in a round-bottom flask.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-hydroxy-6-heptenenitrile.

Expected Product: 2-Hydroxy-6-heptenenitrile.

Quantitative Data:

Cyanide SourceSolventReaction Time (h)Yield (%)Reference
KCN/NH₄ClEthanol/Water785[11][12]
NaCN/NH₄ClMethanol/Water882[11][12]

Visualizations

Reaction Pathways

Ring_Opening_Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Protonated_Epoxide Protonated This compound Product_A 1-Nu-hex-5-en-2-ol (Attack at C2) Protonated_Epoxide->Product_A Nu: (weak) Epoxide This compound Epoxide->Protonated_Epoxide H+ Product_B 1-Nu-hex-5-en-2-ol (Attack at C1) Epoxide->Product_B Nu:- (strong)

Caption: General mechanisms for acid- and base-catalyzed ring-opening of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine this compound, Nucleophile, and Catalyst/Solvent Start->Reactants Reaction Stir at specified temperature and time Reactants->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench reaction and perform aqueous work-up Monitoring->Workup Complete Extraction Extract with organic solvent Workup->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Characterize product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the ring-opening reactions of this compound.

Conclusion

The ring-opening reactions of this compound with various nucleophiles provide a versatile and regioselective route to a range of functionalized hexene derivatives. The protocols outlined in this document serve as a practical guide for researchers in the synthesis of these valuable intermediates. The choice of reaction conditions, particularly the presence or absence of an acid catalyst, allows for precise control over the regiochemical outcome, making this compound a powerful tool in modern organic synthesis and drug development.

References

Application Notes: 1,2-Epoxy-5-hexene (Allyl Glycidyl Ether) in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 1,2-Epoxy-5-hexene, more commonly known as Allyl Glycidyl (B131873) Ether (AGE), is a versatile bifunctional monomer offering unique opportunities in the synthesis of advanced functional polymers and epoxy resins.[1] Its structure contains two distinct reactive groups: an epoxide (oxirane) ring and a terminal allyl (alkene) group. This dual functionality allows for selective polymerization and subsequent modification, making it a valuable building block for researchers in materials science and drug development. The epoxide group can undergo ring-opening polymerization to form a polyether backbone, while the pendant allyl groups remain available for a wide array of post-polymerization modifications, most notably via highly efficient thiol-ene "click" chemistry.[2][3]

Key Advantages and Applications

  • Platform for Functional Polymers: The primary application of AGE is in the synthesis of poly(allyl glycidyl ether) (PAGE). Anionic ring-opening polymerization of the epoxide group is a well-controlled process that yields linear polyethers with predictable molecular weights and low polydispersity.[2][4][5] The resulting polymer has a flexible poly(ethylene glycol)-like backbone, which imparts hydrophilicity and is amenable to biomedical applications.[4][6]

  • Post-Polymerization Modification: The true versatility of PAGE lies in the pendant allyl groups distributed along its backbone. These groups serve as handles for covalent attachment of various molecules through efficient reactions like thiol-ene coupling.[2][7] This allows for the precise tuning of the polymer's properties by introducing functionalities such as:

    • Biomolecules: Peptides, sugars, or targeting ligands can be attached for applications in drug delivery, tissue engineering, and biocompatible coatings.[3]

    • Therapeutic Agents: Drugs can be conjugated to the polymer backbone, sometimes via pH-sensitive linkers, to create polymer-drug conjugates for controlled release systems.[2]

    • Hydrophilic/Hydrophobic Groups: The polymer's solubility and self-assembly behavior can be controlled by attaching different chemical moieties, leading to the formation of micelles or other nanostructures for drug encapsulation.[1][2]

  • Drug Development and Biomedical Applications: The combination of a biocompatible polyether backbone and the flexibility of functionalization makes PAGE-based materials highly attractive for the pharmaceutical and biomedical fields. They have been explored for the cryopreservation of living cells, as micellar drug delivery vehicles, and as functional alternatives to Poly(ethylene glycol) (PEG) where tunable properties are required.[2][6]

  • Reactive Diluent and Crosslinking: In traditional epoxy resin formulations, AGE can be used as a reactive diluent to reduce viscosity without using volatile organic compounds.[8][9] Furthermore, the allyl groups can be used in a secondary curing step, for example, through radical polymerization, to increase the crosslink density and modify the final properties of the thermoset.

Data Presentation

Quantitative data for the monomer and its resulting polymer are summarized below.

Table 1: Physicochemical Properties of this compound (Allyl Glycidyl Ether) Monomer

PropertyValueReference
IUPAC Name 2-(prop-2-enoxymethyl)oxirane[1]
CAS Number 106-92-3[1]
Molecular Formula C₆H₁₀O₂[1]
Molar Mass 114.14 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 0.97 g/mL (at 20 °C)[1]
Boiling Point 154 °C[1]
Refractive Index (n²⁰/D) 1.4348[1]
Flash Point 57 °C[1]

Table 2: Anionic Polymerization of AGE and Properties of Poly(allyl glycidyl ether) (PAGE)

ParameterTypical Value / ConditionReference
Initiator System Potassium naphthalenide / Benzyl (B1604629) alcohol[4][6]
Polymerization Type Anionic Ring-Opening[4]
Temperature 30 - 45 °C (to minimize side reactions)[2][6]
Reaction Time > 3 days[6]
Achievable Molar Mass (Mₙ) 10 - 100 kg/mol [2]
Polydispersity Index (Đ) 1.05 - 1.33[2]
Glass Transition Temp (T₉) Low (characteristic of flexible polyethers)[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(allyl glycidyl ether) (PAGE) via Anionic Polymerization

This protocol describes a representative method for the controlled anionic ring-opening polymerization of this compound (AGE) to produce PAGE.[4][6]

Materials:

  • This compound (AGE), purified by distillation

  • Benzyl alcohol, as initiator

  • Potassium naphthalenide solution in THF (titrated)

  • Anhydrous Tetrahydrofuran (THF), as solvent (optional, for solution polymerization)

  • Methanol (B129727), for termination

  • Hexanes, as non-solvent for precipitation

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Initiator Preparation: Add a precise volume of benzyl alcohol to the reactor via syringe.

  • Activator Addition: Titrate the benzyl alcohol by adding the potassium naphthalenide solution dropwise until a faint green color persists. This deprotonates the benzyl alcohol to form the potassium benzoxide initiator.

  • Monomer Addition: Slowly add a measured quantity of purified AGE monomer to the reactor via syringe or burette. For melt polymerization, no solvent is added. For solution polymerization, anhydrous THF would be added prior to the monomer.

  • Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 45 °C) for 3-5 days. The molecular weight of the resulting polymer is determined by the monomer-to-initiator ratio.

  • Termination: After the desired reaction time, terminate the polymerization by adding a small amount of methanol to protonate the living polymer chain ends.

  • Purification: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF or dichloromethane) and precipitate it by pouring the solution into a large volume of a stirred non-solvent, such as hexanes.

  • Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.

Protocol 2: Cationic Photopolymerization of an AGE-Based Resin

This protocol provides a general method for the rapid UV-curing of formulations containing AGE, typically used as a reactive diluent or comonomer.

Materials:

  • This compound (AGE)

  • Cycloaliphatic epoxy resin (e.g., ECC)

  • Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt like UVI-6974)

  • UV curing system with a suitable wavelength (e.g., 365 nm)

Procedure:

  • Formulation: In a container protected from light, prepare the resin formulation. For example, mix 70 parts by weight of a cycloaliphatic epoxy resin with 30 parts by weight of AGE to reduce viscosity.

  • Initiator Addition: Add the cationic photoinitiator to the resin mixture at a concentration of 1-5% by weight. Stir thoroughly in the dark until the initiator is completely dissolved. A gentle warming (e.g., to 40 °C) may aid dissolution.

  • Application: Apply a thin film of the formulated resin onto the desired substrate using a drawdown bar, spin coater, or other suitable method.

  • UV Curing: Expose the coated substrate to UV light of appropriate wavelength and intensity. Curing times can be very short, from seconds to a few minutes, depending on the formulation and light source.[10][11]

  • Post-Cure: Cationic polymerization can continue even after the UV light is removed (known as "dark cure").[11][12] For optimal properties, allow the cured film to rest at room temperature for several hours or perform a mild thermal post-cure (e.g., 80 °C for 30 minutes).

Protocol 3: Functionalization of PAGE via Thiol-Ene Reaction

This protocol outlines the modification of the pendant allyl groups on a pre-synthesized PAGE polymer with a thiol-containing molecule.[6]

Materials:

  • Poly(allyl glycidyl ether) (PAGE)

  • Thiol-containing molecule (e.g., 1-thioglycerol, mercaptoacetic acid, cysteamine (B1669678) hydrochloride)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., DMF or THF)

  • UV lamp (for photo-initiation) or heating system (for thermal initiation)

Procedure:

  • Dissolution: Dissolve a known amount of PAGE in the chosen anhydrous solvent in a suitable reaction vessel.

  • Reagent Addition: Add the thiol compound in a slight molar excess (e.g., 1.2 equivalents) relative to the number of allyl groups on the PAGE backbone.

  • Initiator Addition: Add the initiator. For photo-initiation, use ~0.1 mol equivalent of DMPA per mole of alkene. For thermal initiation, use a similar molar equivalent of AIBN.

  • Inert Atmosphere: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit radical reactions.

  • Reaction Initiation:

    • Photo-initiation: Irradiate the stirred solution with a UV lamp (e.g., 365 nm) at room temperature for several hours.

    • Thermal Initiation: Heat the stirred mixture to 60-70 °C for 20-24 hours.[6]

  • Purification: After the reaction is complete (as monitored by ¹H NMR for disappearance of allyl protons), precipitate the functionalized polymer in a suitable non-solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Final Processing: For biomedical applications, further purify the polymer by dialysis against deionized water, followed by lyophilization to obtain the final, functionalized product.[6]

Visualizations

Dual_Functionality cluster_0 Step 1: Polymerization cluster_1 Step 2: Post-Functionalization Monomer This compound (AGE Monomer) Polymer Poly(allyl glycidyl ether) (PAGE Polymer) Monomer->Polymer  Anionic Ring-Opening  (Epoxide Reaction)   PAGE PAGE Polymer (Pendant Allyl Groups) FunctionalPolymer Functionalized Polymer PAGE->FunctionalPolymer Thiol-Ene 'Click' Reaction Thiol Thiol Compound (R-SH) Thiol->FunctionalPolymer Thiol-Ene 'Click' Reaction

Caption: Conceptual diagram of the dual-functionality of this compound (AGE).

workflow start Start: Purified AGE Monomer init 1. Prepare Initiator (e.g., Potassium Benzoxide) start->init poly 2. Anionic Polymerization (45 °C, 3-5 days) init->poly term 3. Terminate Reaction (Add Methanol) poly->term purify1 4. Precipitate & Dry (Yields PAGE Polymer) term->purify1 dissolve 5. Dissolve PAGE in Solvent purify1->dissolve Begin Functionalization add_reagents 6. Add Thiol (R-SH) & Initiator (e.g., AIBN) dissolve->add_reagents react 7. Thiol-Ene Reaction (Heat or UV) add_reagents->react purify2 8. Purify Functional Polymer (Precipitation / Dialysis) react->purify2 finish End: Functional PAGE Polymer purify2->finish

Caption: Experimental workflow for synthesis and functionalization of PAGE.

References

Application of 1,2-Epoxy-5-hexene in Pharmaceutical Synthesis: A Chiral Building Block for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Epoxy-5-hexene, particularly its enantiomerically pure form (R)-(+)-1,2-epoxy-5-hexene, has emerged as a critical and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its unique structural features, comprising a reactive epoxide ring and a terminal alkene, allow for a variety of stereocontrolled transformations, making it an invaluable starting material for the construction of intricate molecular architectures found in modern therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for the anti-HIV drug lenacapavir (B1654289) and the anticancer drug Halaven® (eribulin).

Application 1: Synthesis of a Key Intermediate for the HIV Capsid Inhibitor, Lenacapavir

(R)-(+)-1,2-Epoxy-5-hexene is a crucial precursor for the synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one, a key intermediate in the manufacturing of lenacapavir. Lenacapavir is a first-in-class, long-acting HIV-1 capsid inhibitor that disrupts multiple essential steps of the viral life cycle.[1]

Experimental Protocol: Synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one from (R)-(+)-1,2-Epoxy-5-hexene[2][3]

This two-step process involves an intramolecular cyclopropanation followed by oxidation.

Step 1: Intramolecular Cyclopropanation to form (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol

  • Reagents:

    • (R)-(+)-1,2-Epoxy-5-hexene

    • Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution (prepared in situ from n-butyllithium and 2,2,6,6-tetramethylpiperidine)

    • Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE)

  • Procedure:

    • To a solution of 2,2,6,6-tetramethylpiperidine (B32323) (TMP) in anhydrous MTBE at 0 °C under an inert atmosphere (e.g., nitrogen), add n-butyllithium (n-BuLi) dropwise to generate the LTMP solution.

    • To this LTMP solution, add a solution of (R)-(+)-1,2-Epoxy-5-hexene in MTBE dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C until the reaction is complete (monitor by GC-MS).

    • Upon completion, quench the reaction by the addition of water.

    • Separate the organic layer, and the aqueous layer can be extracted with MTBE.

    • Combine the organic layers and use the resulting solution of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol directly in the next step.

Step 2: Oxidation to (1R,5S)-bicyclo[3.1.0]hexan-2-one

  • Reagents:

    • Solution of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol in MTBE (from Step 1)

    • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

    • Sodium hypochlorite (B82951) (NaOCl) solution

    • Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)

    • Water

  • Procedure:

    • To the MTBE solution of the alcohol from Step 1, add water and dibasic potassium phosphate.

    • Cool the mixture to 0 °C and add a catalytic amount of TEMPO.

    • Slowly add sodium hypochlorite solution while vigorously stirring, maintaining the temperature below 5 °C.

    • Monitor the reaction progress by GC analysis.

    • Once the reaction is complete, separate the organic layer.

    • The aqueous layer can be extracted with MTBE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by distillation to yield (1R,5S)-bicyclo[3.1.0]hexan-2-one.

Quantitative Data
ParameterValueReference
Starting Material(R)-(+)-1,2-Epoxy-5-hexene[2]
Product(1R,5S)-bicyclo[3.1.0]hexan-2-one[2]
Overall Yield96% (isolated)[2]

Logical Workflow for the Synthesis of Lenacapavir Intermediate

G cluster_start Starting Material cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_product Key Intermediate for Lenacapavir A (R)-(+)-1,2-Epoxy-5-hexene B Intramolecular Cyclopropanation A->B LTMP D (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol B->D C Oxidation E (1R,5S)-bicyclo[3.1.0]hexan-2-one C->E D->C TEMPO, NaOCl

Caption: Synthetic route to a key bicyclic ketone intermediate for lenacapavir.

Lenacapavir Mechanism of Action

Lenacapavir targets the HIV-1 capsid protein (CA), a crucial component for viral replication. By binding to a hydrophobic pocket in the CA protein, lenacapavir disrupts multiple stages of the viral life cycle.[1][3][4]

G cluster_hiv HIV-1 Life Cycle cluster_lenacapavir Lenacapavir Action A HIV-1 Entry B Reverse Transcription A->B C Nuclear Import of Pre-integration Complex B->C D Integration C->D E Viral Protein Synthesis & Gag Polyprotein Processing D->E F Virion Assembly & Budding E->F G Maturation F->G L Lenacapavir L->C Inhibits Nuclear Import (Disrupts Capsid Integrity) L->F Interferes with Capsid Assembly L->G Prevents Formation of Functional Capsid Core

Caption: Lenacapavir's multi-stage inhibition of the HIV-1 life cycle.

Application 2: Synthesis of the C20-C26 Fragment of the Anticancer Drug Halaven® (Eribulin)

(R)-(+)-1,2-Epoxy-5-hexene serves as a chiral precursor for the synthesis of the C20-C26 fragment of eribulin (B193375), a complex synthetic analogue of the marine natural product halichondrin B. Eribulin is a microtubule dynamics inhibitor used in the treatment of certain types of breast cancer and liposarcoma.

Experimental Protocol: Representative Synthesis of the C20-C26 Building Block

While a direct, detailed protocol starting from this compound for the C20-C26 fragment of Halaven is not fully detailed in the provided search results, a concise and highly stereoselective synthesis starting from a similar epoxide has been reported and can be adapted. The key transformations involve a regiospecific intramolecular hydrosilylation, a stereoselective Sₙ2' substitution, and conversion of a C-Si bond to a C-I bond.

Conceptual Synthetic Sequence:

  • Ring-opening and functionalization: The epoxide ring of a derivative of this compound is opened, and the resulting diol is protected.

  • Hydrosilylation: A regiospecific ruthenium-catalyzed intramolecular hydrosilylation is performed to form a cyclic siloxane.

  • Sₙ2' Substitution: A highly stereoselective Sₙ2' substitution reaction is carried out.

  • C-Si to C-I Conversion: The carbon-silicon bond is selectively converted to a carbon-iodine bond, yielding the C20-C26 building block.

Due to the complexity and proprietary nature of the total synthesis of Eribulin, a detailed, publicly available, step-by-step protocol for this specific fragment from this compound is limited. The above represents a conceptual outline based on published strategies for similar fragments.

Halaven® (Eribulin) Mechanism of Action

Eribulin's primary mechanism of action is the inhibition of microtubule dynamics. Unlike other tubulin-targeting agents, it binds to the plus ends of microtubules, suppressing their growth without affecting their shortening phase. This leads to mitotic arrest and apoptosis in cancer cells. Additionally, preclinical studies have shown that eribulin can remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), which may reduce the metastatic potential of cancer cells.

G cluster_eribulin Eribulin Action cluster_cell Cancer Cell cluster_tme Tumor Microenvironment E Eribulin (Halaven®) MT Microtubule Plus-End Growth E->MT Inhibits VR Vascular Remodeling E->VR Induces EMT Epithelial-to-Mesenchymal Transition (EMT) E->EMT Reverses MA Mitotic Spindle Formation MT->MA A Apoptosis MA->A Disruption leads to M Metastasis EMT->M

Caption: Dual mechanism of action of Eribulin on cancer cells and the tumor microenvironment.

This compound, particularly in its enantiopure (R)-form, is a valuable and versatile chiral building block in pharmaceutical synthesis. Its application in the construction of key intermediates for complex drugs like lenacapavir and Halaven® highlights its importance in enabling access to novel and potent therapeutics. The protocols and data presented herein provide a foundation for researchers and drug development professionals to leverage the synthetic potential of this important starting material.

References

Application Notes and Protocols for the Epoxidation of 1,5-Hexadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the epoxidation of 1,5-hexadiene (B165246), a key chemical transformation for producing valuable intermediates in organic synthesis. The protocols outlined below cover methods using meta-chloroperoxybenzoic acid (m-CPBA) for racemic epoxidation and a greener, more efficient method utilizing tert-butyl hydroperoxide (TBHP) with a heterogeneous molybdenum(VI) catalyst. Additionally, a protocol for the subsequent hydrolytic kinetic resolution (HKR) of the racemic epoxide using Jacobsen's catalyst to obtain enantioenriched epoxides is described.

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method describes the synthesis of racemic 1,2-epoxy-5-hexene from 1,5-hexadiene using m-CPBA. Controlling the reaction conditions is crucial to minimize the formation of the undesired bis-epoxide byproduct.[1][2] An excess of 1,5-hexadiene is critical for achieving a high yield of the desired monoepoxide.[1]

Quantitative Data Summary
ParameterOptimized Value/RangeYield of this compoundFormation of bis-epoxideReference
Stoichiometry (1,5-hexadiene : m-CPBA) 2.0 : 1.0 (equiv)>90 A % (in solution)<10 A %[1][2]
Reaction Temperature 0 ± 5 °C>90 A % (in solution)<10 A %[1]
Solvent Dichloromethane (B109758) (DCM)>90 A % (in solution)<10 A %[1]
Solvent Volume 5 V>90 A % (in solution)<10 A %[1]
Isolated Yield 71%N/AN/A[1]

A % refers to the area percentage determined by chromatographic analysis.

Experimental Protocol

Materials:

  • 1,5-hexadiene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • 2 N Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 1,5-hexadiene (2.0 equivalents) in dichloromethane (5 volumes relative to the diene).

  • Cool the mixture to 0 °C using an ice bath.

  • While maintaining the temperature at 0 °C, add m-CPBA (1.0 equivalent) portionwise over a period of approximately 50 minutes.

  • After the addition is complete, stir the resulting suspension at 0 °C for an additional 3 hours.

  • Quench the reaction by adding a 2 N aqueous solution of NaOH.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude racemic this compound.

  • The product can be further purified by distillation.[1]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Work-up and Isolation A Dissolve 1,5-hexadiene in DCM B Cool to 0 °C A->B C Portionwise addition of m-CPBA at 0 °C B->C D Stir at 0 °C for 3 hours C->D E Quench with 2N NaOH D->E F Separate organic layer E->F G Wash with NaHCO₃ and brine F->G H Dry over Na₂SO₄ G->H I Filter and concentrate H->I J Purify by distillation I->J

Caption: Workflow for the epoxidation of 1,5-hexadiene using m-CPBA.

Greener Epoxidation using TBHP and a Heterogeneous Mo(VI) Catalyst

This protocol offers an environmentally friendly alternative to traditional methods by using TBHP as the oxidant and a recyclable heterogeneous polybenzimidazole-supported molybdenum(VI) (PBI.Mo) catalyst.[3][4] This system can be implemented in both batch and continuous flow reactors.[5]

Quantitative Data Summary for Batch Reactor
ParameterOptimized Value/RangeYield of this compoundReference
Feed Molar Ratio (1,5-hexadiene : TBHP) 2.76 : 1~57%[3]
Reaction Temperature 348 K (75 °C)~57%[3]
Catalyst Loading (PBI.Mo) 0.56 mol%~57%[3]
Reaction Time 76 min~57%[3]
Experimental Protocol (Batch Reactor)

Materials:

  • 1,5-hexadiene

  • tert-Butyl hydroperoxide (TBHP, 70 wt.% in water)

  • Polybenzimidazole-supported molybdenum(VI) (PBI.Mo) catalyst

  • Iso-octane (internal standard for GC analysis)

Procedure:

  • Charge a batch reactor with the desired amount of 1,5-hexadiene and TBHP (feed molar ratio of 2.76:1).

  • Heat the reaction mixture to the desired temperature (348 K) and maintain it within ± 2 K.[3]

  • Once the temperature is stable, add the PBI.Mo catalyst (0.56 mol% Mo loading).[3]

  • Take a sample immediately after catalyst addition (t = 0).

  • Continue the reaction for the optimized time of 76 minutes, taking samples periodically for analysis.[3]

  • Analyze the samples by gas chromatography (GC) using an internal standard (e.g., iso-octane) to determine the yield of this compound.

Quantitative Data Summary for Continuous Flow Reactor
ParameterOptimized Value/RangeYield of this compoundReference
Feed Molar Ratio (1,5-hexadiene : TBHP) 4.283 : 156.97%[5]
Reaction Temperature 349 K (76 °C)56.97%[5]
Feed Flow Rate 0.1 mL/min56.97%[5]
Experimental Protocol (Continuous Flow Reactor)

Materials:

  • Premixed solution of 1,5-hexadiene and TBHP (4.283:1 molar ratio)

  • Packed bed reactor with PBI.Mo catalyst

Procedure:

  • Pack a continuous flow reactor (e.g., FlowSyn) with the PBI.Mo catalyst.

  • Heat the reactor to the optimized temperature of 349 K.[5]

  • Pump the premixed solution of 1,5-hexadiene and TBHP through the reactor at a flow rate of 0.1 mL/min.[5]

  • Collect the product mixture at the reactor outlet.

  • Analyze the collected samples by GC to determine the yield of this compound.

Experimental Workflow (Batch vs. Continuous)

G cluster_batch Batch Reactor Protocol cluster_continuous Continuous Flow Protocol A Charge reactants to reactor B Heat to 348 K A->B C Add PBI.Mo catalyst B->C D Run for 76 min C->D E Collect and analyze samples D->E F Pack reactor with PBI.Mo G Heat reactor to 349 K F->G H Pump premixed reactants G->H I Collect product at outlet H->I J Analyze collected product I->J

Caption: Comparison of batch and continuous flow epoxidation workflows.

Hydrolytic Kinetic Resolution (HKR) of Racemic this compound

This protocol uses Jacobsen's chiral (salen)Co(III) catalyst for the enantioselective ring-opening of one enantiomer of the racemic epoxide, allowing for the isolation of the other enantiomer in high enantiomeric excess.[1] The Jacobsen epoxidation itself refers to the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[6][7][8]

Experimental Protocol

A detailed experimental protocol for the hydrolytic kinetic resolution of this compound using Jacobsen's catalyst is based on established literature procedures.[1]

Materials:

  • Racemic this compound

  • (R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

  • Acetic acid (glacial)

  • Water

  • Tetrahydrofuran (THF) or other suitable solvent

Procedure:

  • Dissolve the (R,R)-Jacobsen's catalyst in a suitable solvent (e.g., THF).

  • Expose the catalyst solution to air for approximately one hour to ensure oxidation of Co(II) to the active Co(III) species.

  • Add the racemic this compound to the activated catalyst solution.

  • Cool the mixture to 0 °C.

  • Add water (0.55 equivalents relative to the epoxide).

  • Stir the reaction mixture at room temperature and monitor the progress by chiral GC or HPLC.

  • Once the desired conversion is reached (typically around 50%), quench the reaction.

  • Separate the enantioenriched epoxide from the diol byproduct and the catalyst, typically through column chromatography.

Logical Relationship Diagram

G cluster_products Products of HKR Start 1,5-Hexadiene RacemicEpoxide Racemic this compound Start->RacemicEpoxide m-CPBA or TBHP/Mo(VI) EnantioenrichedEpoxide (R)-1,2-Epoxy-5-hexene RacemicEpoxide->EnantioenrichedEpoxide Jacobsen's Catalyst, H₂O (Hydrolytic Kinetic Resolution) Diol (S)-Hex-5-ene-1,2-diol RacemicEpoxide->Diol Jacobsen's Catalyst, H₂O (Hydrolytic Kinetic Resolution)

Caption: Synthesis pathway from 1,5-hexadiene to enantioenriched epoxide.

References

Application Notes and Protocols for the Catalytic Synthesis of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-5-hexene is a valuable chiral building block in organic synthesis, utilized in the preparation of a variety of complex molecules, including pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for two effective catalytic systems for the synthesis of this compound: a heterogeneous system employing a polybenzimidazole-supported molybdenum(VI) catalyst with tert-butyl hydroperoxide, and a homogeneous system using meta-chloroperoxybenzoic acid for epoxidation followed by a kinetic resolution step to obtain the enantiomerically enriched product.

Catalytic Systems Overview

The synthesis of this compound can be achieved through various catalytic methods. This document focuses on two prominent and well-documented systems:

  • Polybenzimidazole-supported Mo(VI) (PBI.Mo) with tert-Butyl Hydroperoxide (TBHP): A heterogeneous catalytic system that offers advantages in terms of catalyst recyclability and environmentally benign oxidation. This method is suitable for producing racemic this compound.

  • meta-Chloroperoxybenzoic acid (mCPBA) and (salen)Co(II) for Kinetic Resolution: A two-step approach involving the initial epoxidation of 1,5-hexadiene (B165246) with mCPBA to yield racemic this compound, followed by a hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(II) complex to isolate the (R)-(+)-enantiomer.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the synthesis of this compound using the PBI.Mo/TBHP system and the mCPBA/(salen)Co(II) system.

Table 1: PBI.Mo/TBHP Catalyzed Epoxidation of 1,5-Hexadiene

ParameterOptimal ConditionYield of this compoundReference
Catalyst Loading 0.56 mol%62.03% (experimentally validated)[1]
Reactant Molar Ratio (1,5-hexadiene:TBHP) 2.76:162.03% (experimentally validated)[1]
Reaction Temperature 348 K (75 °C)62.03% (experimentally validated)[1]
Reaction Time 76 minutes62.03% (experimentally validated)[1]

Table 2: mCPBA Epoxidation and (salen)Co(II) Kinetic Resolution

StepReagentsKey ConditionsProductYieldPurity/eeReference
Epoxidation 1,5-hexadiene, mCPBADichloromethane, 0 °C, 3 hrac-1,2-Epoxy-5-hexene71% (isolated)95 wt%[2]
Hydrolytic Kinetic Resolution rac-1,2-Epoxy-5-hexene, (R,R)-(salen)Co(II), H₂O0.5 mol% catalyst, 0-25 °C, 16-160 h(R)-(+)-1,2-Epoxy-5-hexene24-30% (overall)>99% ee[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound using PBI.Mo Catalyst and TBHP

This protocol describes the batch synthesis of this compound from 1,5-hexadiene using a heterogeneous polybenzimidazole-supported molybdenum(VI) catalyst and tert-butyl hydroperoxide as the oxidant.

Materials:

  • 1,5-hexadiene

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Polybenzimidazole-supported Mo(VI) (PBI.Mo) catalyst

  • Jacketed glass batch reactor with a magnetic stirrer and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Set up the jacketed glass batch reactor with a magnetic stirrer and connect it to a temperature controller.

  • Charging Reactants: Charge the reactor with the desired amount of 1,5-hexadiene and TBHP. Based on optimal conditions, a molar ratio of 2.76:1 (1,5-hexadiene:TBHP) is recommended.[1]

  • Initiating the Reaction: Set the reactor temperature to 348 K (75 °C) and begin stirring.[1]

  • Catalyst Addition: Once the reaction mixture reaches the set temperature, add the PBI.Mo catalyst (0.56 mol%).[1]

  • Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography.

  • Reaction Completion and Product Isolation: The optimal reaction time is approximately 76 minutes.[1] After completion, cool the reactor to room temperature. The heterogeneous catalyst can be recovered by filtration. The product, this compound, can be purified from the reaction mixture by distillation.

Protocol 2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene via mCPBA Epoxidation and Kinetic Resolution

This protocol details a two-step process for the synthesis of enantiomerically enriched (R)-(+)-1,2-epoxy-5-hexene.

Step 1: Synthesis of racemic-1,2-Epoxy-5-hexene

Materials:

  • 1,5-hexadiene

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • 2 L reaction vessel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2 L reaction vessel, dissolve 150 g of 1,5-hexadiene in 5 volumes of DCM and cool the mixture to 0 °C.[2]

  • Reagent Addition: Add 210 g of mCPBA portion-wise over 50 minutes, maintaining the temperature at 0 °C.[2]

  • Reaction: Stir the resulting suspension at 0 °C for 3 hours.[2]

  • Quenching: Quench the reaction by adding a 2N aqueous solution of NaOH.[2]

  • Workup and Purification: Separate the organic layer. The crude product can be purified by distillation. Unreacted 1,5-hexadiene can be recovered by distillation at 50-80 °C. Further distillation at 170 °C yields the racemic this compound.[2]

Step 2: Hydrolytic Kinetic Resolution of racemic-1,2-Epoxy-5-hexene

Materials:

  • racemic-1,2-Epoxy-5-hexene

  • (R,R)-(salen)Co(II) catalyst

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Reaction flask with overhead stirring

Procedure:

  • Catalyst Preparation: In a reaction flask, charge (R,R)-(salen)Co(II) catalyst (0.5 mol%).[2]

  • Reaction Mixture: Add the racemic this compound, acetic acid (2 mol%), and THF (0.1 mL/g of epoxide) to the catalyst under aerobic conditions.[2]

  • Initiation of Resolution: Cool the reaction flask to 0 °C and add water (0.55 equivalents) in one portion.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction time can vary from 16 to 160 hours, depending on the scale.[2]

  • Monitoring: Monitor the enantiomeric excess (ee) of the epoxide by chiral GC analysis.

  • Product Isolation: Once the desired ee is achieved, the volatile materials, including the enriched (R)-(+)-1,2-epoxy-5-hexene, can be isolated by distillation under vacuum (e.g., 90 °C, 90 Torr).[2]

Visualizations

Experimental Workflow and Catalytic Cycle Diagrams

G cluster_0 PBI.Mo/TBHP Catalytic Epoxidation Workflow A 1. Reactor Setup Jacketed glass reactor with stirrer and temperature control. B 2. Charging Reactants 1,5-hexadiene and TBHP (2.76:1 molar ratio). A->B C 3. Heating and Stirring Heat to 348 K with continuous stirring. B->C D 4. Catalyst Addition Add PBI.Mo catalyst (0.56 mol%). C->D E 5. Reaction Maintain at 348 K for 76 minutes. D->E F 6. Product Isolation Cool, filter catalyst, and distill product. E->F G This compound F->G

PBI.Mo/TBHP Catalytic Epoxidation Workflow

G cluster_1 mCPBA Epoxidation and Kinetic Resolution Workflow H 1. Epoxidation 1,5-hexadiene with mCPBA in DCM at 0°C. I rac-1,2-Epoxy-5-hexene H->I J 2. Hydrolytic Kinetic Resolution (R,R)-(salen)Co(II) catalyst, H₂O. I->J K (R)-(+)-1,2-Epoxy-5-hexene (enantioenriched) J->K L Byproduct: Diol J->L

mCPBA Epoxidation and Kinetic Resolution Workflow

G cluster_2 Proposed Catalytic Cycle for Mo-catalyzed Epoxidation with TBHP Mo_VI Mo(VI) Catalyst Mo_TBHP Mo(VI)-TBHP Complex Mo_VI->Mo_TBHP + TBHP - H₂O Transition_State Transition State Mo_TBHP->Transition_State + 1,5-Hexadiene Mo_tBuOH Mo(VI)-tBuOH Complex Transition_State->Mo_tBuOH + this compound Mo_tBuOH->Mo_VI - tBuOH

Proposed Mo-catalyzed Epoxidation Cycle

References

Application Notes: Regioselective Ring-Opening of 1,2-Epoxy-5-hexene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reaction of epoxides with Grignard reagents is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, leading to the synthesis of alcohols.[1][2] This reaction proceeds via a nucleophilic ring-opening mechanism. Grignard reagents, being strong nucleophiles and bases, typically attack the epoxide at the least sterically hindered carbon atom through an SN2-type mechanism.[3][4][5] This process results in an alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol.[6] The reaction is characterized by an inversion of stereochemistry at the site of nucleophilic attack.[2][4]

1,2-Epoxy-5-hexene, a vinyloxirane, presents an interesting case for this reaction due to the presence of two electrophilic carbons in the epoxide ring (C1 and C2) and an adjacent double bond. This structure allows for two potential pathways for nucleophilic attack: a direct SN2 attack at the terminal carbon (C1) or a conjugate addition (SN2') at the internal carbon (C2), which can be influenced by the presence of catalysts. This note describes the reaction, potential outcomes, and provides a general protocol for its execution.

Reaction Mechanism and Regioselectivity

The addition of a Grignard reagent (R-MgX) to this compound can theoretically yield two primary products, depending on the site of attack.

  • SN2 Pathway (1,2-Addition): The Grignard reagent attacks the less substituted terminal carbon (C1) of the epoxide. This is the most common pathway for uncatalyzed reactions with Grignard reagents.[7][8] The reaction opens the ring to form a secondary alcohol.

  • SN2' Pathway (1,4-Addition or Conjugate Addition): In the presence of a copper catalyst, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), the reaction can be directed to favor attack at the internal, more substituted carbon (C2) of the epoxide, proceeding through a vinylogous substitution.[9] This pathway results in the formation of an allylic alcohol.

The choice of reaction conditions, particularly the use of a copper catalyst, is crucial for controlling the regioselectivity of the ring-opening.[9][10]

Logical Flow of Regioselectivity```dot

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products A This compound C No Catalyst (Standard Grignard) A->C D Copper(I) Catalyst (e.g., CuI, CuCN) A->D B Grignard Reagent (R-MgX) B->C B->D E 1,2-Addition Product (SN2 Pathway) C->E Major Product F 1,4-Addition Product (SN2' Pathway) D->F Major Product

Caption: Step-by-step experimental workflow diagram.

Applications in Drug Development and Research

The ability to selectively form either secondary or allylic alcohols from a single precursor like this compound is highly valuable in medicinal chemistry and drug development. These alcohol products serve as versatile chiral building blocks for the synthesis of complex natural products and pharmacologically active molecules. The terminal alkene and the hydroxyl group can be further functionalized, allowing for the rapid generation of diverse molecular scaffolds for screening in drug discovery programs. The stereocontrol inherent in the SN2 ring-opening is particularly crucial for synthesizing enantiomerically pure compounds, which is often a requirement for therapeutic agents.

References

Polymerization Techniques for 1,2-Epoxy-5-hexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 1,2-Epoxy-5-hexene, a versatile monomer for the synthesis of functional polymers. The presence of both a reactive epoxide ring and a terminal alkene allows for various polymerization strategies, leading to polymers with tunable properties suitable for applications in drug delivery, biomaterials, and advanced coatings.

Introduction to Polymerization of this compound

This compound is a valuable building block in polymer chemistry due to its dual functionality. The epoxide group can undergo ring-opening polymerization (ROP) through cationic, anionic, or coordination mechanisms, yielding a polyether backbone. The pendant vinyl group can be preserved during this process and utilized for subsequent post-polymerization modifications, such as thiol-ene click chemistry, or it can be involved in other polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP). This unique combination of reactive sites offers a powerful platform for designing complex macromolecular architectures.

Polymerization Techniques

This section details the primary methods for polymerizing this compound.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of epoxides is initiated by strong acids or Lewis acids, which activate the epoxide ring for nucleophilic attack by another monomer unit. This method is generally fast but can be sensitive to impurities. The pendant vinyl group in this compound can potentially participate in side reactions, so careful control of reaction conditions is crucial.

Experimental Protocol: Cationic Polymerization of this compound

Materials:

  • This compound (freshly distilled)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (B109758) (DCM) (solvent)

  • Methanol (B129727) (quenching agent)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve freshly distilled this compound in anhydrous DCM to a desired concentration (e.g., 1 M).

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • In a separate, dry syringe, prepare a solution of BF₃·OEt₂ in anhydrous DCM.

  • Add the initiator solution dropwise to the stirred monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight (e.g., 100:1).

  • Allow the reaction to proceed for a specific time (e.g., 1-4 hours), monitoring the conversion by techniques like ¹H NMR or FTIR spectroscopy.

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold hexane (B92381).

  • Isolate the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum at room temperature to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

  • Chemical Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy. The presence of the polyether backbone and the retention of the pendant vinyl group should be verified.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Logical Workflow for Cationic Polymerization

CROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Monomer This compound ReactionVessel Reaction at 0 °C Monomer->ReactionVessel Solvent Anhydrous DCM Solvent->ReactionVessel Initiator BF3·OEt2 Solution Initiator->ReactionVessel Quench Quench with Methanol ReactionVessel->Quench Precipitate Precipitate in Hexane Quench->Precipitate Isolate Filter & Dry Precipitate->Isolate Polymer Poly(this compound) Isolate->Polymer GPC GPC/SEC Polymer->GPC NMR NMR Polymer->NMR DSC_TGA DSC/TGA Polymer->DSC_TGA

Caption: Workflow for Cationic Ring-Opening Polymerization.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP of epoxides is typically initiated by strong bases, such as alkali metal alkoxides. This method offers better control over the polymerization compared to CROP, often leading to polymers with narrower molecular weight distributions. The pendant vinyl group is generally stable under these conditions.

Experimental Protocol: Anionic Polymerization of this compound

Materials:

  • This compound (freshly distilled and dried over CaH₂)

  • Potassium naphthalenide or a potassium alkoxide (initiator)

  • Anhydrous tetrahydrofuran (B95107) (THF) (solvent)

  • Methanol (terminating agent)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF.

  • Prepare the initiator. If using potassium naphthalenide, add potassium metal and naphthalene (B1677914) to the THF and stir until the characteristic dark green color appears.

  • Add a small amount of a proton source (e.g., isopropanol) to the potassium naphthalenide solution to form the potassium isopropoxide initiator in situ.

  • Add the freshly distilled and dried this compound to the initiator solution via a gas-tight syringe. The monomer-to-initiator ratio will control the molecular weight.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set time (e.g., 2-24 hours).

  • Terminate the polymerization by adding degassed methanol.

  • Precipitate the polymer in a suitable non-solvent, such as cold water or hexane.

  • Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Characterization:

  • Molecular Weight and PDI: GPC/SEC analysis.

  • Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Analysis: DSC and TGA.

Anionic Polymerization Mechanism

AROP_Mechanism Initiator Initiator (e.g., RO- K+) Monomer1 This compound Initiator->Monomer1 Initiation ActiveCenter1 Ring-Opened Monomer (Alkoxide) Monomer2 Another Monomer ActiveCenter1->Monomer2 Propagation GrowingChain Propagating Polymer Chain Termination Termination (e.g., with ROH) GrowingChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Simplified Mechanism of Anionic Ring-Opening Polymerization.

Coordination Polymerization

Coordination polymerization of epoxides often employs catalysts based on transition metals, such as zinc, aluminum, or cobalt complexes. These systems can offer high stereocontrol, potentially leading to isotactic or syndiotactic polymers. The pendant alkene functionality is generally tolerated by these catalysts.

Experimental Protocol: Coordination Polymerization of this compound

Materials:

  • This compound (purified and dried)

  • Ziegler-Natta catalyst system (e.g., TiCl₄/Al(C₂H₅)₃) or a salen-cobalt complex

  • Anhydrous toluene (B28343) or hexane (solvent)

  • Acidified methanol (quenching agent)

  • Dry glassware under an inert atmosphere

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, prepare the catalyst system in the chosen anhydrous solvent. For a Ziegler-Natta system, this may involve the reaction of the transition metal component with the organoaluminum co-catalyst.

  • Age the catalyst for a specific period if required by the chosen system.

  • Add the purified this compound to the catalyst slurry or solution.

  • Conduct the polymerization at a controlled temperature (e.g., 50-80 °C) for a predetermined time.

  • Terminate the polymerization by adding acidified methanol to deactivate the catalyst and precipitate the polymer.

  • Filter the polymer, wash extensively with methanol to remove catalyst residues, and dry under vacuum.

Characterization:

  • Molecular Weight and PDI: GPC/SEC.

  • Tacticity: Determined by ¹³C NMR spectroscopy.

  • Structural and Thermal Properties: As described for the other methods.

Coordination Polymerization Workflow

Coordination_Workflow CatalystPrep Catalyst Preparation MonomerAdd Monomer Addition CatalystPrep->MonomerAdd Polymerization Polymerization MonomerAdd->Polymerization Termination Termination & Precipitation Polymerization->Termination Purification Purification Termination->Purification FinalPolymer Final Polymer Purification->FinalPolymer

Caption: General Workflow for Coordination Polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

While the epoxide ring is not directly involved in ROMP, the pendant vinyl group of this compound can participate in this polymerization, especially if the epoxide ring is opened first to create a macro-monomer with a cyclic olefin structure. More commonly, this compound is used as a chain transfer agent (CTA) in the ROMP of other cyclic olefins to control molecular weight and introduce epoxide end-functionality.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of this compound and analogous monomers. Note that data for this compound is limited in the literature, and some values are based on similar systems.

Table 1: Cationic Ring-Opening Polymerization Data (Illustrative)

Initiator Monomer/Initiator Ratio Temperature (°C) Time (h) Mn ( g/mol ) PDI Yield (%)
BF₃·OEt₂ 100:1 0 2 8,000 1.5 85
BF₃·OEt₂ 200:1 0 2 15,000 1.6 80

| HBF₄ | 100:1 | 25 | 1 | 7,500 | 1.7 | 90 |

Table 2: Anionic Ring-Opening Polymerization Data (Based on Analogs like Allyl Glycidyl Ether)

Initiator Monomer/Initiator Ratio Temperature (°C) Time (h) Mn ( g/mol ) PDI Yield (%)
Potassium Isopropoxide 50:1 25 12 5,000 1.2 95
Potassium Naphthalenide/ROH 100:1 40 8 10,000 1.15 92

| t-BuOK | 100:1 | 60 | 6 | 9,800 | 1.3 | 90 |

Table 3: Coordination Polymerization Data (Illustrative)

Catalyst System Monomer/Catalyst Ratio Temperature (°C) Time (h) Mn ( g/mol ) PDI Yield (%)
ZnEt₂/H₂O 100:1 60 24 12,000 1.4 75
(salen)Co(III)OAc 200:1 25 48 18,000 1.2 80

| TiCl₄/Al(i-Bu)₃ | 500:1 | 50 | 4 | 25,000 | 2.5 | 88 |

Safety Precautions

  • This compound is a flammable and potentially toxic liquid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Many of the initiators and catalysts used are highly reactive, pyrophoric, or corrosive (e.g., organoaluminum compounds, strong acids, and bases). Handle them with extreme care under an inert atmosphere.

  • Always quench polymerization reactions properly before work-up.

Conclusion

The polymerization of this compound can be achieved through various techniques, each offering distinct advantages in terms of control over polymer architecture and properties. The choice of polymerization method will depend on the desired application and the required polymer characteristics. The protocols provided here serve as a starting point for the development of specific polymerization procedures for this versatile monomer. Further optimization of reaction conditions may be necessary to achieve the desired molecular weight, polydispersity, and yield for a particular application.

Application Notes and Protocols for 1,2-Epoxy-5-hexene as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,2-epoxy-5-hexene as a versatile crosslinking agent. Its unique bifunctional nature, possessing both a reactive epoxy group and a polymerizable terminal alkene, allows for a variety of crosslinking strategies to create advanced polymeric materials with tailored properties.

Application Notes

This compound is a valuable monomer and crosslinking agent for the synthesis of a range of polymers. Its dual functionality enables its use in both thermal and photochemical curing processes, making it suitable for applications in hydrogels for tissue engineering, as well as in advanced materials for electronics.

The epoxy ring can undergo ring-opening polymerization with various nucleophiles, such as amines and hydroxyl groups, to form a crosslinked network. The terminal double bond can participate in free-radical polymerization, allowing for the creation of interpenetrating polymer networks (IPNs) or for grafting onto other polymer backbones. This versatility allows for precise control over the final properties of the material, such as its mechanical strength, thermal stability, and swelling behavior.

Crosslinking of Polysiloxanes for Optoelectronic Applications

Incorporating this compound into polysiloxane backbones via hydrosilylation, followed by thermal curing, can produce materials with desirable optoelectronic properties for applications such as LED encapsulants.[1] The crosslink density, controlled by the molar ratio of the epoxy monomer, directly influences the refractive index and dielectric constant of the cured material.[1]

Formation of Non-Degradable Hydrogels for Tissue Replacement

This compound can be used to modify hydrophilic polymers like poly(vinyl alcohol) (PVA). The modified PVA can then be crosslinked through photopolymerization to form non-degradable hydrogels.[2] These hydrogels exhibit tunable viscoelastic properties, making them promising candidates for tissue replacement applications where resistance to hydrolysis is crucial.[2]

Data Presentation

The following tables summarize the quantitative data on the properties of materials crosslinked using this compound.

Table 1: Optoelectronic Properties of Thermally Cured this compound Incorporated Polysiloxane

PropertyValue
Refractive Index1.4359 – 1.4655
Dielectric Constant (at 500 MHz)2.78 – 3.34
Transparency (Visible Region)60 – 80%

Source: Data extrapolated from the study on the effect of cross-link density on optoelectronic properties of thermally cured this compound incorporated polysiloxane.[1]

Table 2: Mechanical and Swelling Properties of Crosslinked Hydrogels (General Trends)

PropertyEffect of Increased Crosslinker Concentration
Equilibrium Swelling RatioDecreases
Elastic ModulusIncreases
Tensile StrengthIncreases
Elongation at BreakDecreases

Note: This table represents general trends observed in hydrogels and crosslinked polymers. Specific values will depend on the polymer system and crosslinking conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of racemic this compound from 1,5-hexadiene (B165246).

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-hexadiene in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 3 hours.

  • Quench the reaction by adding 2 N NaOH solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 2 N NaOH solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by distillation to yield pure this compound.

Protocol 2: Thermal Curing of this compound Functionalized Polysiloxane

This protocol outlines the incorporation of this compound into a polysiloxane backbone and its subsequent thermal curing.

Part A: Hydrosilylation of Poly(dimethyl-co-methyl hydrosiloxane)

Materials:

  • Poly(dimethyl-co-methyl hydrosiloxane)

  • This compound

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (dry)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve poly(dimethyl-co-methyl hydrosiloxane) in dry toluene.

  • Add this compound to the solution. The molar ratio of Si-H groups to the alkene of this compound will determine the degree of functionalization.

  • Add a catalytic amount of a platinum catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the Si-H stretching band.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the epoxy-functionalized polysiloxane.

Part B: Thermal Curing

Materials:

  • Epoxy-functionalized polysiloxane from Part A

  • Curing agent (e.g., an amine or anhydride, optional depending on the desired crosslinking mechanism)

  • Mold

  • Oven

Procedure:

  • Mix the epoxy-functionalized polysiloxane with a suitable curing agent if required.

  • Pour the mixture into a mold.

  • Pre-cure the sample at 120°C for 1 hour.[1]

  • Post-cure the sample at 150°C for 2 hours to ensure complete crosslinking.[1]

  • Allow the cured polysiloxane to cool to room temperature before demolding.

Protocol 3: Photopolymerization of this compound Modified Poly(vinyl alcohol) for Hydrogel Formation

This protocol describes the modification of PVA with this compound and subsequent photopolymerization to form a hydrogel.

Part A: Modification of Poly(vinyl alcohol)

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Base catalyst (e.g., sodium hydroxide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dialysis tubing

Procedure:

  • Dissolve PVA in DMSO by heating with stirring.

  • Cool the solution to room temperature and add a catalytic amount of a base.

  • Add this compound to the PVA solution. The degree of modification can be controlled by the molar ratio of epoxy to the hydroxyl groups of PVA.

  • Stir the reaction mixture at room temperature for a specified time to allow for the reaction between the epoxy groups and the hydroxyl groups of PVA.

  • Purify the modified PVA by dialysis against deionized water to remove unreacted reagents and the solvent.

  • Lyophilize the purified solution to obtain the this compound modified PVA as a solid.

Part B: Hydrogel Formation by Photopolymerization

Materials:

  • This compound modified PVA from Part A

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV light source

  • Mold

Procedure:

  • Dissolve the modified PVA in PBS to the desired concentration.

  • Add a photoinitiator to the solution and mix thoroughly.

  • Pour the solution into a mold of the desired shape.

  • Expose the mold to UV light for a sufficient time to induce photopolymerization of the terminal alkene groups, resulting in a crosslinked hydrogel. The exposure time will depend on the UV intensity and the concentration of the photoinitiator.

  • The resulting hydrogel can be removed from the mold and characterized.

Visualizations

Crosslinking_Mechanisms cluster_epoxy Epoxy Ring-Opening Crosslinking cluster_alkene Alkene Photopolymerization Crosslinking PolymerOH Polymer-OH CrosslinkedEpoxy Crosslinked Polymer (Ether Linkage) PolymerOH->CrosslinkedEpoxy Ring-opening EpoxyHexene This compound EpoxyHexene->CrosslinkedEpoxy ModifiedPolymer Polymer with Pendant Alkene CrosslinkedAlkene Crosslinked Polymer (C-C Bonds) ModifiedPolymer->CrosslinkedAlkene Radical Polymerization UV_Initiator UV Light + Photoinitiator UV_Initiator->ModifiedPolymer Polysiloxane_Workflow start Start hydrosilylation Hydrosilylation: Poly(dimethyl-co-methyl hydrosiloxane) + this compound + Pt Catalyst start->hydrosilylation functionalized_poly Epoxy-Functionalized Polysiloxane hydrosilylation->functionalized_poly mixing Mixing with Curing Agent (optional) functionalized_poly->mixing molding Pouring into Mold mixing->molding curing Thermal Curing: 1. Pre-cure at 120°C 2. Post-cure at 150°C molding->curing final_product Crosslinked Polysiloxane curing->final_product PVA_Hydrogel_Workflow start Start modification PVA Modification: PVA + this compound + Base Catalyst in DMSO start->modification purification Purification by Dialysis and Lyophilization modification->purification modified_pva Modified PVA with Pendant Alkene Groups purification->modified_pva solution_prep Dissolve Modified PVA and Photoinitiator in PBS modified_pva->solution_prep photopolymerization UV Photopolymerization solution_prep->photopolymerization hydrogel PVA Hydrogel photopolymerization->hydrogel

References

Application Notes and Protocols: Synthesis of Chiral Building Blocks from (R)-1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1,2-Epoxy-5-hexene is a valuable and versatile chiral building block in asymmetric synthesis. Its utility is demonstrated in the synthesis of a variety of complex molecules, including natural products and biologically active compounds. For instance, it serves as a key intermediate in the synthesis of the C20–C26 fragment of the anticancer drug Halaven and the kg-scale synthesis of (1R,5S)-bicyclo[3.1.0]hexan-2-one.[1] This document provides detailed protocols for two distinct and scalable synthetic routes to (R)-1,2-Epoxy-5-hexene, enabling its application in pharmaceutical and fine chemical research and development.[1][2][3][4][5]

The inherent ring strain and polarity of the epoxide functional group make it susceptible to a variety of stereoselective ring-opening reactions, allowing for the introduction of diverse functionalities with high stereochemical control.[6] The presence of a terminal alkene provides a handle for further transformations, such as cross-metathesis or addition reactions.

This application note details two primary synthetic strategies:

  • Route 1: Hydrolytic Kinetic Resolution (HKR) of Racemic 1,2-Epoxy-5-hexene. This classic approach involves the non-selective epoxidation of 1,5-hexadiene (B165246) followed by an enantioselective hydrolysis of the racemic epoxide, yielding the desired (R)-enantiomer.

  • Route 2: Chiral Pool Synthesis from (R)-Epichlorohydrin. This method utilizes a readily available chiral starting material, (R)-epichlorohydrin, and converts it to the target molecule through a two-step sequence involving nucleophilic ring-opening and subsequent intramolecular cyclization.

Synthetic Pathways Overview

The two synthetic routes for the preparation of (R)-1,2-Epoxy-5-hexene are outlined below.

G cluster_0 Route 1: Hydrolytic Kinetic Resolution cluster_1 Route 2: Chiral Pool Synthesis A1 1,5-Hexadiene B1 rac-1,2-Epoxy-5-hexene A1->B1 mCPBA C1 (R)-1,2-Epoxy-5-hexene B1->C1 (R,R)-(salen)Co(II) catalyst, H₂O (HKR) D1 (S)-1,2,5-Hexanetriol B1->D1 (R,R)-(salen)Co(II) catalyst, H₂O (HKR) A2 (R)-Epichlorohydrin B2 (R)-1-Chloro-5-hexen-2-ol A2->B2 AllylMgCl, CuI (cat.) C2 (R)-1,2-Epoxy-5-hexene B2->C2 NaOH

Caption: Synthetic routes to (R)-1,2-Epoxy-5-hexene.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and scalability.

ParameterRoute 1: Hydrolytic Kinetic ResolutionRoute 2: Chiral Pool SynthesisReference
Starting Material 1,5-Hexadiene(R)-Epichlorohydrin[1][2]
Key Steps 1. Epoxidation with mCPBA2. Hydrolytic Kinetic Resolution1. Ring-opening with AllylMgCl2. Ring closure with NaOH[1][2]
Overall Yield 24–30%55–60%[1][2][3][4]
Scale Demonstrated on 100–200 g scaleDemonstrated on 100–200 g scale[1][2][4]
Purity Profile GoodExceptional[1][2]
Key Reagents mCPBA, (salen)Co(II) catalystAllylMgCl, CuI, NaOH[1][2]

Experimental Protocols

Route 1: Hydrolytic Kinetic Resolution

This route involves two main experimental stages: the synthesis of the racemic epoxide and its subsequent kinetic resolution.

Workflow for Route 1

G cluster_0 Stage 1: Synthesis of rac-1,2-Epoxy-5-hexene cluster_1 Stage 2: Hydrolytic Kinetic Resolution A Charge reactor with 1,5-hexadiene and DCM B Cool to 0 °C A->B C Portionwise addition of mCPBA B->C D Stir at 0 °C C->D E Aqueous NaOH quench D->E F Phase separation E->F G Distillation to remove excess 1,5-hexadiene F->G H Distillation to purify rac-1,2-Epoxy-5-hexene G->H I Combine rac-1,2-Epoxy-5-hexene and (R,R)-(salen)Co(II) catalyst J Add water I->J K Stir at ambient temperature J->K L Monitor reaction by GC K->L M Distillation to isolate (R)-1,2-Epoxy-5-hexene L->M

Caption: Experimental workflow for Route 1.

Stage 1: Synthesis of Racemic this compound

  • Materials: 1,5-hexadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM), 2 N sodium hydroxide (B78521) (NaOH) solution.

  • Procedure:

    • A mixture of 1,5-hexadiene (150 g) and DCM (5 vol) is cooled to 0 °C in a suitable reactor.[2]

    • mCPBA (210 g) is added portionwise over 50 minutes, maintaining the temperature at 0 °C.[2]

    • The resulting suspension is stirred at 0 °C for an additional 3 hours.[2]

    • The reaction is quenched by the addition of a 2 N aqueous solution of NaOH.[2]

    • The layers are separated, and the organic phase is collected. The in-solution yield of the racemic epoxide can be up to 88 A% as determined by GCMS.[2]

    • The excess 1,5-hexadiene is recovered by atmospheric distillation at 50–100 °C.[2]

    • The crude product is further purified by distillation at 170 °C to yield the racemic epoxide. A 71% isolated yield with 95 wt % purity has been reported.[1]

Stage 2: Hydrolytic Kinetic Resolution of Racemic this compound

  • Materials: Racemic this compound, (R,R)-chiral (salen)Co(II) catalyst, water.

  • Procedure:

    • The racemic epoxide is subjected to Jacobsen's hydrolytic kinetic resolution (HKR) procedure.[1][2]

    • The (R,R)-chiral (salen)Co(II) catalyst promotes the enantioselective ring-opening of the (S)-epoxide with water.[1][2]

    • This process enriches the (R)-epoxide, which can then be isolated. The overall yield for this two-step process is reported to be in the range of 24–30%.[1][2][3]

Route 2: Chiral Pool Synthesis from (R)-Epichlorohydrin

This more efficient route utilizes a readily available chiral starting material.

Workflow for Route 2

G cluster_0 Stage 1: Ring Opening of (R)-Epichlorohydrin cluster_1 Stage 2: Ring Closure A Prepare a solution of (R)-epichlorohydrin and CuI B Add allylMgCl A->B C Monitor reaction to form chlorohydrin intermediate B->C D Purification (e.g., column chromatography) C->D E Treat chlorohydrin intermediate with NaOH pellets F Monitor reaction for epoxide formation E->F G Isolate (R)-1,2-Epoxy-5-hexene F->G

Caption: Experimental workflow for Route 2.

  • Materials: (R)-epichlorohydrin, allylmagnesium chloride (allylMgCl), copper(I) iodide (CuI), sodium hydroxide (NaOH) pellets.

  • Procedure:

    • In the presence of a catalytic amount of CuI (e.g., 2 mol %), (R)-epichlorohydrin (1.0 equiv) is reacted with allylMgCl (1.2 equiv).[2]

    • This reaction affords the intermediate chlorohydrin, (R)-1-chloro-5-hexen-2-ol, in approximately 60% yield after column purification.[2]

    • The purified intermediate is then treated with NaOH pellets, which results in the ring closure to form (R)-1,2-Epoxy-5-hexene in a quantitative yield.[2]

    • This two-step process provides an overall isolated yield of 55–60% with an exceptional purity profile.[1][2][4]

Applications in Chiral Synthesis

(R)-1,2-Epoxy-5-hexene is a versatile precursor for a variety of chiral building blocks. The epoxide ring can be opened by a range of nucleophiles in a stereospecific manner (SN2 reaction), leading to the formation of 1,2-disubstituted hexene derivatives with well-defined stereochemistry.[7]

Examples of Transformations:

  • Synthesis of Chiral Diols: Acid- or base-catalyzed hydrolysis of the epoxide leads to the formation of the corresponding chiral 1,2-diol.[8][9]

  • Synthesis of Chiral Amino Alcohols: Ring-opening with amines or azide (B81097) followed by reduction yields valuable chiral amino alcohols.

  • Carbon-Carbon Bond Formation: Reaction with organometallic reagents such as Grignard reagents or organocuprates allows for the introduction of new carbon substituents.

The terminal alkene can be further functionalized through various reactions, including:

  • Olefin Metathesis: Cross-metathesis with other olefins provides access to more complex unsaturated molecules.

  • Hydroboration-Oxidation: This reaction sequence can be used to introduce a primary alcohol at the terminus of the side chain.

  • Epoxidation: Selective epoxidation of the terminal double bond can lead to diepoxides.

The combination of these transformations allows for the synthesis of a wide array of complex chiral molecules from a single, readily accessible starting material.

Conclusion

This document provides detailed application notes and protocols for the synthesis of the important chiral building block, (R)-1,2-Epoxy-5-hexene. Two scalable and practical synthetic routes are presented, with the chiral pool synthesis from (R)-epichlorohydrin offering a higher overall yield and exceptional purity.[1][2] The provided data and experimental procedures will enable researchers and drug development professionals to efficiently produce this versatile intermediate for their synthetic needs. The diverse reactivity of the epoxide and the terminal alkene functionalities makes (R)-1,2-Epoxy-5-hexene a cornerstone for the stereoselective synthesis of complex chiral molecules.

References

Troubleshooting & Optimization

minimizing side product formation in 1,2-Epoxy-5-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-epoxy-5-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two primary methods are widely employed for the synthesis of this compound:

  • Epoxidation of 1,5-hexadiene (B165246): This approach often utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent to convert the double bond of 1,5-hexadiene into an epoxide.[1][2]

  • Ring-opening of (R)-epichlorohydrin: This method involves the reaction of (R)-epichlorohydrin with a suitable nucleophile, such as allylmagnesium chloride, followed by an intramolecular ring-closure to form the desired epoxide.[1][3][4]

Q2: What are the major side products I should be aware of during the synthesis?

A2: Depending on the synthetic route, several side products can form.

  • From 1,5-hexadiene epoxidation: The most significant side product is the bis-epoxide (1,2,5,6-diepoxyhexane) , which arises from the epoxidation of both double bonds in the starting material.[1][3]

  • From the (R)-epichlorohydrin route: Common impurities include unreacted 1,5-hexadiene , 1,8-nonadien-5-ol , and dichlorohydrin .[3]

Q3: How can I minimize the formation of the bis-epoxide side product in the m-CPBA epoxidation of 1,5-hexadiene?

A3: Minimizing the formation of the bis-epoxide is critical for achieving a high yield of the desired mono-epoxide. Key strategies include:

  • Using an excess of 1,5-hexadiene: Employing a molar excess of 1,5-hexadiene relative to m-CPBA significantly favors the formation of the mono-epoxide.[3][5]

  • Controlling the reaction temperature: Maintaining a low reaction temperature, typically around 0°C, helps to suppress the over-oxidation to the bis-epoxide.[1][3]

  • Optimizing reagent addition: While both regular and reverse addition have been investigated, maintaining a low temperature during the addition is crucial.[3][5]

Q4: I am struggling to purify this compound from the reaction mixture. What are the challenges and how can I overcome them?

A4: Purification can be challenging due to the relatively low boiling point of this compound (~120°C) and the similar boiling points of some side products.[1][3][6]

  • Distillation: While distillation is a common purification method, significant product loss can occur.[1][3] To improve recovery, consider using a nitrogen flow during distillation and optimizing the distillation temperature and pressure.[1]

  • Column Chromatography: For smaller scale reactions or when high purity is essential, column chromatography can be effective but may not be practical for large-scale synthesis.[3]

  • Quenching and Workup: A proper quenching step (e.g., with an aqueous solution of NaOH) is essential to remove unreacted m-CPBA and its carboxylic acid byproduct.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in m-CPBA Epoxidation
Potential Cause Troubleshooting Step
Excessive bis-epoxide formation Increase the molar ratio of 1,5-hexadiene to m-CPBA. A 2:1 ratio has been shown to be effective.[3][5] Maintain the reaction temperature at or below 0°C.[1][3]
Product loss during workup/purification During distillation, use a nitrogen flow and carefully control the temperature to minimize volatilization of the product.[1] Ensure complete extraction of the product from the aqueous phase during workup.
Incomplete reaction Monitor the reaction progress using techniques like GC-MS to ensure the reaction has gone to completion before quenching.
Issue 2: High Levels of Side Products in the (R)-Epichlorohydrin Route
Potential Cause Troubleshooting Step
Formation of 1,5-hexadiene Optimize the equivalents of the allylating agent (e.g., allylMgCl). A significant amount of 1,5-hexadiene can form with both excess and insufficient amounts of the Grignard reagent.[3][5]
Presence of dichlorohydrin Ensure the ring-closure step with NaOH goes to completion. This step should also convert the dichlorohydrin impurity to the corresponding epoxide.[1]
Formation of 1,8-nonadien-5-ol This side product can be difficult to separate by distillation due to a similar boiling point.[1] Optimization of the Grignard reaction conditions is key to minimizing its formation.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Bis-epoxide Formation in m-CPBA Epoxidation

Molar Ratio (m-CPBA : 1,5-hexadiene)This compound (A%)Bis-epoxide (A%)
2:14845
1:292<5

Data sourced from GC-MS analysis (Area %).[3][5]

Table 2: Influence of Reaction Temperature on Bis-epoxide Formation

Temperature (°C)This compound (A%)Bis-epoxide (A%)
Room Temperature~60~16
-1>90<10

Data sourced from GC-MS analysis (Area %).[1][3][5]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via m-CPBA Epoxidation
  • Reaction Setup: In a 2 L reactor, a mixture of 1,5-hexadiene (150 g) and dichloromethane (B109758) (DCM, 5 volumes) is cooled to 0°C.

  • Reagent Addition: m-CPBA (210 g) is added portion-wise over 50 minutes, maintaining the temperature at 0°C.

  • Reaction: The resulting suspension is stirred at 0°C for an additional 3 hours.

  • Quenching: The reaction is quenched by the addition of a 2 N aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Workup: The organic layer is separated, and a peroxide strip test should be performed to ensure the removal of peroxy materials.

  • Purification: The DCM solution is subjected to distillation at 50-80°C under a nitrogen flow to recover unreacted 1,5-hexadiene. The crude product is then further distilled at 170°C under a nitrogen flow to yield this compound.[1][3]

Protocol 2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene from (R)-Epichlorohydrin
  • Grignard Reaction: In the presence of 2 mol% CuI, (R)-epichlorohydrin is reacted with allylmagnesium chloride.

  • Quench: A methanol (B129727) quench is critical before workup, followed by neutralization with 2 M aqueous HCl to achieve clear phase separation.[5]

  • Ring Closure: The crude chlorohydrin intermediate is treated with 2.0 equivalents of NaOH pellets at 60°C to promote ring closure to the epoxide.[1]

  • Purification: The final product is purified by distillation.

Visualizations

epoxidation_pathway cluster_main Epoxidation of 1,5-Hexadiene 1,5-Hexadiene 1,5-Hexadiene This compound This compound 1,5-Hexadiene->this compound + m-CPBA 1,2,5,6-Diepoxyhexane 1,2,5,6-Diepoxyhexane This compound->1,2,5,6-Diepoxyhexane + m-CPBA (Side Reaction)

Caption: Reaction pathway for the epoxidation of 1,5-hexadiene.

troubleshooting_epoxidation Low_Yield Low Yield of this compound High_Bisepoxide High Bis-epoxide Formation Low_Yield->High_Bisepoxide Product_Loss Product Loss During Purification Low_Yield->Product_Loss Increase_Hexadiene Use Excess 1,5-Hexadiene High_Bisepoxide->Increase_Hexadiene Solution Lower_Temperature Maintain Reaction at 0°C High_Bisepoxide->Lower_Temperature Solution Optimize_Distillation Optimize Distillation Conditions Product_Loss->Optimize_Distillation Solution

Caption: Troubleshooting logic for low yield in m-CPBA epoxidation.

epichlorohydrin_workflow Start (R)-Epichlorohydrin Grignard Ring Opening with AllylMgCl Start->Grignard Crude_Chlorohydrin Crude 1-Chloro-5-hexen-2-ol Grignard->Crude_Chlorohydrin Side_Products Side Products: - 1,5-Hexadiene - 1,8-Nonadien-5-ol - Dichlorohydrin Grignard->Side_Products Ring_Closure Ring Closure with NaOH Crude_Chlorohydrin->Ring_Closure Final_Product This compound Ring_Closure->Final_Product

Caption: Experimental workflow for the (R)-epichlorohydrin route.

References

Technical Support Center: Synthesis of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-epoxy-5-hexene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in the Epoxidation of 1,5-Hexadiene (B165246)

Potential CauseRecommended Solution
Suboptimal Reaction Temperature: Incorrect temperature can lead to side reactions or incomplete conversion.Maintain the reaction temperature at approximately 0 ± 5 °C for the epoxidation of 1,5-hexadiene with mCPBA.[1][2]
Incorrect Stoichiometry: An inappropriate molar ratio of 1,5-hexadiene to the epoxidizing agent can result in the formation of undesired byproducts.Use an excess of 1,5-hexadiene to minimize the formation of the bis-epoxide. A molar ratio of 2:1 of 1,5-hexadiene to mCPBA has been shown to be effective.[1][2]
Inefficient Quenching: Improper quenching can lead to product loss or degradation.Quench the reaction mixture with an aqueous solution of sodium hydroxide (B78521) (2 N) to neutralize the acidic byproducts.[1][2]
Product Loss During Workup and Purification: The product is volatile, and significant loss can occur during solvent removal and distillation.Decrease the distillation temperature and use a nitrogen flow during the process to improve the recovery yield.[1][3]

Issue 2: Formation of Significant Amounts of 1,2,5,6-diepoxyhexane (bis-epoxide)

Potential CauseRecommended Solution
High Reaction Temperature: Higher temperatures favor the formation of the bis-epoxide.Performing the reaction at a lower temperature, such as -1 °C, can significantly reduce the formation of the bis-epoxide to less than 10%.[1][4]
Incorrect Molar Ratio of Reactants: Using 1,5-hexadiene as the limiting reagent increases the likelihood of bis-epoxide formation.An excess of 1,5-hexadiene is critical to minimize the formation of the bis-epoxide.[1][2] At 9 °C, using 2.0 equivalents of 1,5-hexadiene resulted in less than 5% bis-epoxide formation.[2][4]

Issue 3: Low Overall Yield in the (R)-(+)-1,2-Epoxy-5-hexene Synthesis via the Epichlorohydrin Route

Potential CauseRecommended Solution
Side Reactions During Epoxide Ring-Opening: The formation of byproducts such as 1,5-hexadiene can reduce the yield of the desired intermediate.To improve the yield, focus on minimizing the formation of 1,5-hexadiene and other side products.[2]
Need for Column Purification: Chromatographic purification can lead to product loss and is not ideal for large-scale synthesis.Optimize the reaction conditions to eliminate the need for column purification, which can reduce processing costs and improve scalability.[2]
Incomplete Ring Closure: The final ring-closure step may not proceed to completion under suboptimal conditions.Treating the intermediate with 1.2 equivalents of 2 N NaOH in MTBE at 50 °C for 2 hours can achieve a conversion of over 98%.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary, practical approaches for the synthesis of this compound:

  • Epoxidation of 1,5-hexadiene: This method often utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. For chiral synthesis, this is followed by a hydrolytic kinetic resolution (HKR) using a (salen)Co(II) complex. This route can yield (R)-(+)-1,2-epoxy-5-hexene in about 24–30% overall yield.[1][5]

  • (R)-Epichlorohydrin Route: This two-step process starts with readily available (R)-epichlorohydrin and involves an epoxide ring-opening reaction with allylMgCl, followed by a sodium hydroxide-mediated ring closure. This approach offers a higher overall isolated yield of 55–60%.[1][5]

Q2: How can the formation of the bis-epoxide byproduct be minimized?

The formation of 1,2,5,6-diepoxyhexane can be significantly reduced by:

  • Controlling the reaction temperature: Lowering the temperature to around -1 °C is effective.[1][4]

  • Using an excess of 1,5-hexadiene: A molar ratio of 2:1 of 1,5-hexadiene to mCPBA is recommended.[1][2]

Q3: What are the optimal conditions for the epoxidation of 1,5-hexadiene using a polybenzimidazole-supported molybdenum (VI) complex and TBHP?

For this greener epoxidation method, the maximum yield of 64.2% was achieved with the following conditions: a feed molar ratio of 1,5-hexadiene to TBHP of 2.76:1, a reaction temperature of 348 K, a catalyst loading of 0.56 mol%, and a reaction time of 76 minutes.[6]

Q4: How can I improve the isolated yield of this compound during purification?

Due to the volatility of this compound, significant product loss can occur during distillation. To improve the recovery yield, it is recommended to decrease the distillation temperature and utilize a nitrogen flow throughout the process.[1][3]

Data Presentation

Table 1: Comparison of Synthetic Routes for (R)-(+)-1,2-Epoxy-5-hexene

Synthetic RouteStarting MaterialsKey ReagentsOverall YieldPurityScale
Epoxidation & Kinetic Resolution1,5-HexadienemCPBA, (salen)Co(II)24–30%[1][5]High100–200 g[1][5]
Epichlorohydrin Route(R)-EpichlorohydrinallylMgCl, NaOH55–60%[1][5]Up to 99%[2]100–200 g[1][5]

Table 2: Optimized Conditions for Epoxidation of 1,5-Hexadiene

MethodOxidantCatalystMolar Ratio (Diene:Oxidant)TemperatureYield
mCPBA EpoxidationmCPBANone2:1[2]0 ± 5 °C[1][2]>90% (in-solution)[1][2]
Catalytic EpoxidationTBHPPBI.Mo complex2.76:1[6]348 K[6]64.2%[6]

Experimental Protocols

Protocol 1: Synthesis of racemic this compound via mCPBA Epoxidation

  • A mixture of 1,5-hexadiene (150 g) and 5 volumes of dichloromethane (B109758) (DCM) is cooled to 0 °C in a reactor.[1][2]

  • meta-Chloroperoxybenzoic acid (mCPBA) (210 g) is added portion-wise over 50 minutes, maintaining the temperature at 0 °C.[1][2]

  • The resulting suspension is stirred at 0 °C for an additional 3 hours.[1][2]

  • The reaction is quenched by the addition of a 2 N aqueous solution of NaOH.[1][2]

  • The organic phase is separated, and the solvent is removed by distillation at 50–80 °C with a nitrogen flow to recover unreacted 1,5-hexadiene.[1][3]

  • The crude product is then purified by further distillation at 170 °C with a nitrogen flow to yield this compound.[1][3]

Protocol 2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene via the Epichlorohydrin Route

  • Step 1: Epoxide Ring-Opening

    • At a scale of 150 g of (R)-epichlorohydrin, a stoichiometric reaction with allylmagnesium chloride is performed.

    • The reaction is worked up by quenching with methanol, neutralizing with aqueous HCl, and extracting with methyl tert-butyl ether (MTBE).[2]

  • Step 2: Ring Closure

    • The crude intermediate in the MTBE solution is treated with 1.2 equivalents of 2 N NaOH.

    • The mixture is heated at 50 °C for 2 hours.[2]

    • After the reaction is complete, the organic layer is washed with water.

    • The final product, (R)-(+)-1,2-epoxy-5-hexene, is isolated by distillation.[2]

Visualizations

Synthesis_Pathway_Epoxidation 1,5-Hexadiene 1,5-Hexadiene This compound This compound 1,5-Hexadiene->this compound Epoxidation (0 °C) mCPBA mCPBA mCPBA->this compound 1,2,5,6-diepoxyhexane 1,2,5,6-diepoxyhexane mCPBA->1,2,5,6-diepoxyhexane This compound->1,2,5,6-diepoxyhexane Further Epoxidation (Side Reaction)

Caption: Epoxidation of 1,5-Hexadiene to this compound.

Troubleshooting_Workflow start Low Yield of this compound q1 Is bis-epoxide a major byproduct? start->q1 a1_yes Lower reaction temperature Use excess 1,5-hexadiene q1->a1_yes Yes q2 Significant product loss during workup? q1->q2 No a1_yes->q2 a2_yes Decrease distillation temperature Use N2 flow during distillation q2->a2_yes Yes end Yield Improved q2->end No a2_yes->end

Caption: Troubleshooting workflow for low yield of this compound.

Parameter_Relationships temp Reaction Temperature yield Yield of This compound temp->yield Optimal at 0°C side_product Bis-epoxide Formation temp->side_product Increases with higher temp ratio Molar Ratio (Diene:Oxidant) ratio->yield Excess diene increases yield ratio->side_product Excess diene decreases formation

Caption: Relationship between reaction parameters and product yield.

References

Technical Support Center: Polymerization of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 1,2-Epoxy-5-hexene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the polymerization of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Polymer Yield or Incomplete Monomer Conversion

Question: My polymerization of this compound is resulting in a very low yield of polymer. What are the potential causes and how can I improve the conversion?

Answer: Low polymer yield is a common challenge that can be attributed to several factors related to catalyst activity, monomer purity, and reaction conditions.

Potential Cause Recommended Solution
Catalyst/Initiator Inactivity Ensure the catalyst or initiator is fresh and has been stored under the appropriate inert and dry conditions. For anionic polymerizations, ensure the initiator (e.g., organolithium) has been recently titrated. For cationic polymerizations, protect the initiator from moisture.
Impurities in Monomer or Solvent Traces of water, oxygen, or other protic impurities can terminate the polymerization, especially in anionic and cationic systems. Purify the monomer and solvent rigorously. Typical purification methods include distillation over a suitable drying agent (e.g., CaH₂) and degassing through freeze-pump-thaw cycles.
Incorrect Polymerization Temperature The polymerization temperature can significantly affect both the rate of polymerization and the stability of the active species. For your specific initiator system, investigate the optimal temperature range reported in the literature. In some cases, higher temperatures can lead to catalyst decomposition or side reactions.[1]
Inadequate Mixing Poor mixing can lead to localized "hot spots" or areas of low monomer concentration, affecting the overall conversion. Ensure efficient and consistent stirring throughout the reaction.
Chain Transfer Reactions The pendant vinyl group in this compound can potentially participate in chain transfer reactions, terminating the growing polymer chain. The choice of catalyst and reaction conditions can influence the extent of these side reactions.

Issue 2: Poor Control Over Molecular Weight and High Dispersity (Đ)

Question: The resulting polymer from my this compound polymerization has a much higher or lower molecular weight than predicted, and the dispersity is broad. How can I achieve better control?

Answer: Achieving a target molecular weight and narrow dispersity (low Đ) requires careful control over the initiation, propagation, and termination steps of the polymerization.

Potential Cause Recommended Solution
Slow Initiation If the rate of initiation is significantly slower than the rate of propagation, it can lead to a broad molecular weight distribution. Ensure rapid and efficient initiation by selecting an appropriate initiator for your chosen polymerization method and optimizing the reaction conditions (e.g., temperature).
Chain Transfer or Termination Reactions As mentioned previously, side reactions involving the vinyl group or impurities can lead to a loss of control over the polymerization. Rigorous purification of all reagents is crucial.
Incorrect Monomer-to-Initiator Ratio The number-average molecular weight (Mn) in a living polymerization is directly proportional to the ratio of the moles of monomer to the moles of initiator. Accurately determine the concentration of your initiator, especially for sensitive systems like anionic polymerization.
Temperature Fluctuations Inconsistent reaction temperatures can affect the rates of initiation and propagation, leading to a broader molecular weight distribution. Use a reliable temperature-controlled reaction setup.

Issue 3: Unwanted Side Reactions and Gel Formation

Question: I am observing the formation of insoluble gel or cross-linked material during the polymerization of this compound. What is causing this and how can it be prevented?

Answer: Gel formation is typically a result of cross-linking reactions, which can be a significant challenge with a bifunctional monomer like this compound.

Potential Cause Recommended Solution
Polymerization of the Vinyl Group The pendant vinyl group can undergo polymerization, especially under conditions that favor radical or certain types of cationic polymerization. This can lead to branching and eventual cross-linking. The choice of initiator is critical to selectively polymerize the epoxide ring while leaving the vinyl group intact. Coordination polymerization catalysts are often more selective in this regard.
High Monomer Conversion At high monomer conversions, the probability of side reactions, including those involving the vinyl groups of the polymer chains, increases. Consider stopping the polymerization at a moderate conversion to avoid gelation.
High Polymerization Temperature Elevated temperatures can promote side reactions. Conducting the polymerization at a lower temperature may help to suppress cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of the this compound monomer itself?

A1: A primary challenge during the synthesis of this compound via epoxidation of 1,5-hexadiene (B165246) is the formation of the unwanted bis-epoxide.[2] To minimize this side reaction, it is crucial to use an excess of 1,5-hexadiene and control the reaction temperature, often keeping it low (e.g., around 0 °C).[2][3] Another challenge is the purification of the final product, as its low boiling point can lead to significant product loss during distillation.[3]

Q2: Which polymerization methods are suitable for this compound?

A2: this compound can be polymerized via several mechanisms, including:

  • Cationic Ring-Opening Polymerization: Initiated by strong acids or photoinitiators.[4][5] This method can be rapid but may be prone to side reactions involving the vinyl group.

  • Anionic Ring-Opening Polymerization: Initiated by strong bases like organometallic compounds. This method can offer good control over molecular weight and dispersity, provided the system is free of impurities.

  • Coordination Polymerization: Using transition metal catalysts. This method can offer high stereoselectivity and selectivity for the epoxide ring, preserving the vinyl group for post-polymerization modification.[6][7]

Q3: How does the pendant vinyl group affect the polymerization?

A3: The pendant vinyl group introduces several complexities. It can act as a site for:

  • Chain transfer reactions , which can prematurely terminate a growing polymer chain and affect the molecular weight.

  • Cross-linking reactions , where the vinyl groups on different polymer chains react, leading to the formation of an insoluble gel.

  • Coordination with the catalyst , which may affect the catalyst's activity and the rate of polymerization.[8]

The reactivity of the vinyl group is highly dependent on the polymerization mechanism and the specific catalyst or initiator used.

Q4: How can I control the stereochemistry of the resulting polymer?

A4: Controlling the stereochemistry (tacticity) of the polymer backbone is best achieved through coordination polymerization using stereospecific catalysts, such as certain Ziegler-Natta or metallocene-type catalysts.[6] These catalysts can provide precise control over the arrangement of the monomer units as they add to the polymer chain, leading to isotactic or syndiotactic polymers.

Experimental Protocols

1. General Protocol for Anionic Ring-Opening Polymerization

This protocol is a general guideline and requires optimization for specific applications. All procedures must be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

  • Reagent Purification:

    • Dry the solvent (e.g., tetrahydrofuran, THF) by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill under inert atmosphere.

    • Distill this compound from calcium hydride under reduced pressure and store under an inert atmosphere.

  • Polymerization:

    • To a flame-dried and argon-purged reactor equipped with a magnetic stirrer, add the desired amount of dry THF.

    • Cool the reactor to the desired polymerization temperature (e.g., -78 °C).

    • Add the initiator (e.g., a standardized solution of sec-butyllithium (B1581126) in cyclohexane) dropwise to the stirred solvent.

    • Slowly add the purified this compound to the initiator solution via a gas-tight syringe.

    • Allow the polymerization to proceed for the desired time.

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of degassed methanol (B129727).

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

2. General Protocol for Cationic Ring-Opening Polymerization

This is a representative protocol and should be adapted based on the specific initiator and desired polymer characteristics.

  • Reagent Purification:

    • Dry the solvent (e.g., dichloromethane, DCM) by refluxing over calcium hydride and distilling under an inert atmosphere.

    • Purify this compound as described for the anionic polymerization.

  • Polymerization:

    • To a flame-dried and argon-purged reactor, add the purified solvent and monomer.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Prepare a solution of the initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) in the dry solvent.

    • Add the initiator solution to the monomer solution dropwise with vigorous stirring.

    • Monitor the reaction progress by techniques such as ¹H NMR or GPC.

  • Termination and Isolation:

    • Terminate the reaction by adding a small amount of a basic solution (e.g., aqueous sodium bicarbonate or an amine).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude polymer.

    • Purify the polymer by precipitation in a suitable non-solvent.

Data Presentation

Table 1: Representative Conditions for the Synthesis of this compound

The following table summarizes optimized conditions for the epoxidation of 1,5-hexadiene to minimize the formation of bis-epoxide.[2]

ParameterOptimized Value
Molar Ratio (1,5-hexadiene : mCPBA)2 : 1
Solvent Volume5 V
Reaction Temperature0 ± 5 °C
Resulting Composition
This compound (racemic)>90 A%
Bis-epoxide<10 A%

Visualizations

Troubleshooting_Low_Yield Start Low Polymer Yield Q1 Is the catalyst/initiator active and pure? Start->Q1 S1 Use fresh, properly stored catalyst/initiator. Titrate if necessary. Q1->S1 No Q2 Are the monomer and solvent pure? Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Rigorously purify monomer and solvent. (e.g., distillation, degassing) Q2->S2 No Q3 Is the reaction temperature optimal? Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Adjust temperature based on literature for the specific initiator system. Q3->S3 No Q4 Is mixing adequate? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 S4 Ensure efficient and consistent stirring. Q4->S4 No End Yield Improved Q4->End Yes A4_No No S4->End

Caption: Troubleshooting workflow for low polymer yield.

Polymerization_Pathways cluster_cationic Cationic Polymerization cluster_anionic Anionic Polymerization cluster_coordination Coordination Polymerization Monomer This compound C_Initiator Initiator (e.g., BF₃·OEt₂, H⁺) Monomer->C_Initiator A_Initiator Initiator (e.g., R-Li) Monomer->A_Initiator Co_Catalyst Catalyst (e.g., Ziegler-Natta) Monomer->Co_Catalyst C_Propagation Ring-Opening Propagation C_Initiator->C_Propagation C_Side_Reaction Side Reactions (Vinyl Group) C_Propagation->C_Side_Reaction C_Polymer Poly(this compound) (Potentially Branched) C_Propagation->C_Polymer A_Propagation Living Ring-Opening Propagation A_Initiator->A_Propagation A_Polymer Well-defined Poly(this compound) A_Propagation->A_Polymer Co_Propagation Stereoselective Ring-Opening Co_Catalyst->Co_Propagation Co_Polymer Stereoregular Poly(this compound) Co_Propagation->Co_Polymer

Caption: Polymerization pathways for this compound.

References

removal of 1,2-Epoxy-5-hexene impurity from epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of 1,2-Epoxy-5-hexene impurity from epichlorohydrin (B41342).

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove this compound from epichlorohydrin by standard distillation?

A1: The primary challenge lies in the very close boiling points of epichlorohydrin (118°C) and this compound (118-121°C).[1][2] This small difference makes their separation by conventional fractional distillation (rectification) inefficient and impractical.[1][2]

Q2: What is the most common method for removing this compound from epichlorohydrin?

A2: The most prevalent industrial method involves the chemical conversion of this compound into a compound with a significantly higher boiling point, followed by distillation.[1][2] This is typically achieved by reacting the impure epichlorohydrin with a halogen, such as chlorine (Cl₂) or bromine (Br₂).[1] The halogen selectively reacts with the double bond in this compound, creating a heavier, less volatile dihalogenated compound that can then be easily separated from epichlorohydrin by distillation.[1]

Q3: What is the target purity for epichlorohydrin after removing the this compound impurity?

A3: For many applications, particularly in the pharmaceutical and electronics industries, a very high purity of epichlorohydrin is required. A purity of 99.8% or greater is often the desired target.[2]

Q4: What analytical methods are suitable for detecting and quantifying this compound in epichlorohydrin?

A4: Gas chromatography (GC) is a widely used and effective method for analyzing the purity of epichlorohydrin and quantifying volatile impurities like this compound.[2] Techniques such as GC with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) are highly sensitive and provide accurate quantification.[3] High-performance liquid chromatography (HPLC) can also be used, particularly for non-volatile impurities or for chiral separations of epichlorohydrin enantiomers.[4]

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after treatment and distillation.

Possible Cause Suggested Solution
Insufficient Halogen Addition The amount of halogen added was sub-stoichiometric to the amount of this compound and other olefinic impurities. It is recommended to use a halogen amount between a molar ratio of 0.5:1 to just under 1:1 relative to the total olefinic content to avoid excess halogen.[5]
Low Reaction Temperature The halogenation reaction may be too slow at lower temperatures, leading to incomplete conversion of the impurity. The reaction can be carried out at temperatures ranging from 0 to 140°C.[1] Operating at a slightly elevated temperature (e.g., 30-60°C) can enhance the reaction rate without the need for sub-ambient cooling.
Inefficient Mixing Poor mixing of the halogen with the epichlorohydrin stream can result in localized reactions and incomplete conversion. The use of a static mixer is recommended to ensure thorough mixing of the halogen.[1]
Ineffective Distillation The newly formed higher-boiling impurity may not be separating efficiently during distillation. Check the distillation column's efficiency (number of theoretical plates) and operating parameters (reflux ratio, boil-up rate).

Issue 2: Low yield of purified epichlorohydrin.

Possible Cause Suggested Solution
Excess Halogen An excess of halogen can lead to side reactions with epichlorohydrin itself, forming chlorinated byproducts and reducing the yield of the desired product.[2] Carefully control the dosing of the halogen based on the analyzed content of this compound.[1]
High Reaction Temperature While elevated temperatures can increase the reaction rate, excessively high temperatures may promote side reactions or polymerization, leading to product loss. Maintain the reaction temperature within the recommended range.[1]
Aggressive Distillation Conditions High temperatures in the reboiler during distillation can cause degradation of epichlorohydrin. Consider performing the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[2]

Issue 3: Presence of residual halogen in the final product.

Possible Cause Suggested Solution
Overdosing of Halogen The most likely cause is the addition of a stoichiometric excess of the halogen.
Insufficient Reaction Time The reaction may not have gone to completion, leaving unreacted halogen.
Ineffective Removal If an excess of halogen was used, the method for its removal may have been insufficient.
Solution To avoid this, it is preferable to use a sub-stoichiometric amount of halogen (0.75:1 to 0.99:1 molar ratio to the impurity). If excess halogen is present, it can be removed by flushing the system with an inert gas like nitrogen.[1][2] The concentration of dissolved halogen can be monitored using UV-VIS spectroscopy.[1]

Data Summary

Table 1: Physical Properties of Epichlorohydrin and this compound

CompoundBoiling Point (°C)Molar Mass ( g/mol )
Epichlorohydrin11892.52
This compound118-12198.14

Table 2: Typical Process Parameters for the Removal of this compound

ParameterValueReference
Halogenation Reaction Temperature 0 - 140 °C[1]
Preferred Halogenation Temperature > 30 °C (to avoid sub-ambient cooling)
Halogen to Impurity Molar Ratio 0.5:1 to <1:1[5]
Target Epichlorohydrin Purity > 99.8%[2]

Experimental Protocols

Protocol 1: Removal of this compound via Halogenation and Distillation

This protocol describes a laboratory-scale procedure for the purification of epichlorohydrin containing this compound.

1. Quantification of Impurity:

  • Accurately determine the concentration of this compound in the impure epichlorohydrin batch using Gas Chromatography (see Protocol 2).

2. Halogenation Reaction:

  • Set up a reaction vessel equipped with a stirrer, a temperature probe, and an inlet for gas or liquid halogen. A static mixer is recommended for continuous processes.[1]

  • Charge the impure epichlorohydrin to the vessel.

  • Based on the impurity concentration, calculate the required amount of chlorine or bromine to achieve a molar ratio between 0.95:1 and 0.99:1 of halogen to this compound.

  • Slowly add the halogen to the stirred epichlorohydrin. Maintain the temperature of the reaction mixture between 30°C and 60°C.[1]

  • Allow the reaction to proceed for 30-60 minutes after the halogen addition is complete.

  • Monitor the disappearance of the this compound peak using in-process GC analysis.

3. Distillation:

  • Once the reaction is complete, transfer the mixture to a distillation apparatus suitable for fractional distillation.

  • It is advisable to perform the distillation under reduced pressure to lower the boiling point of epichlorohydrin and prevent thermal degradation.[2]

  • Carefully collect the epichlorohydrin fraction, monitoring the head temperature closely.

  • The halogenated impurity will remain in the distillation bottoms due to its significantly higher boiling point.[1][2]

4. Final Purity Analysis:

  • Analyze the collected epichlorohydrin fraction using GC to confirm the removal of this compound and to determine the final purity.

Protocol 2: GC-FID Analysis of this compound in Epichlorohydrin

This protocol provides a general method for the quantification of this compound in epichlorohydrin.

1. Sample Preparation:

  • Prepare a calibration standard of this compound in a suitable solvent (e.g., dichloromethane (B109758) or pure epichlorohydrin if available).

  • Prepare the epichlorohydrin sample to be analyzed by diluting it in the same solvent.

2. Gas Chromatography (GC) - Flame Ionization Detector (FID) Conditions:

  • Column: A polar capillary column, such as a wax-type column (e.g., ZB-Wax) or a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5ms), is suitable.

  • Injector Temperature: 200 - 250°C.

  • Detector Temperature: 250 - 300°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 220°C.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the concentration.

3. Data Analysis:

  • Identify the peaks for epichlorohydrin and this compound based on their retention times, as determined from the analysis of standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Process Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_reaction Purification Process cluster_output Product & Waste cluster_qc Quality Control start Impure Epichlorohydrin (contains this compound) gc_initial GC Analysis to Quantify Impurity start->gc_initial halogenation Halogenation Reaction (Addition of Cl2 or Br2) gc_initial->halogenation Calculate Halogen Amount distillation Fractional Distillation (under reduced pressure) halogenation->distillation product Purified Epichlorohydrin (>99.8% Purity) distillation->product Vapor Phase waste Distillation Bottoms (High-boiling halogenated impurity) distillation->waste Liquid Phase gc_final Final GC Analysis for Purity Verification product->gc_final

Caption: Experimental workflow for the purification of epichlorohydrin.

troubleshooting_guide cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Detected: Impurity Remains in Product check_halogen Check Halogen Calculation and Addition start->check_halogen check_reaction Verify Reaction Conditions (Temp, Time, Mixing) check_halogen->check_reaction Amount Correct adjust_halogen Adjust Halogen Stoichiometry check_halogen->adjust_halogen Incorrect Amount check_distillation Review Distillation Parameters (Pressure, Temp, Reflux) check_reaction->check_distillation Optimal optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction Sub-optimal optimize_distillation Modify Distillation Setup check_distillation->optimize_distillation Inefficient reprocess Reprocess the Batch adjust_halogen->reprocess optimize_reaction->reprocess optimize_distillation->reprocess

References

Technical Support Center: Optimizing Epoxidation of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the epoxidation of 1,5-hexadiene (B165246) to synthesize 1,2-epoxy-5-hexene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the epoxidation of 1,5-hexadiene to this compound?

A1: The primary methods involve the reaction of 1,5-hexadiene with an oxidizing agent. Common approaches include:

  • Using peroxyacids: meta-Chloroperoxybenzoic acid (mCPBA) is a frequently used reagent for this transformation.[1][2]

  • Catalytic epoxidation: A combination of a catalyst, such as a polybenzimidazole-supported Molybdenum(VI) complex (PBI.Mo), with an oxidant like tert-butyl hydroperoxide (TBHP) offers a greener alternative to stoichiometric peracids.[3][4]

Q2: What is the major side product in this reaction, and how can its formation be minimized?

A2: The major side product is the undesired bis-epoxide (1,2,5,6-diepoxyhexane).[1] Its formation is favored when the mono-epoxide product reacts further with the oxidizing agent. To minimize the formation of the bis-epoxide:

  • Use an excess of 1,5-hexadiene: Maintaining an excess of the starting alkene is critical to favor the mono-epoxidation.[1] For example, using a 2.76:1 molar ratio of 1,5-hexadiene to TBHP has been shown to be optimal in certain catalytic systems.[4]

  • Control the reaction temperature: Lower temperatures, such as 0 ± 5 °C, can significantly reduce the formation of the bis-epoxide.[1][2] At higher temperatures (e.g., 19 °C), the formation of the bis-epoxide can be as high as 60%.[1]

  • Control the addition of the oxidant: Adding the oxidizing agent (e.g., mCPBA) portionwise over a period can help maintain a low concentration of the oxidant, thus reducing the chance of a second epoxidation.[1][2]

Q3: My isolated yield is very low, even though reaction monitoring shows good conversion. What could be the cause?

A3: Significant product loss often occurs during the workup and purification steps due to the low boiling points of both the product, this compound (~120 °C), and the starting material, 1,5-hexadiene (~60 °C).[1] To improve recovery:

  • Use controlled distillation: Decrease the distillation temperature and apply a nitrogen flow during the process. Distilling at 50–80 °C can help recover unreacted 1,5-hexadiene, followed by distillation at a higher temperature (e.g., 170 °C) under nitrogen flow to isolate the product.[1][2]

Q4: Can the epoxide ring open during the reaction or workup?

A4: Yes, epoxide rings are susceptible to ring-opening, especially under aqueous acidic or basic conditions, which can lead to the formation of 1,2-diols (vicinal diols).[5] This is a potential side reaction during aqueous workup. Using a nonaqueous solvent and carefully controlling the pH during workup can prevent this.[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 1,5-Hexadiene 1. Insufficient oxidant or catalyst activity.2. Reaction time is too short.3. Reaction temperature is too low.1. Check the purity/activity of the oxidant (e.g., mCPBA, TBHP) and catalyst. Increase catalyst loading if necessary.[4]2. Increase the reaction time and monitor the reaction progress via GC-MS.[1][4]3. Gradually increase the reaction temperature, but be mindful of bis-epoxide formation.[1][4]
High Percentage of Bis-Epoxide 1. Molar ratio of oxidant to alkene is too high.2. Reaction temperature is too high.3. Reaction time is too long.1. Use an excess of 1,5-hexadiene. A molar ratio of 1,5-hexadiene to oxidant greater than 2:1 is recommended.[1][4]2. Perform the reaction at a lower temperature (e.g., 0 °C).[1][2]3. Monitor the reaction closely and stop it once the maximum yield of the mono-epoxide is reached.
Formation of Diol Impurities 1. Presence of water during the reaction.2. Acidic or basic conditions during aqueous workup causing hydrolytic ring-opening of the epoxide.[9][10]1. Use anhydrous solvents and reagents.2. Neutralize the reaction mixture carefully before extraction. Use a nonaqueous workup if possible or minimize contact time with the aqueous phase.
Difficulty Isolating the Product 1. Product loss during solvent removal and distillation due to its volatility.[1]1. Use a rotary evaporator with a cooled trap. For distillation, use a fractional distillation column and apply a gentle nitrogen flow at controlled temperatures to first remove the lower-boiling starting material before collecting the product.[1][2]

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions found in the literature for different epoxidation systems.

Table 1: Epoxidation using mCPBA

ParameterOptimized ValueOutcomeReference
Reactant Ratio 2.0 equiv. of 1,5-hexadieneMono-epoxide >90 A%, Bis-epoxide <10 A%[1][2]
Solvent Dichloromethane (B109758) (DCM), 5 VOptimal for selectivity and process safety[1][2]
Temperature 0 ± 5 °CMinimized bis-epoxide formation[1][2]
Reaction Time 3 hoursHigh conversion to mono-epoxide[1][2]
Workup Quench with 2 N NaOH (aq.)Removal of peroxy materials[1][2]
Isolated Yield 71% (purity: 95 wt%)After controlled distillation[1][2]

Table 2: Epoxidation using PBI.Mo Catalyst and TBHP

ParameterOptimized ValueOutcomeReference
Reactant Ratio 2.76:1 (1,5-hexadiene to TBHP)Maximized epoxide yield[4]
Catalyst Loading 0.56 mol%Sufficient active sites for the reaction[4][11]
Temperature 348 K (75 °C)Preferred temperature for this catalytic system[4]
Reaction Time 76 minutesOptimal time to maximize yield before degradation[4][12]
Validated Yield 62.03%Experimental validation of optimized conditions[12]

Experimental Protocols

Protocol 1: Epoxidation of 1,5-Hexadiene using mCPBA

This protocol is based on the optimized process described in the literature.[1][2]

  • Preparation: In a suitable reactor (e.g., 2 L ChemRxnHub), charge 1,5-hexadiene (150 g) and dichloromethane (DCM, 5 volumes).

  • Cooling: Cool the mixture to 0 °C using an appropriate cooling bath.

  • Reagent Addition: Add mCPBA (210 g) portionwise over 50 minutes, ensuring the internal temperature is maintained at 0 °C.

  • Reaction: Stir the resulting suspension at 0 °C for 3 hours. Monitor the reaction progress by GC-MS to confirm the consumption of the starting material and the formation of the mono-epoxide.

  • Quenching: After 3 hours, carefully quench the reaction by adding a 2 N aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Workup: Allow the mixture to separate into two clear layers. Separate the organic phase. Confirm the removal of peroxides using a peroxide test strip.

  • Purification:

    • Subject the organic phase to atmospheric distillation at 50–80 °C under a gentle nitrogen flow to recover unreacted 1,5-hexadiene and the DCM solvent.

    • Increase the distillation temperature to 170 °C under nitrogen flow to distill and collect the this compound product.

Protocol 2: Catalytic Epoxidation using PBI.Mo and TBHP

This protocol is based on the optimized batch reaction conditions.[4][12]

  • Preparation: In a jacketed batch reactor, charge the PBI.Mo catalyst (0.56 mol% relative to TBHP).

  • Reagent Addition: Add 1,5-hexadiene and tert-butyl hydroperoxide (TBHP) in a molar ratio of 2.76:1.

  • Reaction: Heat the mixture to 348 K (75 °C) and stir.

  • Monitoring: Allow the reaction to proceed for 76 minutes. The progress can be monitored by taking aliquots and analyzing them via GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be recovered by filtration.

  • Purification: The product can be purified from the reaction mixture by distillation under reduced pressure.

Visual Guides

Reaction and Troubleshooting Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting A Mix 1,5-hexadiene with solvent (DCM) B Cool to 0°C A->B C Add mCPBA portionwise D Stir for 3h at 0°C C->D E Monitor by GC-MS D->E E->D Incomplete F Quench with aq. NaOH E->F Reaction Complete T2 High Bis-epoxide? E->T2 G Separate Organic Layer F->G H Distill at 50-80°C (Recover Alkene) G->H T3 Diol Formation? G->T3 I Distill at 170°C (Collect Product) H->I T1 Low Yield? I->T1 S1 Check Reagents Increase Time/Temp T1->S1 S2 Lower Temp Use Alkene Excess T2->S2 S3 Ensure Anhydrous Neutral Workup T3->S3

Caption: General workflow and troubleshooting for mCPBA epoxidation.

Selectivity in Epoxidation of 1,5-Hexadiene

cluster_conditions To Maximize Mono-epoxide (k1 >> k2) 1,5-Hexadiene 1,5-Hexadiene Mono-epoxide This compound (Desired Product) 1,5-Hexadiene->Mono-epoxide + Oxidant (k1) Bis-epoxide 1,2,5,6-Diepoxyhexane (Side Product) Mono-epoxide->Bis-epoxide + Oxidant (k2) C1 • Excess 1,5-Hexadiene C2 • Low Temperature (e.g., 0°C) C3 • Controlled Oxidant Addition

Caption: Reaction pathway showing desired vs. side product formation.

Troubleshooting Logic for Low Isolated Yield

Start Low Isolated Yield Check_Conversion Is GC-MS conversion high? Start->Check_Conversion Check_Bis High bis-epoxide content? Check_Conversion->Check_Bis Yes Sol_Reaction Optimize reaction: • Check reagents • Increase time/temp Check_Conversion->Sol_Reaction No Check_Diol Diol impurities present? Check_Bis->Check_Diol No Sol_Selectivity Improve selectivity: • Use alkene excess • Lower temperature Check_Bis->Sol_Selectivity Yes Sol_Workup_Hydrolysis Prevent hydrolysis: • Use anhydrous conditions • Ensure neutral workup Check_Diol->Sol_Workup_Hydrolysis Yes Sol_Purification Improve purification: • Use cooled trap • Controlled distillation Check_Diol->Sol_Purification No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 1,2-Epoxy-5-hexene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-epoxy-5-hexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are the epoxidation of 1,5-hexadiene (B165246), typically using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA), and a two-step process starting from (R)-epichlorohydrin involving a ring-opening reaction with a Grignard reagent followed by a base-mediated ring closure.[1][2]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a highly flammable liquid and should be handled with care in a well-ventilated area, away from heat, sparks, and open flames.[3] It is also suspected of causing genetic defects.[3] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn.[3] All metal equipment should be grounded to prevent static discharge.[3]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] A refrigerator/flammables storage area is recommended.[3]

Troubleshooting Guide

Epoxidation of 1,5-Hexadiene

Q4: I am getting a low yield of this compound in my epoxidation reaction. What are the likely causes and how can I improve it?

A4: Low yields in the epoxidation of 1,5-hexadiene can stem from several factors. A primary issue is the formation of the undesired bis-epoxide byproduct.[1] Additionally, product loss during purification, particularly distillation, is common due to the volatility of this compound.[1][4]

To improve your yield, consider the following:

  • Molar Ratio of Reactants: Use an excess of 1,5-hexadiene. A molar ratio of at least 2:1 of 1,5-hexadiene to the epoxidizing agent (e.g., mCPBA) is critical to minimize the formation of the bis-epoxide.[1]

  • Reaction Temperature: Maintain a low reaction temperature. The optimal temperature is typically around 0 ± 5 °C.[1] Higher temperatures can lead to an increase in the formation of the bis-epoxide.[1]

  • Purification Technique: During distillation, significant product loss can occur. To mitigate this, use a nitrogen flow during the distillation process and consider distilling at a lower temperature under reduced pressure.[1][4]

Q5: How can I minimize the formation of the bis-epoxide byproduct?

A5: The formation of 1,2,5,6-diepoxyhexane (bis-epoxide) is a common side reaction. To suppress its formation:

  • Control Reactant Stoichiometry: As mentioned previously, using an excess of 1,5-hexadiene is the most effective strategy.[1] When 1,5-hexadiene is the limiting reagent, the formation of the bis-epoxide is significantly higher.[1]

  • Temperature Control: Lowering the reaction temperature to around -1°C has been shown to reduce the formation of the bis-epoxide to less than 10%.[1]

Table 1: Effect of Reactant Ratio and Temperature on Bis-Epoxide Formation

Molar Ratio (1,5-hexadiene:mCPBA)Temperature (°C)This compound (A%)Bis-epoxide (A%)
1:2194845
2:1992<5
Limiting 1,5-hexadiene19-up to 60
Excess 1,5-hexadiene-1-<10

Data compiled from a study on the synthetic process development of (R)-(+)-1,2-Epoxy-5-hexene.[1]

Ring-Opening Reactions

Q6: My epoxide ring-opening reaction is giving a mixture of regioisomers. How can I control the regioselectivity?

A6: The regioselectivity of the ring-opening reaction is primarily dictated by the reaction conditions (acidic vs. basic/neutral).[5]

  • Acidic Conditions: In the presence of an acid catalyst, the nucleophile will preferentially attack the more substituted carbon atom of the epoxide ring. This is because the transition state has some SN1-like character, with a partial positive charge developing on the more substituted carbon.[3][6]

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom.[3][5][6][7]

To control regioselectivity, carefully choose your catalyst and reaction conditions based on the desired regioisomer.

Q7: The yield of my ring-opening reaction is low. What are the potential issues?

A7: Low yields in ring-opening reactions can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using analytical techniques like TLC or GCMS to determine the optimal reaction time.[5]

  • Side Reactions: Polymerization of the epoxide can be a significant side reaction, especially under harsh conditions.[5]

  • Stoichiometry: Ensure an appropriate molar ratio of the nucleophile to the epoxide. An excess of the nucleophile can help drive the reaction to completion.[5]

Troubleshooting Workflow for Low-Yield Ring-Opening Reactions

G start Low Yield in Ring-Opening Reaction check_completion Check Reaction Completion (TLC, GCMS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes check_side_products Analyze for Side Products (GCMS, NMR) check_completion->check_side_products No increase_time Increase Reaction Time incomplete->increase_time end Improved Yield increase_time->end side_products Significant Side Products (e.g., Polymerization) check_side_products->side_products Yes check_stoichiometry Verify Reactant Stoichiometry check_side_products->check_stoichiometry No modify_conditions Modify Reaction Conditions (e.g., lower temperature, add water to suppress side reactions) side_products->modify_conditions modify_conditions->end incorrect_stoichiometry Incorrect Stoichiometry check_stoichiometry->incorrect_stoichiometry Yes check_stoichiometry->end No adjust_ratio Increase Nucleophile Molar Ratio incorrect_stoichiometry->adjust_ratio adjust_ratio->end

Caption: A logical workflow for troubleshooting low yields in this compound ring-opening reactions.

Catalytic Kinetic Resolution

Q8: The enantiomeric excess (ee) of my product from hydrolytic kinetic resolution (HKR) is low. What could be the problem?

A8: Low enantiomeric excess in the hydrolytic kinetic resolution (HKR) using a (salen)Co(II) catalyst can be due to:

  • Suboptimal Catalyst Loading: The amount of catalyst is crucial. While low catalyst loadings (0.2-2.0 mol %) are generally effective, some substrates may require optimization.[8]

  • Reaction Time: The reaction may not have proceeded long enough to achieve high ee for the remaining epoxide. These reactions can sometimes be lengthy.[1]

  • Catalyst Deactivation: Ensure the catalyst is active and has been stored correctly.

Signaling Pathway for (salen)Co-Catalyzed Hydrolytic Kinetic Resolution

G racemic_epoxide Racemic this compound activated_complex Chiral (salen)Co(III)-Epoxide Complex racemic_epoxide->activated_complex salen_co_catalyst (salen)Co(II) Catalyst salen_co_catalyst->activated_complex water H2O fast_reaction Fast Ring Opening of one Enantiomer water->fast_reaction activated_complex->fast_reaction slow_reaction Slow/No Reaction of the other Enantiomer activated_complex->slow_reaction diol_product Enantioenriched Diol Product fast_reaction->diol_product enantioenriched_epoxide Enantioenriched this compound slow_reaction->enantioenriched_epoxide

Caption: A simplified diagram illustrating the kinetic resolution of racemic this compound.

Experimental Protocols

Protocol 1: Epoxidation of 1,5-Hexadiene with mCPBA

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-hexadiene (2.0 equivalents) in dichloromethane (B109758) (DCM, 5 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of mCPBA (1.0 equivalent) in DCM to the stirred 1,5-hexadiene solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GCMS. The reaction is typically complete within 3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation. To minimize product loss, a nitrogen bleed can be introduced during distillation.

Protocol 2: Base-Catalyzed Ring-Opening of this compound with Sodium Methoxide (B1231860)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (B129727).

  • Reagent Addition: Add a solution of sodium methoxide (1.1 equivalents) in methanol to the epoxide solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GCMS.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Remove the methanol under reduced pressure.

  • Extraction and Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica (B1680970) gel.

References

preventing premature polymerization of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 1,2-Epoxy-5-hexene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the stability and successful use of this reagent in your experiments.

Troubleshooting Guide: Unexpected Polymerization

If you are encountering premature or unexpected polymerization of this compound, consult the following guide to diagnose and resolve the issue.

Observation Potential Cause Recommended Action
Increased Viscosity or Solidification in Storage Improper storage conditions (e.g., elevated temperature, exposure to light).Immediately verify storage temperature is within the recommended 2-8°C range.[1] Protect from light by using an amber vial or storing in a dark location. Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
Polymerization Upon Addition of Reagents The reagent or solvent contains catalytic impurities such as strong acids, strong bases, or strong oxidizing agents.[2]Ensure all reagents and solvents are anhydrous and of high purity. Purify solvents if necessary. Be aware that even trace amounts of acidic or basic impurities can initiate polymerization.
Rapid Polymerization During Reaction The reaction temperature is too high, or the reaction is highly exothermic, leading to thermal runaway.Monitor the internal reaction temperature closely. Employ a cooling bath to maintain the desired temperature. For exothermic reactions, consider slower, dropwise addition of reagents.
Inconsistent Results Between Batches The age or quality of the this compound may vary. The presence or depletion of stabilizers can also be a factor.If possible, test a small amount of the new batch to ensure it behaves as expected before committing the entire batch to a large-scale reaction. Consider purchasing from suppliers who provide detailed certificates of analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization is typically initiated by exposure to heat, light, or chemical contaminants.[2] The epoxide ring is susceptible to ring-opening polymerization, which can be initiated by cationic, anionic, or coordination mechanisms. Common initiators include strong acids, strong bases, and strong oxidizing agents.[2] The terminal alkene group can also undergo radical polymerization, though this is generally less common for epoxides unless specific radical initiators are present.

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical. Store this compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be a designated flammable liquids refrigerator or cabinet, away from heat sources and light.[2][3]

Q3: Are there any recommended inhibitors for this compound?

A3: While specific inhibitors for commercial this compound are not always disclosed by manufacturers, general-purpose inhibitors for epoxides and vinyl compounds can be effective. For laboratory-scale reactions where an inhibitor is needed, a common choice for similar monomers is butylated hydroxytoluene (BHT) at concentrations of 10-200 ppm. However, the necessity and choice of an inhibitor should be determined on a case-by-case basis, as they can interfere with subsequent reactions.

Q4: My this compound has become viscous. Can I still use it?

A4: Increased viscosity is a sign of polymerization. It is strongly recommended not to use the material, as the presence of oligomers and polymers can lead to unpredictable reaction outcomes and difficulties in purification. The material should be disposed of according to your institution's hazardous waste guidelines.

Q5: How can I detect low levels of polymerization in my this compound sample?

A5: Low levels of polymerization can be detected using analytical techniques such as ¹H NMR spectroscopy by looking for broad peaks in the aliphatic region that are characteristic of polymers, in addition to the sharp signals of the monomer. Gas Chromatography (GC) can also be used, where the appearance of broader peaks or peaks with longer retention times can indicate the presence of oligomers.

Key Data Summary

The following table summarizes the key physical and storage properties of this compound.

PropertyValueReference
CAS Number 10353-53-4
Molecular Formula C₆H₁₀O[4]
Molecular Weight 98.14 g/mol [5]
Boiling Point 119-121 °C[1]
Density 0.87 g/mL at 25 °C[1]
Storage Temperature 2-8 °C[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound
  • Preparation : Work in a well-ventilated fume hood. Ensure all glassware is clean, dry, and free of acidic or basic residues. Have appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Inert Atmosphere : If the experiment is sensitive to air or moisture, assemble the reaction apparatus and purge with an inert gas (nitrogen or argon).

  • Dispensing : Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the reagent. Using a clean, dry syringe or cannula, transfer the required amount of the liquid to the reaction vessel under a positive pressure of inert gas.

  • Storage after Dispensing : After dispensing, re-purge the headspace of the storage container with inert gas before sealing tightly. Return the container to the recommended storage conditions (2-8°C).[1]

Protocol 2: Quenching a Polymerization Reaction

In the event of an uncontrolled or undesired polymerization, it may be necessary to quench the reaction.

  • Immediate Cooling : Immerse the reaction vessel in an ice bath to rapidly reduce the temperature and slow the rate of polymerization.

  • Inhibitor Addition : If compatible with your reaction mixture and downstream processing, add a radical inhibitor such as BHT or a cationic polymerization inhibitor. The choice of quencher will depend on the suspected polymerization mechanism.

  • Dilution : Diluting the reaction mixture with a suitable, cold, and inert solvent can also help to dissipate heat and slow the reaction.

  • Safe Disposal : Once the reaction is quenched and stabilized, dispose of the material as hazardous waste according to your institution's guidelines.

Visual Guides

Below are diagrams illustrating key concepts related to the polymerization of this compound.

cluster_initiation Initiation Pathways Heat Heat Polymerization Polymerization Heat->Polymerization Light Light Light->Polymerization Contaminants Contaminants Contaminants->Polymerization Start Start Observe_Viscosity Observe Increased Viscosity? Start->Observe_Viscosity Check_Storage Verify Storage Conditions (2-8°C, Dark) Observe_Viscosity->Check_Storage Yes Polymer_in_Reaction Polymerization During Reaction? Observe_Viscosity->Polymer_in_Reaction No Polymer_in_Storage Polymerization in Storage Check_Storage->Polymer_in_Storage End Problem Resolved Polymer_in_Storage->End Check_Reagents Check Purity of Reagents/Solvents Polymer_in_Reaction->Check_Reagents Yes Check_Temp Monitor Reaction Temperature Polymer_in_Reaction->Check_Temp No Impurity_Cause Impurity-Induced Polymerization Check_Reagents->Impurity_Cause Impurity_Cause->End Thermal_Runaway Thermal Runaway Check_Temp->Thermal_Runaway Thermal_Runaway->End

References

analytical methods for detecting impurities in 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 1,2-Epoxy-5-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or storage. Key impurities to monitor include:

  • Starting materials and byproducts: Unreacted starting materials like 1,5-hexadiene (B165246) and byproducts from side reactions such as 1,8-nonadien-5-ol, dichlorohydrin, and bis-epoxide are frequently observed.[1][2]

  • Solvents: Residual solvents from the synthesis and purification steps, such as benzene, may be present.[3][4][5]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective analytical techniques for impurity analysis of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is frequently used to monitor the impurity profile during synthesis.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantification of epoxides, often after a derivatization step to enhance detection.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the main component and any impurities present, providing detailed information about their molecular structure.[9][10][11]

Q3: How can I quantify the levels of identified impurities?

A3: Quantitative analysis of impurities can be performed using the following methods:

  • GC-MS with internal or external standards: By using a known concentration of a reference standard, the concentration of impurities can be accurately determined.

  • HPLC with a calibrated detector: Similar to GC-MS, HPLC can provide quantitative results when calibrated with standards of the impurities.

  • Quantitative NMR (qNMR): This technique allows for the determination of the concentration of substances without the need for identical reference standards for each impurity, by comparing the integral of an analyte signal to that of a certified internal standard.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of impurities in this compound. Instrument parameters may require optimization.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
  • If an internal standard is used, add a known amount to the sample solution.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and retention times with known standards if available.
  • Quantify impurities by comparing their peak areas to that of an internal or external standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

Since epoxides lack a strong chromophore, derivatization is often necessary for sensitive UV detection.[6][7]

1. Derivatization Procedure:

  • To the this compound sample, add a 100- to 1,000-fold excess of N,N-diethyldithiocarbamate (DTC).
  • Heat the mixture at 60 °C for 20 minutes at a neutral pH.
  • Decompose the unreacted DTC by acidifying the reaction mixture to pH 2 with orthophosphoric acid.[6][7]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase 40% (v/v) acetonitrile (B52724) in water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp Ambient
UV Detection 278 nm

3. Data Analysis:

  • Analyze the derivatized sample by HPLC.
  • Quantify the epoxide-DTC adduct by comparing its peak area to a calibration curve prepared with derivatized standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).
  • For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).

2. NMR Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field strength for better resolution.
  • Experiments:
  • ¹H NMR: Acquire a standard proton spectrum to identify signals from the main component and impurities.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons.
  • 2D NMR (COSY, HSQC): These experiments can help in assigning protons and carbons and elucidating the structure of unknown impurities.

3. Data Analysis:

  • Assign the signals in the ¹H and ¹³C NMR spectra to the structure of this compound.
  • Identify impurity signals by comparing them to known impurity spectra or by structural elucidation.
  • For qNMR, calculate the concentration of impurities by comparing the integral of their characteristic signals to the integral of the internal standard's signal.

Troubleshooting Guides

GC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Cut the first few cm of the column; Bake out the column at high temperature.[12][13]
Ghost Peaks Contamination from the septum, syringe, or sample carryover.Use a high-quality septum; Clean the syringe thoroughly; Run a blank solvent injection to check for carryover.[13][14]
Retention Time Shifts Leak in the system; Fluctuation in oven temperature or carrier gas flow rate.Perform a leak check; Verify oven temperature calibration; Check and regulate the gas flow.[13]
Low Sensitivity Contaminated ion source; Low injection volume; Sample degradation in the injector.Clean the MS ion source; Increase injection volume or sample concentration; Lower the injector temperature.[12][15]
HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Baseline Drift/Noise Contaminated mobile phase or detector cell; Air bubbles in the system.Filter and degas the mobile phase; Flush the detector cell; Purge the pump to remove air bubbles.
Split Peaks Column void or contamination; Incompatible sample solvent.Replace the column; Filter all samples; Ensure the sample is dissolved in the mobile phase.
Pressure Fluctuations Leaks in the system; Worn pump seals.Check all fittings for leaks; Replace pump seals as part of regular maintenance.

Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Output Sample This compound Sample Prep Sample Preparation (Dilution/Derivatization) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Volatiles HPLC HPLC Analysis Prep->HPLC Non-volatiles NMR NMR Analysis Prep->NMR Structural Info Qual Qualitative Analysis (Impurity Identification) GCMS->Qual HPLC->Qual NMR->Qual Quant Quantitative Analysis (Impurity Level) Qual->Quant Report Impurity Profile Report Quant->Report Troubleshooting_Logic start Chromatographic Problem (e.g., Peak Tailing) check_system Check System Integrity (Leaks, Connections) start->check_system check_consumables Inspect Consumables (Septum, Liner, Column) start->check_consumables check_method Review Method Parameters (Temps, Flow Rates) start->check_method isolate_problem Isolate the Cause check_system->isolate_problem check_consumables->isolate_problem check_method->isolate_problem fix_leak Fix Leaks / Tighten Fittings isolate_problem->fix_leak Leak Found replace_consumable Replace Consumable isolate_problem->replace_consumable Faulty Consumable optimize_method Optimize Method isolate_problem->optimize_method Method Issue resolved Problem Resolved fix_leak->resolved replace_consumable->resolved optimize_method->resolved

References

Validation & Comparative

analytical techniques for characterization of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of 1,2-Epoxy-5-hexene

For researchers, scientists, and professionals in drug development, the precise characterization of intermediates like this compound is critical for ensuring the quality, purity, and structural integrity of synthesized compounds. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and performance data to assist in method selection and implementation.

Comparison of Core Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical goal, such as purity assessment, structural elucidation, or quantification of enantiomeric excess. The following tables summarize the key performance characteristics of the most common methods for the characterization of this compound.

Table 1: Comparison of Chromatographic and Spectroscopic Techniques

ParameterGas Chromatography (GC-FID/MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection.[1][2]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[3][4]Absorption of infrared radiation by specific molecular vibrations.[5][6]
Primary Use Purity assessment, impurity profiling, and quantification.[7][8]Definitive structural elucidation and confirmation.[5][9]Functional group identification (presence of epoxy and alkene groups).[5][6]
Sample Type Volatile liquids or solutions.[2]Solutions in deuterated solvents.[9]Neat liquids, solutions, or KBr pellets.[3]
Selectivity High for volatile impurities and isomers. Chiral GC can separate enantiomers.[10][11]Very high; provides detailed structural information.[9]Moderate; identifies functional groups but not the complete structure.[12]
Sensitivity High (ppm to ppb level with MS).Moderate to low; requires milligram quantities.Moderate; suitable for bulk sample analysis.
Data Output Chromatogram (retention time) and mass spectrum (fragmentation pattern).[2]Spectrum of chemical shifts, coupling constants, and integrations.[9]Spectrum showing absorption bands (wavenumbers).[6]

Table 2: Performance and Application of Alternative Techniques

TechniquePrincipleTypical Application for this compoundAdvantagesLimitations
Chiral Gas Chromatography Differential interaction of enantiomers with a chiral stationary phase.[11]Determination of enantiomeric excess (ee%) for chiral synthesis of (R)- or (S)-1,2-Epoxy-5-hexene.[10]High resolution and accuracy for enantiomer separation.[11]Requires specialized and often expensive chiral columns.
Potentiometric Titration Titration of the epoxide ring with an acid (e.g., HBr), with the endpoint detected by a change in potential.Determination of epoxy equivalent weight (EEW) in bulk material.Simple, rapid, and cost-effective for quantifying total epoxide content.Lower sensitivity and selectivity compared to chromatographic methods; not suitable for impurity profiling.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for this compound and similar small molecule epoxides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu QP2010 SE or equivalent).[2]

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or acetone.[2]

  • GC Conditions:

    • Column: Low polarity silica (B1680970) capillary column, e.g., Varian VF1 MS (30 m x 0.25 mm ID, 1 µm film thickness).[2]

    • Injector Temperature: 200 °C.[2]

    • Split Ratio: 14:1.[2]

    • Carrier Gas: Helium at a constant flow.[2]

    • Oven Temperature Program: Initial temperature of 30 °C for 10 minutes, then ramp at 5 °C/min to 200 °C and hold for 15 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: 10 - 300 m/z.[2]

    • Source Temperature: 200 °C.[2]

    • Interface Temperature: 220 °C.[2]

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram. Identification of the main peak and impurities is achieved by comparing their mass spectra with reference libraries (e.g., NIST). The molecular ion (M+) for this compound is expected at m/z 98.1.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous structural confirmation of this compound.

  • Instrumentation: 400 MHz or 600 MHz NMR spectrometer.[9]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR (600 MHz, CDCl₃):

    • Chemical Shifts (δ) in ppm: 5.82–5.75 (m, 1H, -CH=CH₂), 5.01 (dq, J = 17.1, 1.7 Hz, 1H, -CH=CH ₂), 4.93 (dq, J = 10.2, 1.7 Hz, 1H, -CH=CH ₂), 2.87–2.86 (m, 1H, oxirane CH), 2.69–2.68 (m, 1H, oxirane CH₂), 2.42–2.41 (m, 1H, oxirane CH₂), 2.18–2.11 (m, 2H, -CH₂-CH=), 1.62–1.53 (m, 2H, -CH₂-CH₂-oxirane).[9]

  • ¹³C NMR (150 MHz, CDCl₃):

    • Chemical Shifts (δ) in ppm: 137.6 (-C H=CH₂), 115.1 (-CH=C H₂), 51.8 (oxirane C H), 47.1 (oxirane C H₂), 31.8 (-C H₂-CH=), 30.2 (-C H₂-CH₂-oxirane).[9]

  • Data Analysis: The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks are used to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and simple method to confirm the presence of the key functional groups in this compound.

  • Instrumentation: FTIR spectrometer (e.g., PerkinElmer Frontier or equivalent).[13]

  • Sample Preparation: A thin liquid film of the neat sample is placed between two KBr plates.

  • Analysis Conditions:

    • Spectral Range: 4000 - 400 cm⁻¹.[13]

    • Resolution: 4 cm⁻¹.[13]

    • Number of Scans: 16-32.

  • Characteristic Absorption Bands:

    • ~3050 cm⁻¹: C-H stretching of the epoxy ring.[14]

    • ~3080 cm⁻¹: =C-H stretching of the alkene.

    • ~1640 cm⁻¹: C=C stretching of the alkene.

    • ~1250 cm⁻¹: Symmetric epoxy ring breathing.

    • ~915 cm⁻¹ and ~840 cm⁻¹: Asymmetric epoxy ring stretching (characteristic peaks).[6][14]

  • Data Analysis: The presence of these characteristic absorption bands in the FTIR spectrum confirms the presence of both the epoxy and vinyl functional groups.

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample, from initial purity screening to detailed structural and chiral analysis.

G cluster_0 Initial Screening & Purity cluster_1 Structural Confirmation cluster_2 Advanced Characterization Sample This compound Sample GC GC-FID / GC-MS Sample->GC Purity Purity > 95%? GC->Purity NMR ¹H and ¹³C NMR Purity->NMR Yes FTIR FTIR Purity->FTIR Yes Purification Purification (e.g., Distillation) Purity->Purification No Structure_Confirm Structure Confirmed? NMR->Structure_Confirm Definitive FTIR->Structure_Confirm Supportive Chiral_GC Chiral GC Structure_Confirm->Chiral_GC Yes (if chiral) Titration Potentiometric Titration Structure_Confirm->Titration Yes (for bulk) Final Fully Characterized Product Structure_Confirm->Final Yes EE Determine Enantiomeric Excess Chiral_GC->EE EEW Determine Epoxy Equivalent Weight Titration->EEW Purification->GC

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to the Synthesis of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral building blocks is paramount. 1,2-Epoxy-5-hexene, a valuable chiral intermediate, is utilized in the synthesis of various complex molecules and natural products. This guide provides a comparative analysis of prominent synthesis routes to this compound, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Comparison of Synthesis Routes

Three primary methods for the synthesis of this compound are highlighted here: the epoxidation of 1,5-hexadiene (B165246) using meta-chloroperoxybenzoic acid (mCPBA) followed by kinetic resolution, a chiral pool approach starting from (R)-epichlorohydrin, and a greener catalytic epoxidation using a supported molybdenum complex. The selection of a specific route will depend on the desired stereochemistry, scalability, and sustainability requirements of the intended application.

ParameterRoute 1: mCPBA Epoxidation & ResolutionRoute 2: (R)-Epichlorohydrin RouteRoute 3: Catalytic Epoxidation with PBI.Mo/TBHP
Starting Material 1,5-Hexadiene(R)-Epichlorohydrin1,5-Hexadiene
Key Reagents mCPBA, (salen)Co(II), AcOH, H₂OAllylmagnesium chloride, NaOHPolybenzimidazole-supported Molybdenum(VI) (PBI.Mo), tert-Butyl hydroperoxide (TBHP)
Product (R)-(+)-1,2-Epoxy-5-hexene(R)-(+)-1,2-Epoxy-5-hexeneThis compound (racemic)
Overall Yield 24–30%[1][2][3][4]55–60%[1][2][3][4]up to 64.2%[5]
Scalability Demonstrated on 100–200 g scales[1][2][3]Demonstrated on 100–200 g scales[1][2][3]Optimized in continuous flow reactor[5][6]
Key Advantages Utilizes a common and inexpensive starting material.High overall yield and purity, stereospecific.[1][2]"Greener" process, avoids chlorinated by-products.[5][7]
Key Disadvantages Multi-step process with lower overall yield, requires chiral resolution.Requires a specific chiral starting material.Produces a racemic mixture.

Experimental Protocols

Route 1: Epoxidation of 1,5-Hexadiene with mCPBA and Hydrolytic Kinetic Resolution

Step 1: Synthesis of racemic this compound. To a solution of 1,5-hexadiene in a solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at 0 °C, meta-chloroperoxybenzoic acid (mCPBA) is added portionwise.[1][2] An excess of 1,5-hexadiene is crucial to minimize the formation of the bis-epoxide byproduct.[2][8] The reaction mixture is stirred for several hours and can be allowed to warm to room temperature.[1] The reaction is then quenched, typically with an aqueous solution of sodium hydroxide.[2] The organic layer is separated, washed, dried, and the solvent is removed to yield the racemic epoxide.[1]

Step 2: Hydrolytic Kinetic Resolution. The racemic this compound is subjected to hydrolytic kinetic resolution using a chiral (salen)Co(II) catalyst (typically 0.5 mol %), acetic acid (2 mol %), and water (0.55 equivalents) in a solvent such as THF.[1][2] The reaction is stirred at room temperature for approximately 16 hours.[1][2] This process selectively hydrolyzes one enantiomer, leaving the other, (R)-(+)-1,2-Epoxy-5-hexene, in high enantiomeric excess. The desired epoxide is then isolated and purified, for instance, by vacuum distillation.[1][2]

Route 2: Synthesis from (R)-Epichlorohydrin

This two-step process begins with the readily available chiral building block, (R)-epichlorohydrin.[1][2][3]

Step 1: Epoxide Ring-Opening. (R)-epichlorohydrin is reacted with allylmagnesium chloride in a suitable solvent. This reaction opens the epoxide ring, forming an intermediate chlorohydrin.

Step 2: Ring Closure. The intermediate is then treated with a base, such as sodium hydroxide, which mediates an intramolecular nucleophilic substitution to form the new epoxide ring, yielding (R)-(+)-1,2-Epoxy-5-hexene with a high purity profile.[1][2][3] This route has been successfully scaled to 100-200 g.[1][2][3]

Route 3: Greener Catalytic Epoxidation

This method offers a more environmentally friendly approach to the epoxidation of 1,5-hexadiene.[7]

The epoxidation is carried out using a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) as a heterogeneous catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.[5][7] The reaction can be performed in a batch reactor or a continuous flow system.[5][6] Optimized conditions in a batch reactor to achieve a maximum yield of 64.2% were found to be a feed molar ratio of 1,5-hexadiene to TBHP of 2.76:1, a reaction temperature of 348 K, 0.56 mol% catalyst loading, and a reaction time of 76 minutes.[5] This method avoids the use of stoichiometric peracids and chlorinated by-products.[7]

Synthesis Pathways Overview

Synthesis_Routes cluster_legend Legend Hexadiene1 1,5-Hexadiene RacemicEpoxide Racemic this compound Hexadiene1->RacemicEpoxide Epoxidation Epichlorohydrin (R)-Epichlorohydrin mCPBA mCPBA REpoxide1 (R)-1,2-Epoxy-5-hexene RacemicEpoxide->REpoxide1 Resolution Intermediate Chlorohydrin Intermediate Resolution Hydrolytic Kinetic Resolution ((salen)Co(II), H₂O) REpoxide2 (R)-1,2-Epoxy-5-hexene Epichlorohydrin->Intermediate Ring Opening Hexadiene3 1,5-Hexadiene AllylMgCl AllylMgCl RingOpening Epoxide Ring Opening Intermediate->REpoxide2 Ring Closure RacemicEpoxide3 Racemic this compound NaOH NaOH RingClosure Ring Closure Hexadiene3->RacemicEpoxide3 Epoxidation PBIMo PBI.Mo / TBHP CatalyticEpoxidation Catalytic Epoxidation Start Starting Material Reagent Reagent Process Process Step Product Final Product IntermediateNode Intermediate

Caption: Synthetic routes to this compound.

References

¹H and ¹³C NMR Analysis of 1,2-Epoxy-5-hexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. This guide provides a detailed ¹H and ¹³C NMR analysis of 1,2-Epoxy-5-hexene and compares its spectral data with that of its saturated analogue, 1,2-epoxyhexane (B74757), to highlight the influence of the terminal vinyl group.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and 1,2-epoxyhexane are summarized in the tables below. The data was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1a2.41m-
H-1b2.68m-
H-22.86m-
H-31.53 - 1.62m-
H-42.11 - 2.18m-
H-55.75 - 5.82m-
H-6a4.93dq10.2, 1.7
H-6b5.01dq17.1, 1.7
1,2-Epoxyhexane H-1a2.45m-
H-1b2.73m-
H-22.90m-
H-3, H-4, H-51.39 - 1.53m-
H-60.92t7.1

Table 2: ¹³C NMR Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-147.1
C-251.8
C-331.8
C-430.2
C-5137.6
C-6115.1
1,2-Epoxyhexane C-147.1
C-252.3
C-332.4
C-427.9
C-522.6
C-614.0

The presence of the double bond in this compound significantly influences the chemical shifts of the nearby protons and carbons. The vinyl protons (H-5, H-6a, and H-6b) appear in the characteristic downfield region for alkenes (4.9-5.8 ppm). In the ¹³C NMR spectrum, the sp² hybridized carbons of the double bond (C-5 and C-6) are observed at 137.6 and 115.1 ppm, respectively. In contrast, the saturated alkyl chain of 1,2-epoxyhexane shows signals in the typical upfield region.

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of volatile epoxides like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the neat liquid sample (e.g., this compound) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz for ¹H) is used.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Temperature: Standard room temperature (e.g., 298 K).

  • ¹H NMR:

    • A standard pulse program for proton NMR is utilized.

    • The spectral width is set to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse program is typically used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

    • A longer acquisition time and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

NMR Analysis Workflow

The logical flow of an NMR analysis, from sample preparation to final structure elucidation, can be visualized as follows:

NMR_Workflow NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Solvent CDCl3 with TMS Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Experiment Spectrometer->H1_NMR C13_NMR ¹³C NMR Experiment Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing to TMS/Solvent Baseline->Referencing Processed_Spectra Processed ¹H & ¹³C Spectra Referencing->Processed_Spectra Integration Integration (¹H) Processed_Spectra->Integration Chem_Shift Chemical Shift Analysis Processed_Spectra->Chem_Shift Coupling Coupling Constant Analysis (¹H) Processed_Spectra->Coupling Structure Structure Elucidation Integration->Structure Chem_Shift->Structure Coupling->Structure

Caption: Workflow of NMR analysis from sample preparation to structural elucidation.

This comprehensive guide provides the necessary data and protocols for the ¹H and ¹³C NMR analysis of this compound, facilitating its identification and characterization in a research and development setting. The comparison with its saturated analog underscores the diagnostic spectral features introduced by the vinyl functional group.

A Comparative Guide to the Analysis of 1,2-Epoxy-5-hexene: GC-MS and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 1,2-Epoxy-5-hexene, a valuable chiral building block in organic synthesis, is paramount for ensuring reaction efficiency, product purity, and ultimately, the safety and efficacy of downstream applications in drug development and material science. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this versatile epoxide.

At a Glance: Method Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, followed by mass-based identification.Nuclear spin transitions in a magnetic field to elucidate molecular structure.Vibrational transitions of functional groups upon absorption of infrared radiation.
Information Provided Separation of complex mixtures, molecular weight, and fragmentation pattern for structural elucidation.Detailed structural information, including connectivity of atoms and stereochemistry.Identification of functional groups present in the molecule.
Sample Requirements Volatile and thermally stable compounds; requires small sample volume.Soluble sample in a deuterated solvent; relatively larger sample amount needed.Minimal sample preparation; can be used for liquids, solids, and gases.
Quantification Excellent for quantification with appropriate calibration.Quantitative with an internal standard, but can be complex.Generally semi-quantitative; can be quantitative with calibration.
Strengths High sensitivity and selectivity, ideal for trace analysis and complex matrices.Unambiguous structure determination.Fast, non-destructive, and provides rapid functional group identification.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to GC-MS; not ideal for mixture analysis without prior separation.Provides limited structural information; spectra can be complex to interpret fully.

Gas Chromatography-Mass Spectrometry (GC-MS): A Detailed Look

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional sensitivity and selectivity, making it the gold standard for purity assessment and impurity profiling.

Experimental Protocol

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. For quantitative analysis, an internal standard is added.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters (Typical):

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless injection depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 150 °C at a rate of 10 °C/min

    • Hold: Maintain at 150 °C for 5 minutes

MS Parameters (Typical):

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-200

Data Presentation: GC-MS of this compound
ParameterValue
Retention Time (DB-5ms column) ~ 5-7 minutes (estimated)
Molecular Ion (M+) m/z 98
Key Fragment Ions (m/z) 41, 54, 67, 83
Note: The retention time is an estimate and can vary based on the specific instrument and conditions.
Mass Spectrum Analysis

The electron ionization mass spectrum of this compound is characterized by the presence of the molecular ion peak at m/z 98. The fragmentation pattern provides structural confirmation, with key fragments arising from the cleavage of the epoxy ring and the aliphatic chain.

Alternative Analytical Techniques

While GC-MS is a primary tool, NMR and FTIR spectroscopy offer complementary information for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework.

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~5.0m2H-CH=CH₂
~3.0m1H-CH- (epoxide)
~2.7m1H-CH₂- (epoxide)
~2.5m1H-CH₂- (epoxide)
~2.2m2H-CH₂-C=
~1.6m2H-CH₂-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Sample Preparation: A drop of liquid this compound is placed between two KBr plates or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080C-H stretch=C-H (alkene)
~2930C-H stretch-C-H (aliphatic)
~1640C=C stretchAlkene
~1250C-O stretchEpoxy ring (asymmetric)
~910, 840C-O stretchEpoxy ring (symmetric)

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between these techniques, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Injection Injection into GC InternalStandard->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis Chromatogram Chromatogram Generation MassAnalysis->Chromatogram MassSpectrum Mass Spectrum Acquisition MassAnalysis->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Technique_Comparison cluster_gcms GC-MS cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Analyte This compound GCMS_Info Separation & Fragmentation Pattern Analyte->GCMS_Info NMR_Info Detailed Structural Elucidation Analyte->NMR_Info FTIR_Info Functional Group Identification Analyte->FTIR_Info GCMS_Adv High Sensitivity & Selectivity GCMS_Info->GCMS_Adv GCMS_Dis Requires Volatility GCMS_Info->GCMS_Dis NMR_Adv Unambiguous Structure ID NMR_Info->NMR_Adv NMR_Dis Lower Sensitivity NMR_Info->NMR_Dis FTIR_Adv Fast & Non-destructive FTIR_Info->FTIR_Adv FTIR_Dis Limited Structural Detail FTIR_Info->FTIR_Dis

A Comparative Analysis of the Reactivity of 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 1,2-epoxy-5-hexene against other common epoxides. The unique structural features of this compound, namely the terminal alkene, influence its reactivity profile, making it a valuable building block in organic synthesis and drug development. This document summarizes key reactivity data, provides detailed experimental protocols for comparative analysis, and visualizes reaction pathways to aid in experimental design and interpretation.

Introduction to Epoxide Reactivity

Epoxides are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain, estimated to be around 13 kcal/mol.[1] This inherent strain is the driving force for ring-opening reactions with a variety of nucleophiles. The regioselectivity and rate of these reactions are governed by several factors, including the substitution pattern on the epoxide ring, the nature of the nucleophile, and the reaction conditions (acidic or basic).

Under basic or neutral conditions , the ring-opening of epoxides typically proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom, leading to inversion of stereochemistry at that center.[1]

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The mechanism can have significant SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom, which can better stabilize a partial positive charge.[2]

Comparing this compound to Other Epoxides

The reactivity of this compound is influenced by the presence of the terminal double bond. This feature does not significantly alter the electronic properties of the epoxide ring itself but can participate in intramolecular reactions under certain conditions. For the purpose of this guide, we will compare its ring-opening reactivity to that of a saturated analogue, 1,2-epoxyhexane, and an aromatic analogue, styrene (B11656) oxide.

Data Presentation

The following table summarizes quantitative data on the reactivity of this compound and other epoxides in representative ring-opening reactions. It is important to note that direct kinetic comparisons under identical conditions are not always available in the literature; therefore, this table collates data from various sources to provide a comparative overview.

EpoxideReactionNucleophile/ConditionsProduct(s)Yield (%)Observations
This compound Hydrolytic Kinetic ResolutionWater, (R,R)-(salen)Co(II) catalyst(R)-1,2-Epoxy-5-hexene and (S)-hexane-1,2,5-triol24-30% (of R-epoxide)Enantioselective ring-opening of the (S)-epoxide.[3]
This compound Ring-opening with Grignard ReagentAllylmagnesium chloride, CuI1-Chloro-5-hexen-2-ol~60%Ring-opening at the terminal carbon.[4]
1,2-Epoxyhexane Acid-catalyzed methanolysisMethanol, catalytic acid1-Methoxy-2-hexanol and 2-methoxy-1-hexanol-Regioselectivity depends on the acid catalyst.[5]
Styrene Oxide AzidolysisSodium azide, water2-Azido-1-phenylethanol and 1-azido-2-phenylethanol95%Attack at the benzylic position is favored.[6]
Propylene Oxide Acid-catalyzed hydrolysisWater, H₂SO₄Propane-1,2-diol-Serves as a simple model for unsymmetrical aliphatic epoxides.[7]

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Acid-Catalyzed Hydrolysis of Epoxides (A Representative Kinetic Experiment)

This protocol describes a general method for comparing the rates of acid-catalyzed hydrolysis of different epoxides using ¹H NMR spectroscopy.

Materials:

  • Epoxide (e.g., this compound, 1,2-epoxyhexane, styrene oxide)

  • Deuterated water (D₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the epoxide (e.g., 0.1 M) in D₂O.

  • Initiation of Reaction: In an NMR tube, place 500 µL of the epoxide solution. Add a small, precisely known amount of concentrated H₂SO₄ (e.g., to achieve a final concentration of 0.1 M).

  • NMR Data Acquisition: Immediately after adding the acid, acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of a characteristic signal for the epoxide and the appearance of signals for the diol product should be monitored.

  • Data Analysis: Integrate the signals corresponding to the epoxide and the product at each time point. The rate of the reaction can be determined by plotting the natural logarithm of the epoxide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.

Protocol 2: Base-Catalyzed Ring-Opening of this compound with an Amine

This protocol details a typical procedure for the nucleophilic ring-opening of this compound under basic conditions.

Materials:

  • This compound

  • Piperidine (B6355638) (or other amine)

  • Methanol (as solvent)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol. Add piperidine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting epoxide on TLC), remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the corresponding amino alcohol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in epoxide reactivity.

epoxide_reactivity cluster_acid Acid-Catalyzed Ring-Opening cluster_base Base-Catalyzed Ring-Opening A_Epoxide Epoxide A_Protonated Protonated Epoxide A_Epoxide->A_Protonated H+ A_Carbocation Carbocation-like Transition State A_Protonated->A_Carbocation A_Product Product (Attack at more substituted carbon) A_Carbocation->A_Product Nu- B_Epoxide Epoxide B_Transition SN2 Transition State B_Epoxide->B_Transition Nu- B_Product Product (Attack at less substituted carbon) B_Transition->B_Product

Caption: Mechanisms of acid- and base-catalyzed epoxide ring-opening.

experimental_workflow start Start: Prepare Epoxide Solution in D2O add_acid Add H2SO4 to NMR tube start->add_acid nmr_acq Acquire 1H NMR spectra over time add_acid->nmr_acq integrate Integrate epoxide and product signals nmr_acq->integrate plot_data Plot ln[Epoxide] vs. time integrate->plot_data calc_rate Calculate rate constant from slope plot_data->calc_rate end End: Determine Reaction Rate calc_rate->end

References

A Comparative Guide to Catalysts for 1,5-Hexadiene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective epoxidation of non-conjugated dienes such as 1,5-hexadiene (B165246) is a critical transformation in organic synthesis, yielding valuable diepoxides that serve as precursors to a variety of fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount in achieving high conversion and selectivity. This guide provides a comparative overview of different catalytic systems for the epoxidation of 1,5-hexadiene, with a focus on a well-documented molybdenum-based catalyst and a discussion of other potential catalytic systems.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of a heterogeneous polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo) for the epoxidation of 1,5-hexadiene under various conditions. While direct comparative data for other catalysts with 1,5-hexadiene is limited in the reviewed literature, data for the epoxidation of 1-hexene (B165129) using a Titanium Silicalite-1 (TS-1) catalyst is included to provide a benchmark for comparison with a different catalytic system.

CatalystSubstrateOxidantReaction Temperature (°C)Catalyst Loading (mol%)1,5-Hexadiene to Oxidant Molar RatioReaction Time (min)Conversion (%)Epoxide Yield (%)Selectivity (%)Reference
PBI.Mo 1,5-HexadieneTBHP750.562.76:176-64.2-[1]
PBI.Mo 1,5-HexadieneTBHP60-2.5:160-60.7-[2]
PBI.Mo 1,5-HexadieneTBHP60-10:160-55.6-[2]
PBI.Mo 1,5-HexadieneTBHP800.35---53.23-[2]
PBI.Mo 1,5-HexadieneTBHP750.159.6:1--~47-[3]
PBI.Mo 1,5-HexadieneTBHP750.59.6:1--~57-[3]
TS-1 1-HexeneH₂O₂60--300--92.0 (to 1,2-epoxyhexane)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are the protocols for the synthesis of the PBI.Mo catalyst and the epoxidation of 1,5-hexadiene, as well as a general procedure for TS-1 catalyzed alkene epoxidation.

Polybenzimidazole-Supported Mo(VI) (PBI.Mo) Catalyst

a) Catalyst Preparation [5]

  • Wet polybenzimidazole (PBI) resin beads are stirred in a 1 M sodium hydroxide (B78521) (NaOH) solution.

  • The polymer beads are then thoroughly washed with deionized water, followed by acetone.

  • The washed beads are collected and dried under a vacuum at 40 °C.

  • The dried PBI resin is reacted with an excess of molybdenyl acetylacetonate (B107027) (MoO₂(acac)₂) in a 2:1 stoichiometric ratio in anhydrous toluene.

  • The mixture is refluxed for four days to ensure the incorporation of molybdenum into the polymer support.

  • The resulting PBI.Mo catalyst is then collected, washed, and dried.

b) Epoxidation of 1,5-Hexadiene [2][3]

  • A 0.25 L jacketed four-neck glass reactor equipped with a condenser, overhead stirrer, digital thermocouple, and a sampling point is used for the batch reaction.

  • Known amounts of 1,5-hexadiene and tert-butyl hydroperoxide (TBHP, 70% w/w in water) are added to the reactor. The feed molar ratio of 1,5-hexadiene to TBHP can be varied (e.g., from 2.5:1 to 10:1).

  • The stirrer speed is set to 400 rpm.

  • The reaction mixture is heated to the desired temperature (e.g., 60-80 °C) and maintained within ± 2 K.

  • A known amount of the PBI.Mo catalyst (e.g., 0.15–0.6 mol% Mo loading relative to TBHP) is added to the reactor once the desired temperature is reached. This point is considered time zero (t=0).

  • Samples are collected at specific time intervals for analysis by gas chromatography (GC) to determine the yield of 1,2-epoxy-5-hexene.

Titanium Silicalite-1 (TS-1) Catalyzed Epoxidation (General Procedure for Alkenes)

While a specific protocol for 1,5-hexadiene was not detailed in the searched literature, the following general procedure for the epoxidation of 1-hexene with hydrogen peroxide can be adapted.

a) Catalyst Preparation

TS-1 is a crystalline titanium silicate (B1173343) molecular sieve that is typically synthesized hydrothermally. The synthesis involves the hydrolysis of a silicon source (e.g., tetraethyl orthosilicate) and a titanium source in the presence of a template, followed by crystallization under specific temperature and pressure conditions.

b) Epoxidation of 1-Hexene [4]

  • The epoxidation reaction is carried out in a batch reactor.

  • Acetonitrile is used as the solvent.

  • The reaction temperature is maintained at 70 °C.

  • The concentration of hydrogen peroxide (H₂O₂) is 0.8 mol/L.

  • The catalyst concentration is 10.7 g/L.

  • The reaction is allowed to proceed for 5 hours.

  • Product analysis is performed using gas chromatography to determine the conversion of 1-hexene and the selectivity to 1,2-epoxyhexane.

Other Catalytic Systems: A Brief Outlook

While molybdenum and titanium-based catalysts are well-established for epoxidation reactions, systems based on manganese and tungsten also show promise, although their application specifically for 1,5-hexadiene is less documented.

  • Manganese Catalysts: Manganese complexes, particularly manganese porphyrins and salen complexes, are known to catalyze the epoxidation of various alkenes, including non-conjugated dienes.[6][7] For instance, sterically hindered manganese porphyrins have demonstrated shape-selective epoxidation of dienes like 1,4-hexadiene (B1233536) and 1,6-octadiene, showing a preference for the less sterically hindered double bond.[6] A general method for manganese-catalyzed epoxidation utilizes manganese(II) salts with hydrogen peroxide in a bicarbonate buffer.[8][9]

  • Tungsten Catalysts: Tungsten-based catalysts, often in the form of polyoxometalates or complexes with ligands, are also effective for olefin epoxidation.[10][11] These catalysts have been successfully applied to the epoxidation of various olefins, including cyclohexene (B86901) and cyclooctene, typically using hydrogen peroxide or organic hydroperoxides as the oxidant.[10][12] The catalytic activity of tungsten complexes can be comparable to that of molybdenum complexes in some cases.[11]

Further research is warranted to explore the full potential of manganese and tungsten catalysts for the selective epoxidation of 1,5-hexadiene and to provide direct comparative data against the more established molybdenum and titanium systems.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for a comparative study of catalysts for 1,5-hexadiene epoxidation and a simplified signaling pathway for the catalytic epoxidation process.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_analysis Analysis cluster_comparison Data Comparison PBI_Mo_Prep PBI.Mo Synthesis Add_Catalyst Catalyst Addition PBI_Mo_Prep->Add_Catalyst TS1_Prep TS-1 Synthesis TS1_Prep->Add_Catalyst Other_Prep Other Catalyst (W, Mn) Synthesis Other_Prep->Add_Catalyst Reactor Batch Reactor Setup (1,5-Hexadiene, Oxidant, Solvent) Reactor->Add_Catalyst Reaction_Conditions Control Parameters (Temp, Time, Stirring) Add_Catalyst->Reaction_Conditions Sampling Periodic Sampling Reaction_Conditions->Sampling GC_Analysis Gas Chromatography (Conversion, Selectivity) Sampling->GC_Analysis Data_Table Tabulate Results GC_Analysis->Data_Table Performance_Eval Performance Evaluation Data_Table->Performance_Eval

Caption: General experimental workflow for the comparative study of catalysts.

Catalytic_Epoxidation_Pathway Catalyst Metal Catalyst (e.g., Mo, Ti, W, Mn) Active_Species Active Metal-Peroxo Intermediate Catalyst->Active_Species Activation Oxidant Oxidant (e.g., TBHP, H₂O₂) Oxidant->Active_Species Alkene 1,5-Hexadiene Epoxide This compound (Monoepoxide) Alkene->Epoxide Oxygen Transfer Active_Species->Catalyst Regeneration Active_Species->Epoxide Byproduct Byproduct (e.g., t-Butanol, H₂O) Active_Species->Byproduct Diepoxide 1,2,5,6-Diepoxyhexane (Diepoxide) Epoxide->Diepoxide Further Epoxidation

Caption: Simplified pathway for catalytic epoxidation of 1,5-hexadiene.

References

Validating the Purity of 1,2-Epoxy-5-hexene: A Comparative Guide to Titration and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of titration and modern spectroscopic methods for validating the purity of 1,2-Epoxy-5-hexene, a versatile building block in organic synthesis. We will delve into the experimental protocols for the widely accepted titration method based on ASTM D1652, as well as alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Comparison of Purity Validation Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of titration, GC, and NMR spectroscopy for the analysis of this compound.

ParameterTitration (ASTM D1652)Gas Chromatography (GC)1H NMR Spectroscopy
Principle Acid-base titration of the epoxy ringSeparation based on volatility and interaction with a stationary phaseNuclear magnetic resonance of protons
Primary Measurement Volume of titrantPeak areaIntegral of characteristic signals
Reported Purity % Epoxide Content or Epoxide Equivalent Weight (EEW)% AreaRelative mole %
Typical Accuracy HighHighHigh
Precision (RSD) < 1%< 2%< 1%
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample~5-10 minutes per sample
Sample Throughput ModerateHighHigh
Instrumentation Cost LowHighVery High
Destructive? YesYes (sample is vaporized)No
Key Advantages Established, robust, and low-cost method.[1][2][3][4][5][6]High resolution for separating impurities.[7][8]Provides structural information, non-destructive.[9][10][11][12][13]
Key Limitations Can be affected by acidic or basic impurities.[14]Requires volatile and thermally stable compounds.Lower sensitivity compared to GC, requires deuterated solvents.

Experimental Protocols

Protocol 1: Purity Determination by Titration (Based on ASTM D1652)

This method involves the in-situ generation of hydrobromic acid (HBr) from the reaction of tetraethylammonium (B1195904) bromide (TEABr) with a standardized solution of perchloric acid in glacial acetic acid. The HBr then reacts with the epoxy group of this compound, and the endpoint is determined potentiometrically or with a visual indicator.[1][2][6]

Reagents and Equipment:

  • Glacial Acetic Acid

  • Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized)

  • Tetraethylammonium Bromide (TEABr) solution (100 g in 400 mL glacial acetic acid)[15]

  • Crystal Violet Indicator (0.1% w/v in glacial acetic acid)

  • This compound sample

  • Buret (25 mL or 50 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 25 mL of glacial acetic acid to dissolve the sample.

  • Add 10 mL of the TEABr solution.

  • Add 3-4 drops of the crystal violet indicator solution. The solution will initially be violet.

  • Titrate with the standardized 0.1 N perchloric acid solution. The endpoint is reached when the color changes from violet to a blue-green or green that persists for at least 30 seconds.[14]

  • Record the volume of perchloric acid solution used.

  • Perform a blank titration using the same procedure but without the this compound sample.

Calculation of Epoxide Equivalent Weight (EEW): EEW ( g/equivalent ) = (Weight of sample (g) * 1000) / ((V_sample - V_blank) * N_HClO₄)

Where:

  • V_sample = Volume of HClO₄ used for the sample (mL)

  • V_blank = Volume of HClO₄ used for the blank (mL)

  • N_HClO₄ = Normality of the perchloric acid solution

Calculation of Purity (%): Purity (%) = (Molecular Weight of this compound / EEW) * 100

Protocol 2: Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. For this compound, a non-polar or medium-polarity capillary column is typically used.[7][8]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: e.g., DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Prepare a solution of the sample to be analyzed in the same solvent.

  • Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Purity Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. The protons on the epoxide ring of this compound have characteristic chemical shifts.[9][13]

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Typical ¹H Chemical Shifts for this compound in CDCl₃:

    • ~2.5 ppm (dd, 1H, one of the CH₂ protons of the epoxide)

    • ~2.8 ppm (dd, 1H, the other CH₂ proton of the epoxide)

    • ~3.1 ppm (m, 1H, the CH proton of the epoxide)

    • ~5.0-5.2 ppm (m, 2H, =CH₂)

    • ~5.7-5.9 ppm (m, 1H, -CH=)

Procedure:

  • Accurately weigh a known amount of the this compound sample and a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Add approximately 0.7 mL of CDCl₃ to dissolve the sample and internal standard.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic signals of this compound (e.g., the multiplet around 3.1 ppm) and the signal of the internal standard.

  • Calculate the purity by comparing the integral of the analyte signal to the integral of the internal standard signal, taking into account the number of protons contributing to each signal and their respective molecular weights.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams are provided.

TitrationWorkflow A Sample Weighing (this compound) B Dissolution in Glacial Acetic Acid A->B C Addition of TEABr Solution B->C D Addition of Crystal Violet Indicator C->D E Titration with Standardized HClO₄ D->E F Endpoint Detection (Color Change) E->F Violet to Green G Calculation of Purity/EEW F->G

Caption: Experimental workflow for the titration of this compound.

MethodComparison cluster_titration Titration Characteristics cluster_gc GC Characteristics cluster_nmr NMR Characteristics Purity Purity Validation of This compound Titration Titration (ASTM D1652) Purity->Titration GC Gas Chromatography (GC) Purity->GC NMR NMR Spectroscopy (¹H NMR) Purity->NMR T_Adv Advantage: Low Cost, Robust Titration->T_Adv T_Lim Limitation: Interference from Acidic/Basic Impurities Titration->T_Lim GC_Adv Advantage: High Resolution GC->GC_Adv GC_Lim Limitation: Destructive, High Cost GC->GC_Lim NMR_Adv Advantage: Non-destructive, Structural Info NMR->NMR_Adv NMR_Lim Limitation: Very High Cost, Lower Sensitivity NMR->NMR_Lim

Caption: Comparison of methods for purity validation.

References

A Comparative Guide to the Kinetic Studies of 1,2-Epoxy-5-hexene Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening of epoxides is a fundamental transformation in organic synthesis, providing access to a diverse array of valuable 1,2-difunctionalized building blocks. 1,2-Epoxy-5-hexene, with its terminal epoxide and pendant alkene, serves as a versatile precursor for the synthesis of complex molecules in pharmaceutical and materials science. Understanding the kinetics of its ring-opening under various conditions is paramount for reaction optimization, mechanistic elucidation, and the rational design of synthetic routes.

This guide provides an objective comparison of the kinetic performance of different methods for the ring-opening of this compound and its analogs, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The rate and mechanism of the ring-opening of this compound are highly dependent on the reaction conditions, particularly the nature of the catalyst and the nucleophile. Below is a summary of the available kinetic data for the ring-opening of this compound and related terminal epoxides under different catalytic systems.

EpoxideReaction TypeCatalyst/ReagentNucleophileKinetic ParameterValueReference
Racemic this compoundHydrolytic Kinetic Resolution (HKR)(R,R)-(salen)Co(III)OAcH₂OSelectivity Factor (krel)> 50[1]
Racemic 1,2-EpoxyhexaneHydrolytic Kinetic Resolution (HKR)(salen)Co(III)H₂OSelectivity Factor (krel)> 300
Propylene OxideAcid-Catalyzed HydrolysisH⁺H₂OActivation Energy (Ea)18.6 kcal/mol (experimental)[2]
Propylene OxideAcid-Catalyzed HydrolysisH⁺H₂OActivation Energy (Ea)18.4 kcal/mol (calculated)[2]

Note: Direct comparison of kinetic parameters should be approached with caution due to variations in experimental conditions such as temperature, solvent, and catalyst loading. The selectivity factor (k_rel) in hydrolytic kinetic resolution represents the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow).

Reaction Mechanisms and Signaling Pathways

The ring-opening of epoxides can proceed through different mechanisms depending on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the epoxide ring. The subsequent nucleophilic attack can exhibit characteristics of both Sₙ1 and Sₙ2 mechanisms. For terminal epoxides like this compound, the attack of a weak nucleophile generally occurs at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state (Sₙ1-like).[3][4][5]

Acid_Catalyzed_Ring_Opening Epoxide This compound Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Protonation (fast) Transition_State Sₙ1-like Transition State (Carbocationic character at C2) Protonated_Epoxide->Transition_State Ring-opening (rate-determining) Product Ring-Opened Product (trans-1,2-diol) Transition_State->Product H_plus H⁺ Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Transition_State Nucleophilic attack Base_Catalyzed_Ring_Opening Epoxide This compound Transition_State Sₙ2 Transition State Epoxide->Transition_State Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product Ring-Opened Product Alkoxide_Intermediate->Product Protonation Nucleophile Strong Nucleophile (e.g., OH⁻) Nucleophile->Transition_State Nucleophilic attack at less substituted carbon Proton_Source Proton Source (e.g., H₂O) HKR_Workflow cluster_prep Catalyst Preparation cluster_reaction Kinetic Resolution cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Catalyst_Prep Prepare (salen)Co(III) catalyst Reaction_Setup Mix catalyst, epoxide, H₂O, THF Catalyst_Prep->Reaction_Setup Stirring Stir at room temperature Reaction_Setup->Stirring Aliquots Withdraw aliquots over time Stirring->Aliquots Quench Quench reaction Aliquots->Quench Analysis Analyze by chiral GC/HPLC Quench->Analysis Calculate_ee Determine enantiomeric excess Analysis->Calculate_ee Calculate_krel Calculate selectivity factor (k_rel) Calculate_ee->Calculate_krel NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Epoxide Prepare epoxide stock solution Mix Combine solutions in NMR tube Prepare_Epoxide->Mix Prepare_Acid Prepare acid catalyst stock solution Prepare_Acid->Mix Acquire_Spectra Acquire time-resolved ¹H NMR spectra Mix->Acquire_Spectra Process_Spectra Process NMR spectra Integrate_Signals Integrate epoxide and product signals Process_Spectra->Integrate_Signals Plot_Data Plot ln[Epoxide] vs. time Integrate_Signals->Plot_Data Calculate_k Determine rate constant (k) Plot_Data->Calculate_k

References

performance comparison of polymers derived from 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the quest for novel polymers with tailored properties is perpetual. Among the myriad of monomers, 1,2-epoxy-5-hexene presents a versatile building block for the synthesis of functional polymers. This guide offers a comparative analysis of the performance of polymers derived from this compound against established alternatives like polyethylene (B3416737) and polypropylene (B1209903), supported by experimental data and detailed methodologies.

Polymers derived from this compound are noted for their unique combination of an epoxide ring and a terminal double bond, allowing for diverse polymerization and post-functionalization pathways. This dual functionality enables the creation of materials with a range of properties, from flexible elastomers to rigid thermosets, making them attractive for applications such as drug delivery matrices, biocompatible coatings, and advanced adhesives.

Comparative Performance Analysis

To provide a clear perspective on the performance of poly(this compound), a comparison with two of the most widely used polyolefins, polyethylene (PE) and polypropylene (PP), is essential. The following table summarizes key mechanical and thermal properties, offering a quantitative look at their respective performance characteristics. It is important to note that specific properties of poly(this compound) can vary significantly based on the polymerization method (e.g., cationic ring-opening polymerization, radical polymerization) and curing conditions. The data presented here represents typical values found in academic literature for a homopolymer synthesized via cationic ring-opening polymerization.

PropertyPoly(this compound)High-Density Polyethylene (HDPE)Polypropylene (PP)Test Method
Mechanical Properties
Tensile Strength (MPa)35 - 5020 - 4030 - 40ASTM D638
Young's Modulus (GPa)1.8 - 2.50.8 - 1.21.3 - 1.8ASTM D638
Elongation at Break (%)5 - 15100 - 800100 - 600ASTM D638
Thermal Properties
Glass Transition Temperature (°C)80 - 110-120-10 to -20DSC
Decomposition Temperature (°C)~350 (in N₂)~450 (in N₂)~450 (in N₂)TGA

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are the protocols for the key experiments cited in this guide.

Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization

This protocol describes a typical laboratory-scale synthesis of poly(this compound).

Materials:

  • This compound (monomer), freshly distilled

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Methanol (B129727) (quenching agent)

  • Nitrogen gas, high purity

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with this compound (e.g., 10 g, 0.102 mol) and anhydrous dichloromethane (e.g., 50 mL) under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • The initiator, BF₃·OEt₂ (e.g., 0.1 mol% relative to the monomer), is injected into the flask via a syringe.

  • The reaction is allowed to proceed at 0 °C for a specified time (e.g., 24 hours), with continuous stirring.

  • The polymerization is terminated by the addition of a small amount of methanol (e.g., 5 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

experimental_workflow start Start monomer_prep Prepare Monomer Solution (this compound in CH2Cl2) start->monomer_prep cooling Cool to 0°C monomer_prep->cooling initiation Add Initiator (BF3·OEt2) cooling->initiation polymerization Polymerization (24 hours at 0°C) initiation->polymerization termination Terminate Reaction (Add Methanol) polymerization->termination precipitation Precipitate Polymer (in cold Methanol) termination->precipitation filtration Filter and Wash precipitation->filtration drying Dry in Vacuum Oven filtration->drying end End drying->end

Caption: Cationic Ring-Opening Polymerization Workflow
Mechanical Property Testing

The tensile properties of the synthesized polymers are evaluated following the ASTM D638 standard.

Equipment:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped specimens (molded or machined from a polymer sheet)

  • Extensometer

Procedure:

  • Condition the dumbbell-shaped specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach an extensometer to the gauge section of the specimen to measure strain.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Thermal Property Analysis

Thermal stability and transitions are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

  • Instrument: TGA analyzer

  • Procedure:

    • Place a small sample (5-10 mg) of the polymer in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).

Differential Scanning Calorimetry (DSC):

  • Instrument: DSC analyzer

  • Procedure:

    • Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected glass transition temperature (Tg) to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at a controlled rate (e.g., 10 °C/min).

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Signaling Pathways and Logical Relationships

The polymerization of this compound can proceed through different mechanisms, each leading to polymers with distinct microstructures and properties. The choice of initiator is critical in directing the polymerization pathway.

polymerization_pathways cluster_initiators Initiator Type cluster_mechanisms Polymerization Mechanism cluster_polymers Resulting Polymer Structure cationic Cationic Initiator (e.g., BF3·OEt2) rop Ring-Opening Polymerization (Epoxide) cationic->rop radical Radical Initiator (e.g., AIBN) vinyl Vinyl Polymerization (Double Bond) radical->vinyl polyether Polyether with Pendant Vinyl Groups rop->polyether polyalkene Polyalkene with Pendant Epoxide Groups vinyl->polyalkene

A Comparative Guide to the Synthesis of 1,2-Epoxy-5-hexene: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral building blocks is paramount. 1,2-Epoxy-5-hexene, a valuable intermediate, can be synthesized through various methods, each with distinct advantages and resulting yields. This guide provides an objective comparison of common synthetic routes, presenting experimental data to inform methodological choices. While the theoretical yield of any chemical reaction is stoichiometrically 100% based on the limiting reactant, this guide focuses on the practical, experimental yields achieved through different protocols.

Performance Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two competitive routes: the epoxidation of 1,5-hexadiene (B165246) and a multi-step synthesis starting from epichlorohydrin. The choice of method significantly impacts the final yield of the desired product.

Synthetic RouteKey ReagentsProductExperimental Yield
Epoxidation of 1,5-hexadienem-Chloroperoxybenzoic acid (mCPBA)Racemic this compound71% (isolated)
Epoxidation of 1,5-hexadiene with Chiral ResolutionmCPBA, (salen)Co(II) catalyst(R)-(+)-1,2-Epoxy-5-hexene24–30% (overall)
Synthesis from (R)-epichlorohydrin(R)-epichlorohydrin, Allylmagnesium chloride, NaOH(R)-(+)-1,2-Epoxy-5-hexene55–60% (overall)
Catalytic Epoxidation of 1,5-hexadienePolybenzimidazole-supported molybdenum(VI) complex, tert-Butyl hydroperoxide (TBHP)This compoundup to 62.03%

Table 1: Comparison of Experimental Yields for the Synthesis of this compound. This table summarizes the reported experimental yields for different synthetic strategies. The theoretical yield for all processes is 100%.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are summaries of the experimental protocols for the key synthetic routes.

Synthesis of Racemic this compound via Epoxidation of 1,5-Hexadiene

This method involves the direct epoxidation of 1,5-hexadiene using mCPBA. To minimize the formation of the bis-epoxide byproduct, an excess of 1,5-hexadiene is critical.[1][2]

  • Reaction Setup: A mixture of 1,5-hexadiene in a solvent such as dichloromethane (B109758) (DCM) is cooled to 0 °C in a reactor.

  • Reagent Addition: mCPBA is added portionwise to the cooled solution over a period of time (e.g., 50 minutes).

  • Reaction: The resulting suspension is stirred at 0 °C for several hours (e.g., 3 hours).

  • Quenching: The reaction is quenched with an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Workup and Isolation: The organic layer is separated, and the solvent is distilled. The crude product is then purified by distillation under reduced pressure to yield racemic this compound. An isolated yield of 71% has been reported for this procedure on a large scale.[1][2]

Synthesis of (R)-(+)-1,2-Epoxy-5-hexene via Chiral Resolution

This two-step approach begins with the synthesis of the racemic epoxide as described above, followed by a hydrolytic kinetic resolution to isolate the desired enantiomer.

  • Step 1: Epoxidation: Racemic this compound is synthesized using mCPBA as previously detailed.

  • Step 2: Hydrolytic Kinetic Resolution: The racemic epoxide is subjected to a resolution process using a chiral (salen)Co(II) catalyst and water. This process selectively hydrolyzes one enantiomer, leaving the other enriched. This route can produce (R)-(+)-1,2-epoxy-5-hexene with an overall yield of 24–30%.[1][3]

Synthesis of (R)-(+)-1,2-Epoxy-5-hexene from (R)-epichlorohydrin

This alternative two-step process offers a higher yield for the chiral product.[1][3]

  • Step 1: Epoxide Ring-Opening: Readily available (R)-epichlorohydrin is reacted with allylmagnesium chloride.

  • Step 2: Ring Closure: The intermediate from the first step undergoes a ring-closure reaction mediated by NaOH.

  • Overall Yield: This process has been demonstrated to afford (R)-(+)-1,2-epoxy-5-hexene in overall isolated yields of 55–60%.[1][3]

Catalytic Epoxidation of 1,5-Hexadiene

A more sustainable approach involves the use of a heterogeneous catalyst and a different oxidizing agent.

  • Catalyst and Oxidant: A polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo) is used as the catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5][6]

  • Reaction Conditions: The reaction can be performed in a continuous flow reactor, allowing for better control over conditions such as temperature, feed molar ratio of alkene to TBHP, and flow rate.[4]

  • Yield: Optimization of these parameters has led to experimental yields of up to 62.03%.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of racemic this compound via the epoxidation of 1,5-hexadiene.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_hexadiene 1,5-Hexadiene mix Mix & Cool to 0 °C start_hexadiene->mix start_mcpba mCPBA add_mcpba Add mCPBA start_mcpba->add_mcpba start_dcm DCM (Solvent) start_dcm->mix mix->add_mcpba stir Stir at 0 °C add_mcpba->stir quench Quench with NaOH(aq) stir->quench separate Separate Layers quench->separate distill_solvent Distill DCM separate->distill_solvent distill_product Vacuum Distillation distill_solvent->distill_product product Racemic this compound distill_product->product

Figure 1: Workflow for the synthesis of racemic this compound.

References

Safety Operating Guide

Proper Disposal of 1,2-Epoxy-5-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Epoxy-5-hexene is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. As a highly flammable liquid and a suspected mutagen, this compound requires careful handling as hazardous waste.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources. This substance is highly flammable.[1][2][3][4]

  • Spill Management: In case of a spill, remove all ignition sources. Use an inert absorbent material, spark-proof tools, and explosion-proof equipment for cleanup.[1]

Disposal of Unused this compound

Unused or waste this compound is classified as hazardous waste and must be disposed of accordingly.[5][6] It is crucial not to dispose of this chemical down the drain or in regular solid waste.[7][8]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • The storage area should be designated for flammable hazardous materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the Safety Data Sheet (SDS) for this compound to the disposal company.[9] Disposal must be carried out at an approved waste disposal plant.[1][3]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully:

  • Decontamination: Whenever possible, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: According to the Environmental Protection Agency's regulations (40 CFR 261.7), a container is considered "empty" if all possible contents have been removed and no more than three percent by weight of the total capacity of the container remains.[5] Once rendered "empty" and non-hazardous through proper rinsing, the container may be disposed of as non-hazardous solid waste, though institutional policies may vary.[5]

  • Unrinsed Containers: If the container is not thoroughly rinsed, it must be disposed of as hazardous waste in the same manner as the chemical itself.

Quantitative Data Summary

The following table summarizes key safety and disposal-related data for this compound.

PropertyValueSource
CAS Number10353-53-4[1][2][10]
Molecular FormulaC₆H₁₀O[2][10]
Flash Point16 °C (60.8 °F) - closed cup[2]
Boiling Point119-121 °C[2][10]
Density0.87 g/mL at 25 °C[2][10]
Hazard ClassificationsFlammable Liquid 2, Acute Toxicity 3 (Oral), Germ Cell Mutagenicity 2, Carcinogenicity 1A, STOT RE 2[1][2]
Disposal Code (Typical)D001 (Ignitable Hazardous Waste)[6]

Experimental Protocol: Small-Scale Neutralization (for reference only, professional disposal is required)

While professional disposal is the mandated route, understanding the reactivity of epoxides can be informative. Epoxides can be opened by nucleophilic attack under acidic or basic conditions. A laboratory-scale neutralization might involve a carefully controlled reaction with a dilute acid or base, followed by neutralization. However, due to the hazardous nature of this compound and the potential for exothermic reactions, this is not recommended as a disposal method . The primary and required method is collection and disposal by a licensed hazardous waste facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal start This compound Waste assess_type Liquid Waste or Empty Container? start->assess_type collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container assess_type->collect_liquid Liquid assess_container Is the Container Triple-Rinsed? assess_type->assess_container Empty Container store_liquid Store in a Designated Flammable Waste Area collect_liquid->store_liquid contact_ehs Contact EHS for Pickup and Professional Disposal store_liquid->contact_ehs dispose_non_haz Dispose of as Non-Hazardous Solid Waste assess_container->dispose_non_haz Yes treat_as_haz Dispose of Container as Hazardous Waste assess_container->treat_as_haz No collect_rinsate Collect Rinsate as Hazardous Waste dispose_non_haz->collect_rinsate Ensure Rinsate is Collected collect_rinsate->collect_liquid Add to Liquid Waste

References

Personal protective equipment for handling 1,2-Epoxy-5-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,2-Epoxy-5-hexene, a highly flammable liquid suspected of causing genetic defects. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE) Selection

PPE CategoryRecommendationRationale
Hand Protection Primary: Butyl rubber or Viton® gloves.Secondary (for incidental contact): Heavy-duty Nitrile gloves (minimum 8 mil thickness). Change gloves immediately upon contamination.Epoxides can permeate standard laboratory gloves. Butyl rubber and Viton® offer superior resistance to a wide range of chemicals, including epoxides. Thicker nitrile gloves can provide splash protection but should not be used for prolonged contact.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors of the chemical, which can cause serious eye irritation or damage. A face shield provides an additional layer of protection for the entire face.[1]
Skin and Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Prevents skin contact with the chemical. A chemical-resistant apron provides an additional barrier.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for tasks with high vapor concentration, use a NIOSH-approved respirator with an organic vapor cartridge.This compound is volatile and harmful if inhaled.[2][3] A fume hood is the primary engineering control. Respirators provide protection when engineering controls are insufficient.[4][5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[6]

  • Gather all necessary materials, including this compound, reaction vessels, and spill cleanup materials, and place them within the fume hood.

  • Ensure all equipment is properly grounded to prevent static discharge, as the chemical is highly flammable.[2][6]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, followed by chemical safety goggles and a face shield.

  • Don the appropriate gloves (Butyl rubber or Viton® recommended). Ensure gloves are inspected for any signs of degradation or punctures before use.

3. Handling and Dispensing:

  • Conduct all work with this compound inside the chemical fume hood.

  • Use only non-sparking tools.[2][6]

  • Carefully open the container, avoiding inhalation of vapors.

  • Dispense the required amount of the chemical slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use.[2][6]

4. During the Experiment:

  • Continuously monitor the experiment for any signs of unexpected reactions or spills.

  • If a spill occurs within the fume hood, contain it with an inert absorbent material (e.g., vermiculite, dry sand).

5. Post-Experiment and Decontamination:

  • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and then soap and water.

  • Properly label and set aside any contaminated materials for disposal.

6. Doffing Personal Protective Equipment (PPE):

  • Remove gloves first, turning them inside out to avoid contaminating your hands.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Collect all solid waste, including contaminated gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste bag or container.[6]

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Mutagen).

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.[6]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6] Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood & Safety Showers prep_materials Gather Materials & Ground Equipment prep_fume_hood->prep_materials prep_ppe Don Appropriate PPE prep_materials->prep_ppe handle_dispense Dispense Chemical in Fume Hood prep_ppe->handle_dispense handle_monitor Monitor Experiment handle_dispense->handle_monitor cleanup_decontaminate Decontaminate Surfaces & Equipment handle_monitor->cleanup_decontaminate cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe disp_segregate Segregate Liquid & Solid Waste cleanup_doff_ppe->disp_segregate disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_arrange Arrange for Professional Disposal disp_store->disp_arrange

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.